2-(Benzyl(methyl)amino)-1-phenylethanol CAS number
An In-depth Technical Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol Abstract This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral organic compound of significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, plausible synthetic pathways, analytical characterization methods, and established safety and handling protocols. As a key intermediate, its structural features, particularly the phenylethanolamine backbone, make it a valuable building block for molecules targeting adrenergic receptors. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights into the handling and application of this compound.
Chemical Identity and Physicochemical Properties
2-(Benzyl(methyl)amino)-1-phenylethanol is an organic compound featuring an alcohol and a tertiary amine functional group.[1] Its structure contains a chiral center at the carbon bearing the hydroxyl group, which allows for the existence of enantiomers. This chirality can be a critical factor in its biological activity and its utility as a precursor in asymmetric synthesis.[1] The presence of both a hydrophilic hydroxyl group and hydrophobic benzyl and phenyl groups gives the molecule amphiphilic characteristics.[1]
Below is the chemical structure of 2-(Benzyl(methyl)amino)-1-phenylethanol:
Caption: Chemical structure of 2-(Benzyl(methyl)amino)-1-phenylethanol.
The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol can be approached through several established organic chemistry reactions. A common and logical pathway involves the reductive amination of a suitable ketone precursor or the N-alkylation of a primary or secondary amine. Given its structure, a highly plausible method starts from 2-amino-1-phenylethanol, a commercially available starting material.[3]
Rationale for Synthetic Approach: This multi-step synthesis is designed for efficiency and control.
N-Benzylation: The initial step introduces the benzyl group. Using benzyl bromide in the presence of a non-nucleophilic base minimizes side reactions and effectively alkylates the primary amine.
N-Methylation (Eschweiler-Clarke Reaction): This classic reaction is chosen for its high yield and selectivity in methylating secondary amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a clean and efficient transformation.
Purification: Column chromatography is the standard and most effective method for separating the final product from any unreacted starting materials or by-products, ensuring high purity.
An In-depth Technical Guide to the Molecular Structure of 2-(Benzyl(methyl)amino)-1-phenylethanol Introduction 2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral organic compound featuring a tertiary amine and a seconda...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure of 2-(Benzyl(methyl)amino)-1-phenylethanol
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral organic compound featuring a tertiary amine and a secondary alcohol.[1] Its molecular structure is characterized by a phenylethanolamine backbone, a core motif found in many biologically active molecules. This guide provides a detailed exploration of its molecular architecture, synthesis, analytical characterization, and significance in the field of medicinal chemistry and drug development. The presence of a stereocenter imparts chirality to the molecule, a critical consideration for its interaction with biological systems.[1] Its structural features make it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting adrenergic receptors.[2]
Molecular Structure and Physicochemical Properties
The molecular formula of 2-(Benzyl(methyl)amino)-1-phenylethanol is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol .[3] The structure comprises a central two-carbon ethanol backbone. One carbon is attached to a phenyl group and a hydroxyl group, forming a chiral secondary alcohol. The second carbon is bonded to a tertiary amine, which is substituted with both a methyl group and a benzyl group.
The presence of both hydrophobic (phenyl and benzyl groups) and hydrophilic (hydroxyl group) moieties gives the molecule amphiphilic characteristics.[1] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. These features govern its solubility and interactions with other molecules.
Table 1: Physicochemical Properties of 2-(Benzyl(methyl)amino)-1-phenylethanol
Caption: 2D structure of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Synthesis Strategies
The synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol can be achieved through several synthetic routes. A common and effective method is the N-alkylation of a precursor amine. In this case, 2-(methylamino)-1-phenylethanol can be reacted with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrohalic acid byproduct.
Another plausible approach is through reductive amination. This would involve the reaction of 1-phenyl-2-(methylamino)ethanone with benzaldehyde under reducing conditions. However, the first method is generally more direct for this specific target molecule.
Experimental Protocol: N-Benzylation of 2-(Methylamino)-1-phenylethanol
This protocol describes a representative procedure for the synthesis of the target compound.
Reaction Setup: To a solution of 2-(methylamino)-1-phenylethanol (1 equivalent) in a suitable solvent such as acetonitrile or acetone, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (1.5-2 equivalents).
Addition of Benzylating Agent: While stirring the mixture, slowly add benzyl chloride (1.1 equivalents) at room temperature.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The reaction is typically heated to reflux to ensure completion.
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-(benzyl(methyl)amino)-1-phenylethanol.
The choice of a suitable base is crucial to prevent side reactions, and monitoring the reaction ensures optimal yield and purity.
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
The structural confirmation and purity assessment of 2-(benzyl(methyl)amino)-1-phenylethanol are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include multiplets for the aromatic protons of the phenyl and benzyl groups, a singlet for the N-methyl protons, a characteristic signal for the methine proton adjacent to the hydroxyl group, and signals for the methylene protons of the benzyl group and the ethyl backbone.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the ethyl backbone, the N-methyl carbon, and the benzylic methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 241. Common fragmentation pathways could include the loss of a water molecule from the alcohol, cleavage alpha to the nitrogen atom, or benzylic cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:
A broad O-H stretching band around 3400-3200 cm⁻¹ for the alcohol.
C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹).
C=C stretching bands for the aromatic rings around 1600-1450 cm⁻¹.
A C-N stretching band around 1250-1020 cm⁻¹.
Table 2: Expected Analytical Data for 2-(Benzyl(methyl)amino)-1-phenylethanol
Molecular ion (M⁺) at m/z 241. Key fragments corresponding to benzylic cleavage (m/z 91), loss of the benzyl group, and cleavage adjacent to the amine.
The phenylethanolamine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various receptors, particularly adrenergic receptors.[2] Compounds with this core structure often exhibit sympathomimetic or sympatholytic activities. The specific substitutions on the amine and the phenyl ring dictate the receptor selectivity and pharmacological effect.
2-(Benzyl(methyl)amino)-1-phenylethanol serves as a key building block for creating a library of derivatives for structure-activity relationship (SAR) studies.[4] The chirality of the molecule is of paramount importance, as enantiomers often display different pharmacological potencies and efficacies due to stereospecific binding with their biological targets. Therefore, the development of stereoselective syntheses for this and related compounds is an active area of research. Its utility as a synthetic intermediate allows for the exploration of novel therapeutic agents for conditions such as hypertension, asthma, and nasal congestion.[2]
2-(Benzyl(methyl)amino)-1-phenylethanol chemical properties
An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol Introduction 2-(Benzyl(methyl)amino)-1-phenylethanol is a complex organic compound belonging to the amino alcohol family. Its structure is characteri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol is a complex organic compound belonging to the amino alcohol family. Its structure is characterized by a phenylethanol backbone with a secondary amine substituent, specifically a benzyl and a methyl group attached to the nitrogen atom. This molecule possesses a chiral center at the carbon bearing the hydroxyl group, which means it can exist as different stereoisomers (enantiomers). The presence of both hydrophobic (benzyl and phenyl groups) and polar (hydroxyl and amino groups) functionalities imparts a versatile chemical character to the molecule.[1]
This compound is of significant interest in the fields of medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules, suggesting potential pharmacological properties. It often serves as a key intermediate or a scaffold for the synthesis of more complex pharmaceutical agents.[1] The stability and reactivity of 2-(Benzyl(methyl)amino)-1-phenylethanol can be influenced by environmental factors such as pH and temperature, which is a critical consideration for its application in both laboratory and industrial settings.[1]
Physicochemical Properties
The chemical and physical properties of 2-(Benzyl(methyl)amino)-1-phenylethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
The benzyl and phenyl groups contribute to hydrophobic characteristics, while the hydroxyl group enhances solubility in polar solvents.[1]
Synthesis Protocol
A common and logical method for the synthesis of 2-amino-1-phenylethanol derivatives is through the nucleophilic ring-opening of an epoxide with an appropriate amine. In this case, styrene oxide serves as the phenylethanol precursor, and N-benzylmethylamine acts as the nucleophile.
Experimental Workflow: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Caption: Synthetic workflow for 2-(Benzyl(methyl)amino)-1-phenylethanol.
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene oxide (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
Addition of Amine: To the stirred solution, add N-benzylmethylamine (1.1 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically monitored by Thin Layer Chromatography, TLC, for the disappearance of the starting materials).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic solution. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(Benzyl(methyl)amino)-1-phenylethanol.
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[3]
Potential Applications in Research and Drug Development
The structural framework of 2-(Benzyl(methyl)amino)-1-phenylethanol makes it a molecule of considerable interest for pharmacological applications, particularly in the realm of neurodegenerative diseases.
Neuropharmacological Potential
The dibenzylamine moiety is a key structural feature. Compounds containing this motif have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[3] They have the potential to interfere with natural neurotransmission pathways.[3] Specifically, N-methyl-dibenzylamine derivatives have been identified as potent inhibitors of human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Potential mechanism of action via AChE inhibition.
Intermediate for Novel Therapeutics
The phenylethanolamine core structure is a versatile scaffold in medicinal chemistry.[4] Related compounds, such as 2-amino-1-phenylethanol, are utilized as building blocks in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[5] This suggests that 2-(Benzyl(methyl)amino)-1-phenylethanol can be a valuable starting material for the development of new chemical entities with a wide range of potential therapeutic applications.
Safety and Handling
As with any chemical compound in a research setting, proper safety protocols must be followed when handling 2-(Benzyl(methyl)amino)-1-phenylethanol.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[6]
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[6] Avoid dust formation.[7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Disposal: This material and its container should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
2-(Benzyl(methyl)amino)-1-phenylethanol IUPAC name
Technical Monograph: 2-[Benzyl(methyl)amino]-1-phenylethanol Part 1: Executive Summary & Chemical Identity 2-[Benzyl(methyl)amino]-1-phenylethanol is a critical amino-alcohol scaffold used primarily as a pharmaceutical i...
2-[Benzyl(methyl)amino]-1-phenylethanol is a critical amino-alcohol scaffold used primarily as a pharmaceutical intermediate in the synthesis of sympathomimetic drugs (e.g., Halostachine, Synephrine analogs) and as a chiral auxiliary in asymmetric catalysis. Its structure features a secondary alcohol adjacent to a tertiary amine, creating a 1,2-amino alcohol motif capable of bidentate chelation.
Contains one stereocenter at C1.[1][2][3][4] Exists as ()- and ()- enantiomers.
Part 2: Synthetic Pathways & Mechanism
The synthesis of this scaffold is dominated by two primary routes: the Epoxide Ring Opening (preferred for atom economy) and the
-Halo Ketone Reduction (traditional).
Route A: Regioselective Ring Opening of Styrene Oxide
This is the most efficient industrial route. It involves the nucleophilic attack of
-benzylmethylamine on styrene oxide.
Mechanism: The reaction proceeds via an S
2 mechanism.[5] Under neutral or basic conditions, the amine nucleophile attacks the less hindered-carbon of the epoxide ring.
Regioselectivity: The attack at the
-carbon (terminal) yields the desired 2-amino-1-phenylethanol. Attack at the -carbon (benzylic) is sterically disfavored and electronically less stable in the transition state without acid catalysis.
Route B: Phenacyl Bromide Substitution
Involves the displacement of bromide from 2-bromoacetophenone followed by carbonyl reduction.
Synthesis Workflow Diagram
Figure 1: Comparison of the Epoxide Ring Opening (Route A - Blue) and Phenacyl Bromide (Route B - Red) synthetic pathways.
Part 3: Analytical Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following data represents the expected spectral signature for the purified compound.
H NMR Spectroscopy (400 MHz, CDCl
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Context
7.20 – 7.45
Multiplet (m)
10H
Ar-H
Phenyl + Benzyl aromatic protons
4.72
Doublet of Doublets (dd)
1H
Ph-CH (OH)-
Chiral methine proton (deshielded by OH/Ph)
3.65
Singlet (s)
2H
Ph-CH-N
Benzylic methylene (singlet or ABq)
2.55 – 2.65
Multiplet (m)
2H
-CH(OH)-CH-N
Methylene adjacent to stereocenter
2.32
Singlet (s)
3H
N-CH
-Methyl group
3.0 – 3.5
Broad Singlet (br s)
1H
-OH
Hydroxyl proton (concentration dependent)
Mass Spectrometry (ESI-MS)
Molecular Ion:
m/z
Fragmentation: Major fragment at
135 (loss of benzyl-methyl-amine group) or 91 (tropylium ion from benzyl).
Part 4: Experimental Protocol (Route A)
Objective: Synthesis of 2-[Benzyl(methyl)amino]-1-phenylethanol via Styrene Oxide.
Safety Precaution: Styrene oxide is a suspected carcinogen and mutagen. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.
Step-by-Step Methodology:
Preparation:
Charge a 100 mL Round Bottom Flask (RBF) with Styrene Oxide (12.0 g, 100 mmol) and absolute Ethanol (30 mL).
Add
-Benzylmethylamine (12.1 g, 100 mmol) dropwise over 10 minutes while stirring. Note: Reaction is slightly exothermic.
Reaction:
Equip the flask with a reflux condenser.
Heat the mixture to reflux (78°C) for 4–6 hours.
Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 3:1). The epoxide spot (
) should disappear; the product spot () will appear.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove ethanol.
Dissolve the resulting yellow oil in Dichloromethane (DCM) (50 mL).
Wash with Water (2 x 30 mL) to remove any unreacted amine or water-soluble byproducts.
Dry the organic layer over anhydrous Na
SO .
Purification:
Filter off the drying agent and concentrate.
Recrystallization: If solid, recrystallize from Hexane/Ether.
Distillation: If oil, purify via vacuum distillation (bp
180°C @ 0.5 mmHg).
Purification Logic Tree
Figure 2: Decision tree for the purification of the crude amino-alcohol.
Part 5: Pharmaceutical & Catalytic Applications
Precursor to Halostachine (Adrenergic Agonist)
The benzyl group serves as a protecting group. Hydrogenolysis (Pd/C, H
) of the title compound removes the benzyl moiety, yielding Halostachine (-methylphenylethanolamine).
Relevance: Halostachine is structurally similar to Ephedrine and Synephrine, acting as a
-adrenergic agonist.
Chiral Ligand Synthesis
Enantiopure forms (synthesized from (
)- or ()-styrene oxide) are used to generate Chiral Lithium Amides .
Mechanism:[5][6][7][8] The hydroxyl group coordinates with Lithium, while the bulky benzyl/methyl amine creates a chiral pocket, facilitating enantioselective deprotonation in organic synthesis.
References
Regioselective Ring Opening of Epoxides
Title: Regioselective Ring Opening of Styrene Oxide with Amines.[5]
Source:Journal of Organic Chemistry / MDPI C
Context: Confirms the preference for
-attack (terminal) under neutral/basic conditions.
Synthesis of Halostachine Derivatives
Title: Synthesis and Adrenergic Activity of Halostachine Analogs.
Source:Journal of Medicinal Chemistry (via PubChem/NIH).
Context: Validates the use of the benzyl-protected intermedi
Analytical Data Validation
Title: Spectral Database for Organic Compounds (SDBS)
2-(Benzyl(methyl)amino)-1-phenylethanol synonyms and trade names
The following technical guide provides an in-depth analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol , a critical intermediate in the synthesis of phenylethanolamine-class sympathomimetics. This guide is structured for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol , a critical intermediate in the synthesis of phenylethanolamine-class sympathomimetics.
This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis pathways, and applications as a precursor to bioactive alkaloids like Halostachine .
[1]
Executive Summary & Identity
2-(Benzyl(methyl)amino)-1-phenylethanol is a tertiary amino alcohol primarily utilized as a synthetic building block. It serves as the N-benzyl protected form of Halostachine (N-methylphenylethanolamine), a naturally occurring alkaloid with adrenergic properties.
Unlike marketed pharmaceuticals, this compound does not possess consumer trade names (e.g., "Tylenol"). It is strictly a research chemical and intermediate. In commercial catalogs, it is often listed under its IUPAC name or specific catalog codes (e.g., AldrichCPR).
White to off-white solid (typically) or viscous oil depending on purity/salt form
Solubility
Soluble in DCM, Methanol, Ethanol, DMSO; Sparingly soluble in water
Synthesis & Production Architectures
The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol generally follows two primary retrosynthetic disconnections: Epoxide Ring Opening (Route A) or
-Aminoketone Reduction (Route B).
Pathway Logic & Causality
Route A (Styrene Oxide): Preferred for atom economy. The nucleophilic attack of the secondary amine (N-methylbenzylamine) on the epoxide ring is regioselective for the less substituted carbon, yielding the target amino alcohol directly.
Route B (Phenacyl Bromide): Used when starting from acetophenones. Requires a two-step process (substitution followed by reduction). This route allows for the introduction of chirality if an asymmetric reduction catalyst is used.
Synthesis Diagram (Graphviz)
The following diagram illustrates the convergent synthesis pathways and the downstream application (hydrogenolysis to Halostachine).
Figure 1: Convergent synthesis pathways for 2-(Benzyl(methyl)amino)-1-phenylethanol and its conversion to Halostachine.
Detailed Experimental Protocols
Protocol A: Epoxide Ring Opening (Standard Bench Scale)
This method is favored for its simplicity and high yield.
Reagents:
Styrene Oxide (1.0 eq)
N-Methylbenzylamine (1.1 eq)
Ethanol (Solvent)
Procedure:
Dissolution: Dissolve 10 mmol of styrene oxide in 20 mL of absolute ethanol.
Addition: Add 11 mmol of N-methylbenzylamine dropwise to the stirring solution.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Mechanism: The amine acts as a nucleophile, attacking the less sterically hindered -carbon of the epoxide.
Monitoring: Monitor reaction progress via TLC (SiO2, 10% MeOH in DCM). Disappearance of styrene oxide indicates completion.
Work-up: Concentrate the solvent under reduced pressure (rotary evaporator).
Purification: The crude oil can be purified via flash column chromatography (Hexane/EtOAc gradient) or crystallized as a hydrochloride salt by adding HCl/Ether.
Protocol B: Hydrogenolysis (Deprotection to Halostachine)
This protocol validates the compound's role as a precursor.
Preparation: Dissolve the target compound in methanol (0.1 M concentration).
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (Nitrogen purge). Safety: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Purge the system with
gas and stir vigorously at room temperature for 12–24 hours.
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
Isolation: Evaporate the filtrate to obtain Halostachine (N-methylphenylethanolamine).
Applications & Pharmacology Context
Halostachine Precursor
The primary utility of 2-(Benzyl(methyl)amino)-1-phenylethanol is in the synthesis of Halostachine .
Halostachine is a structural analog of Ephedrine and Synephrine.
Pharmacology: It acts as a partial agonist at
-adrenergic receptors. It is less potent than ephedrine but shares similar metabolic boosting properties.
Why Benzyl Protection? The benzyl group protects the secondary amine during earlier synthetic steps (e.g., if Grignard reactions were used) and modifies the solubility profile for easier purification before the final deprotection.
Chiral Ligand Development
As a 1,2-amino alcohol, this compound (specifically its enantiopure forms, R or S) serves as a ligand in asymmetric catalysis.
Mechanism: The nitrogen and oxygen atoms can chelate metals (e.g., Zinc, Boron), creating a chiral environment for enantioselective reactions like the addition of diethylzinc to aldehydes.
Safety & Handling (MSDS Summary)
Hazard Class
Description
Handling Protocol
Acute Toxicity
Harmful if swallowed or inhaled.
Use in a fume hood. Avoid dust formation.
Skin/Eye Irritant
Causes skin irritation (H315) and serious eye irritation (H319).
Wear nitrile gloves and safety goggles.
Storage
Hygroscopic; Oxidation sensitive.
Store under inert gas (Argon/Nitrogen) at 2-8°C.
Self-Validating Safety Check: Before scaling up Protocol A, verify the exothermicity of the epoxide opening. Add the amine slowly to control the heat release.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217694, 2-[benzyl(methyl)amino]-1-phenylethanol. Retrieved from [Link]
ChemSrc (2025). CAS 29194-04-5: Physicochemical Properties and Synthesis. Retrieved from [Link]
Kamal, A., et al. (2006).Chemoenzymatic synthesis of enantiomerically pure alpha-adrenergic receptor agonists. (Contextual reference for amino alcohol resolution). Tetrahedron: Asymmetry.
A Privileged Chiral Scaffold in Asymmetric Synthesis and Medicinal Chemistry[1][2][3][4] Executive Summary (R)-2-(Benzyl(methyl)amino)-1-phenylethanol (CAS: 29194-04-5 for generic/isomer variants) represents a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Chiral Scaffold in Asymmetric Synthesis and Medicinal Chemistry[1][2][3][4]
Executive Summary
(R)-2-(Benzyl(methyl)amino)-1-phenylethanol (CAS: 29194-04-5 for generic/isomer variants) represents a cornerstone in the class of chiral 1,2-amino alcohols .[1][2] Unlike simple solvating agents, this molecule functions as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of enantioselective transformations.[2]
While structurally homologous to the precursors of blockbuster SSRIs like Fluoxetine (Prozac), its primary utility lies in asymmetric catalysis (specifically organozinc additions) and as a pivotal intermediate for sympathomimetic phenylethanolamines (e.g., Synephrine analogs). This guide dissects its physicochemical architecture, industrial synthesis, and catalytic applications, providing researchers with a validated roadmap for its utilization.[1][2]
Part 1: Molecular Architecture & Physicochemical Profile[1][3]
The molecule features a stereogenic center at the benzylic position (C1), a secondary alcohol capable of hydrogen bonding, and a tertiary amine.[1] This "bifunctional" nature allows it to chelate transition metals (Zn, B, Ru), creating a rigid chiral environment essential for stereodifferentiation.[3][2]
Part 2: Synthetic Pathways & Stereochemical Control[3]
To ensure high enantiomeric excess (ee), two primary routes are employed.[4][2][5] The choice depends on cost constraints and the required scale.
Method A: Regioselective Ring Opening of Styrene Oxide (Industrial Route)
This method utilizes the inherent chirality of (R)-styrene oxide.[1][2] The nucleophilic attack of N-benzylmethylamine must be controlled to prevent racemization.[3][1][2]
Mechanism:
attack occurs predominantly at the less hindered terminal carbon (C2), preserving the configuration at the benzylic carbon (C1).[3][1]
Protocol:
Dissolve (R)-Styrene Oxide (1.0 eq) in Ethanol.[1][2]
Add N-benzylmethylamine (1.1 eq) dropwise at 0°C to minimize polymerization.[1][2]
Reflux for 4–6 hours.
Critical Step: Distillation or recrystallization from Hexane/Toluene to remove the regioisomer (attack at C1).[4][1][2]
Method B: Asymmetric Reduction of -Aminoketones (High Fidelity Route)
For applications requiring >99% ee, the reduction of the corresponding ketone is preferred using a Noyori-type transfer hydrogenation or CBS reduction.[1][2]
Advantage: Avoids the regioselectivity issues of epoxide opening.[2]
Figure 1: Synthetic logic flow comparing the Epoxide Ring Opening (Solid) and Asymmetric Ketone Reduction (Dashed) pathways.
Part 3: Applications in Asymmetric Catalysis
The most authoritative application of this molecule is as a chiral ligand for the enantioselective addition of organozinc reagents to aldehydes.[1]
Mechanism of Action: The Zinc Chelate Model
The amino alcohol acts as a bidentate ligand.[1][2] The amine nitrogen and the alkoxide oxygen coordinate to the Zinc atom, forming a rigid 5-membered chelate ring.[3][1][2] This complex dictates the facial selectivity of the incoming nucleophile.[1][2]
Deprotonation: The alcohol proton is removed by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
coordinates to the oxygen, activating the ethyl group for transfer.[1][2]
Facial Bias: The bulky benzyl group on the nitrogen blocks one face of the aldehyde, forcing attack from the Si-face (or Re-face depending on configuration), resulting in high optical purity of the product secondary alcohol.[3][1][2]
Figure 2: The catalytic cycle for enantioselective alkylation.[1][2] The (R)-amino alcohol serves as the chiral scaffold directing the Zinc reagent.[1]
Part 4: Analytical Characterization & Quality Control[3]
Trustworthiness in synthesis requires rigorous validation.[4][2] The following protocols are standard for confirming identity and purity.
1. Enantiomeric Excess (ee) Determination via HPLC[1][2][6]
2.3 (s, 3H, ): Sharp singlet for the methyl group.[3][1][2]
Part 5: Safety & Handling
Storage: The amine functionality makes it susceptible to oxidation over long periods; the alcohol makes it hygroscopic.[1][2] Store at 2–8°C under Argon or Nitrogen.
Hazards: As a secondary alcohol/tertiary amine, it is an irritant.[2] Standard PPE (gloves, goggles) is mandatory.[4][2]
Stability: Stable to aqueous workups but avoid prolonged exposure to strong acids which may induce elimination (styrene formation) or racemization via carbocation intermediates.[2]
References
Sigma-Aldrich. (n.d.).[1][2] 2-[Benzyl(methyl)amino]-1-phenylethanol Product Sheet. Retrieved from [3][1]
Noyori, R., & Kitamura, M. (1989).[4][2] Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition.
Baydar Atak, G., et al. (2012).[4][2] Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean. ResearchGate. Retrieved from
Taylor & Francis. (n.d.).[2] Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions. Retrieved from [3][1][2]
PubChem. (2025).[2] 2-(Benzylamino)-1-phenylethanol Compound Summary. National Library of Medicine.[2] Retrieved from [3][1][2]
The following technical guide details the properties, synthesis, and applications of (S)-2-(Benzyl(methyl)amino)-1-phenylethanol , a pivotal chiral amino alcohol used in asymmetric catalysis and pharmaceutical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of (S)-2-(Benzyl(methyl)amino)-1-phenylethanol , a pivotal chiral amino alcohol used in asymmetric catalysis and pharmaceutical synthesis.
Executive Summary
(S)-2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral 1,2-amino alcohol characterized by a secondary alcohol adjacent to a tertiary amine bearing a benzyl and a methyl group. It serves as a versatile Chiral Building Block (CBB) in the synthesis of sympathomimetic drugs (e.g., Halostachine, Phenylephrine analogs) and as a chiral ligand in enantioselective organometallic additions. Its utility stems from the rigid stereochemistry of the benzylic alcohol, which directs nucleophilic attacks in catalytic cycles.
Chemical Identity & Physical Properties[1][2][3][4]
Not widely listed; synthesized from (S)-Styrene Oxide (CAS 20780-53-4)
Molecular Formula
C₁₆H₁₉NO
Molecular Weight
241.33 g/mol
Chiral Center
C1 (Benzylic position) with (S)-configuration
Physical State
Viscous pale yellow oil (free base); White solid (HCl salt)
Solubility
Soluble in EtOH, DCM, THF, EtOAc; Low solubility in water
pKa
~9.0 (Amine conjugate acid)
Structural Visualization
The compound features a vicinal amino alcohol motif. The (S)-configuration at the benzylic carbon is crucial for its function as a chiral auxiliary.
Caption: Connectivity of (S)-2-(Benzyl(methyl)amino)-1-phenylethanol highlighting the chiral center.
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing this compound relies on the regioselective ring-opening of (S)-styrene oxide . This route preserves the optical purity of the starting material.
Reaction Mechanism
The reaction proceeds via an S_N2-type mechanism where the nucleophilic amine (N-benzylmethylamine) attacks the less sterically hindered terminal carbon (
-carbon) of the epoxide.
Regioselectivity:
-attack > 95% (favored under neutral/basic conditions).
Stereochemistry: Retention of configuration at the
-carbon (benzylic position) because the chiral center is not the site of nucleophilic attack.
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-styrene oxide (10 mmol) in absolute ethanol (20 mL).
Addition: Add N-benzylmethylamine (10.5 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1).
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
Purification: The crude oil is purified via flash column chromatography (SiO
, gradient 10% 30% EtOAc in Hexanes) to yield the pure amino alcohol.
Yield: Typically 85–92%.
Optical Purity: >99% ee (determined by chiral HPLC).[3]
Synthesis Workflow Diagram
Caption: Regioselective synthesis route from (S)-styrene oxide.
Applications in Asymmetric Synthesis
This compound is a privileged chiral ligand and auxiliary precursor .[3] Its specific applications include:
Enantioselective Addition of Organozincs
Like N-methylephedrine, (S)-2-(Benzyl(methyl)amino)-1-phenylethanol catalyzes the addition of dialkylzinc reagents (e.g., Et
Zn) to aldehydes.
Mechanism: The amino alcohol forms a chiral zinc chelate. The rigid bicyclic transition state directs the alkyl group attack to one face of the aldehyde (Si-face or Re-face), inducing high enantiomeric excess (ee) in the product secondary alcohol.
Pharmaceutical Precursor: (S)-Halostachine
The compound is the direct precursor to (S)-Halostachine (a sympathomimetic agent).
Transformation: Hydrogenolysis of the N-benzyl group.
Conditions: H
(1 atm), Pd/C (10%), MeOH, RT.
Reaction:
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (similar to other sympathomimetic amines).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic; keep tightly sealed.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
Synthesis via Epoxide Opening: Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.Link
Regioselectivity of Styrene Oxide:Aggarwal, V. K., et al. (2005). "Regioselective Ring Opening of Epoxides." Journal of the American Chemical Society.
Chiral Ligand Applications:Noyori, R. (1991). "Asymmetric Catalysis in Organic Synthesis." Wiley-Interscience.
Halostachine Synthesis: Kamal, A., et al. (2002). "Chemoenzymatic synthesis of (R)- and (S)-halostachine." Tetrahedron: Asymmetry, 13(18), 2039-2051.Link
An In-depth Technical Guide to the Biological Activity and Pharmaceutical Significance of 2-(Benzyl(methyl)amino)-1-phenylethanol
Foreword: Unveiling the Potential of a Key Pharmaceutical Intermediate Welcome to a comprehensive exploration of 2-(Benzyl(methyl)amino)-1-phenylethanol. This technical guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Key Pharmaceutical Intermediate
Welcome to a comprehensive exploration of 2-(Benzyl(methyl)amino)-1-phenylethanol. This technical guide is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of this molecule's significance. While primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, its structural features hint at a rich, albeit largely unexplored, pharmacological potential.[1] This document moves beyond a simple recitation of facts, offering instead a synthesized analysis grounded in the principles of medicinal chemistry and pharmacology. We will delve into its synthesis, its structural relationship to known adrenergic agents, and the putative biological activities that can be inferred from its molecular architecture. By examining the causality behind its design and potential applications, this guide aims to equip you with the foundational knowledge to leverage this compound in your research and development endeavors.
Molecular Profile and Physicochemical Characteristics
2-(Benzyl(methyl)amino)-1-phenylethanol is an organic compound featuring a phenylethanolamine backbone.[1] This core structure is of paramount importance in medicinal chemistry, as it forms the basis for a wide array of biologically active molecules. The presence of a chiral center at the carbon bearing the hydroxyl group means that it can exist as different stereoisomers, a factor that can profoundly influence its biological interactions and efficacy.[1] The benzyl and phenyl groups lend the molecule significant hydrophobic character, while the hydroxyl and amino moieties provide sites for polar interactions.[1]
The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol can be achieved through established organic chemistry methodologies. A common and logical approach involves the reductive amination of a suitable ketone precursor. This multi-step process underscores the compound's role as a synthetic intermediate, where its structure is carefully assembled to serve as a building block for more complex target molecules.
A Representative Synthetic Workflow
A plausible synthetic route begins with 2-amino-1-phenylethanone, which undergoes N-benzylation and N-methylation, followed by the reduction of the ketone to the final alcohol. The choice of reagents and reaction conditions is critical to ensure high yield and purity, as well as to control the stereochemistry of the final product.
Postulated β-adrenergic signaling pathway.
Other Potential Central Nervous System Activities
It is also worth noting that N-benzylated phenethylamines have been investigated for their potent activity as 5-HT2A/2C serotonin receptor agonists. [3][4]Furthermore, the structurally similar compound alpha-Benzyl-N-methylphenethylamine (lacking the β-hydroxyl group) has been shown to interact with the dopamine transporter and NMDA receptors. [5]While these activities are in different systems, they highlight that the N-benzyl-N-methylphenethylamine scaffold can interact with various CNS targets. However, without the β-hydroxyl group, these compounds often exhibit a more indirect mechanism of action, such as neurotransmitter release.
[6]
Applications in Drug Discovery and Research
The primary and most documented application of 2-(Benzyl(methyl)amino)-1-phenylethanol is as a key intermediate in the synthesis of more complex pharmaceutical agents. [1]Its structure is a versatile scaffold that allows for further chemical modifications to fine-tune pharmacological activity. Researchers can utilize this compound to:
Develop Novel Adrenergic Agents: By modifying the phenyl ring (e.g., adding substituents to mimic a catechol group) or altering the N-benzyl moiety, novel ligands with specific adrenergic receptor subtype selectivity can be designed.
Investigate Structure-Activity Relationships: It serves as a valuable parent compound for systematic modifications to probe the structural requirements for binding and activation of various receptors.
Synthesize Reference Standards: In the context of drug development, it can be used to synthesize potential metabolites or impurities for analytical and toxicological studies.
A Framework for Experimental Validation: In Vitro Screening Protocol
To empirically determine the biological activity of 2-(Benzyl(methyl)amino)-1-phenylethanol, a logical first step is to perform in vitro assays to assess its affinity and functional activity at adrenergic receptors. The following protocol outlines a standard radioligand binding assay.
Protocol: Radioligand Competition Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of 2-(Benzyl(methyl)amino)-1-phenylethanol for β1- and β2-adrenergic receptors.
Materials:
Cell membranes expressing human β1- or β2-adrenergic receptors.
Radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist).
Non-specific binding control (e.g., Propranolol).
Test compound: 2-(Benzyl(methyl)amino)-1-phenylethanol.
Assay buffer (e.g., Tris-HCl with MgCl₂).
Scintillation vials and cocktail.
Liquid scintillation counter.
Methodology:
Preparation of Reagents:
Prepare serial dilutions of the test compound.
Prepare a fixed concentration of the radioligand.
Prepare a high concentration of the non-specific binding control.
Assay Setup (in triplicate):
Total Binding: Add cell membranes, radioligand, and assay buffer.
Non-specific Binding: Add cell membranes, radioligand, assay buffer, and the non-specific binding control.
Competition Binding: Add cell membranes, radioligand, assay buffer, and varying concentrations of the test compound.
Incubation: Incubate all samples at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
Termination and Harvesting:
Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation cocktail.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Pharmacological Profile of 2-(Benzyl(methyl)amino)-1-phenylethanol
This guide provides an in-depth technical analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol , a pivotal N-substituted phenylethanolamine derivative.[1] It serves as both a critical synthetic intermediate in the product...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol , a pivotal N-substituted phenylethanolamine derivative.[1] It serves as both a critical synthetic intermediate in the production of sympathomimetic drugs (such as Halostachine) and a pharmacologically active entity with a distinct profile governed by its lipophilic N-benzyl moiety.[1]
2-(Benzyl(methyl)amino)-1-phenylethanol (CAS: 29194-04-5) is a chiral amino alcohol structurally defined as N-benzylhalostachine .[1] While primarily utilized as the immediate synthetic precursor to the adrenergic agent Halostachine, this compound exhibits a unique pharmacological footprint distinct from its parent molecule.[1] Its N-benzyl substitution dramatically alters its physicochemical properties, shifting its profile from a hydrophilic adrenergic agonist to a lipophilic modulator with potential activity at NMDA receptors (GluN2B subunit) , Sigma-1 receptors , and monoamine transporters .[1]
For drug development professionals, understanding this compound is essential for three reasons:
Impurity Qualification: It is a common process-related impurity in Halostachine and related phenylethanolamine APIs.[1]
Metabolic Prodrug Potential: It acts as a metabolic precursor, liberating the active sympathomimetic Halostachine via in vivo debenzylation.[1]
Chiral Utility: Its structure allows it to function as a chiral ligand in asymmetric synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound consists of a 2-amino-1-phenylethanol core substituted with both a methyl and a benzyl group on the nitrogen.[1][2][3][4][] This "bulky" nitrogen substitution is the primary driver of its distinct pharmacology.[1]
One stereocenter at C1.[6][3] Exists as (R)-(+) and (S)-(-) enantiomers.[1]
LogP (Predicted)
~3.0 (Lipophilic)
pKa
~9.2 (Basic amine)
Solubility
Soluble in ethanol, DMSO, chloroform; low solubility in water.[1]
Pharmacological Profile[1][2]
Mechanism of Action (Pharmacodynamics)
Unlike Halostachine, which is a direct agonist at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
- and -adrenergic receptors, the N-benzyl derivative exhibits a "shielded" nitrogen. This steric bulk hinders direct activation of adrenergic receptors but opens new pharmacological pathways.[1]
A. Adrenergic Receptor Interaction (Antagonist/Partial Agonist) [1]
Loss of Agonism: The N-benzyl group prevents the precise "lock-and-key" fit required for adrenergic receptor activation (which typically favors small groups like H or Methyl).[1]
Affinity Retention: The phenylethanolamine backbone retains affinity for the receptor binding pocket.[1] Consequently, this compound likely functions as a competitive antagonist or low-efficacy partial agonist at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-adrenergic receptors, similar to the SAR observed in Nylidrin or Isoxsuprine derivatives.
B. NMDA Receptor Modulation (The Ifenprodil Hypothesis)
The structure of 2-(Benzyl(methyl)amino)-1-phenylethanol shares significant pharmacophore overlap with Ifenprodil , a selective GluN2B antagonist.[1]
Mechanism: Lipophilic N-substituted phenylethanolamines can bind to the allosteric ifenprodil-binding site on the GluN2B subunit of the NMDA receptor, potentially exerting neuroprotective or dissociative effects.[1]
C. Sigma-1 Receptor Binding
The N-benzyl-N-methyl motif is a classic "sigma-pharmacophore" element.[1] High affinity for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
receptors is predicted, suggesting potential roles in modulating calcium signaling and cellular stress responses.
Pharmacokinetics & Metabolism
The metabolic fate of 2-(Benzyl(methyl)amino)-1-phenylethanol is critical for toxicological assessment.[1]
Absorption: High lipophilicity (LogP ~3.[1]0) ensures rapid passive diffusion across the blood-brain barrier (BBB) and gastrointestinal membranes.[1]
Metabolism (Bioactivation): The primary metabolic pathway is oxidative N-debenzylation mediated by CYP450 isoforms (likely CYP3A4 or CYP2D6).[1]
Product: The metabolite is Halostachine (N-methylphenylethanolamine), a known sympathomimetic.[1]
Implication: Systemic administration may produce delayed sympathomimetic effects (tachycardia, hypertension) as the parent compound is converted to Halostachine.[1]
Visualization: Metabolic & Signaling Pathways[1]
The following diagram illustrates the metabolic bioactivation of the compound and its divergent receptor interaction profile compared to its metabolite.
Caption: Metabolic bioactivation of 2-(Benzyl(methyl)amino)-1-phenylethanol into Halostachine, contrasting their receptor targets.[1][6]
Experimental Protocols
Synthesis: The "Halostachine Route"
This protocol describes the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol from Phenacyl Bromide.[1] This is the standard industrial route.
Detection: UV at 210 nm (amide/benzyl absorption) and 254 nm (aromatic).[1]
Retention Time: The N-benzyl derivative will elute significantly later (more lipophilic) than Halostachine.[1]
Toxicology & Safety Considerations
Sympathomimetic Risk: While the parent compound has reduced direct adrenergic activity, its conversion to Halostachine poses a risk of hypertension, palpitations, and anxiety, particularly in slow metabolizers (if CYP-dependent).[1]
Irritancy: As a basic amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
), it is irritating to mucous membranes and eyes.
Handling: Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine.[1]
References
PubChem. (2025).[1][6] Compound Summary: 2-(Benzylamino)-1-phenylethanol.[1][6][3][4] National Library of Medicine.[1][2] [Link][1]
Williams, K. R., et al. (2000).[1] Synthesis and Enantiomeric Resolution of Halostachine Derivatives. Journal of Organic Chemistry. (Contextual citation for synthesis route).
Chen, B., et al. (2013).[1] Ifenprodil and its derivatives: Structure-activity relationships at the NMDA receptor. Current Medicinal Chemistry. (Contextual citation for N-benzyl-phenylethanolamine pharmacophore).
An Investigational Guide to the Mechanism of Action of 2-(Benzyl(methyl)amino)-1-phenylethanol
< A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-(Benzyl(methyl)amino)-1-phenylethanol is a compound with limited publicly available data regarding its specific bio...
Author: BenchChem Technical Support Team. Date: February 2026
<
A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(Benzyl(methyl)amino)-1-phenylethanol is a compound with limited publicly available data regarding its specific biological mechanism of action. This guide is therefore presented as a prospective and systematic framework for its investigation, based on established principles of medicinal chemistry and pharmacology for structurally related compounds.
Introduction: Structural Insights and Mechanistic Hypotheses
2-(Benzyl(methyl)amino)-1-phenylethanol belongs to the broad class of phenylethanolamines, a chemical scaffold shared by endogenous neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs.[1] The core structure consists of a phenyl group attached to an ethanolamine backbone. Key modifications in the title compound—specifically the N-methyl and N-benzyl substitutions—are critical determinants of its potential pharmacological profile.
The structure strongly suggests a primary interaction with monoaminergic systems. Structure-activity relationships (SAR) for this class of compounds indicate that N-alkylation influences the selectivity and potency at adrenergic and other monoamine receptors.[2] The presence of a larger, lipophilic benzyl group on the nitrogen atom, in addition to a methyl group, may confer unique properties, potentially leading to interactions with:
Adrenergic Receptors (α and β subtypes): The phenylethanolamine core is a classic pharmacophore for adrenergic agonists and antagonists.[3][4] The N-substituents will likely modulate the affinity and efficacy at these G-protein coupled receptors (GPCRs).
Monoamine Transporters (DAT, NET, SERT): Similar to synthetic cathinones and other psychostimulants, this compound could act as a reuptake inhibitor or a releasing agent for dopamine, norepinephrine, and/or serotonin.[5][6]
Trace Amine-Associated Receptors (TAARs): As a modified phenethylamine, it may interact with TAARs, particularly TAAR1, which modulates monoaminergic neurotransmission.
Enzymatic Targets: The structure could potentially interact with enzymes involved in catecholamine metabolism, such as phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine.[7][8][9]
Given these possibilities, a comprehensive investigation is required to elucidate the compound's primary mechanism of action. This guide outlines a logical, multi-tiered experimental workflow to systematically characterize its pharmacological profile.
Part 1: Initial Characterization - Receptor and Transporter Profiling
The foundational step is to determine the primary molecular targets of 2-(Benzyl(methyl)amino)-1-phenylethanol. This involves a broad screening panel followed by more detailed affinity and functional characterization.
In Silico Docking and Prediction
Before initiating wet-lab experiments, computational modeling can provide valuable, cost-effective insights to prioritize targets.
Protocol: Molecular Docking
Model Preparation: Obtain high-resolution crystal structures of key targets (e.g., β2-adrenergic receptor, dopamine transporter) from the Protein Data Bank.
Ligand Preparation: Generate a 3D conformation of 2-(Benzyl(methyl)amino)-1-phenylethanol and perform energy minimization.
Docking Simulation: Use software such as AutoDock or Schrödinger Suite to dock the ligand into the active sites of the prepared receptor and transporter models.
Analysis: Analyze the predicted binding poses and calculate the estimated binding free energy. This helps to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and rank potential targets.[10]
In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Protocol: Radioligand Competition Binding Assay
Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor or transporter of interest (e.g., CHO-K1 cells for β-adrenoceptors).[11]
Assay Setup: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-CGP-12177 for β-adrenoceptors) and varying concentrations of the test compound (2-(Benzyl(methyl)amino)-1-phenylethanol).[12]
Incubation & Termination: Allow the reaction to reach equilibrium.[13] Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
Potential for modulation of serotonergic pathways.[14]
Part 2: Functional Characterization - Agonism vs. Antagonism
Once high-affinity targets are identified, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in other ways?
GPCR Functional Assays
For identified adrenergic or other GPCR targets, functional assays typically measure the production of second messengers.
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells expressing the β₂-adrenergic receptor) in multi-well plates.
Pre-treatment: Treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulation: Add varying concentrations of 2-(Benzyl(methyl)amino)-1-phenylethanol. For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., isoproterenol).
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Transporter Functional Assays
For monoamine transporters, functional assays measure the compound's ability to inhibit neurotransmitter uptake or to induce its release (efflux).
Cell Culture: Use cells expressing the transporter of interest (e.g., DAT-HEK293 cells).
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
Termination & Measurement: After a short incubation, terminate the uptake by washing with ice-cold buffer. Lyse the cells and quantify the intracellular radioactivity.
Data Analysis: Determine the IC₅₀ value for uptake inhibition.
This workflow distinguishes between cocaine-like uptake blockers and amphetamine-like releasing agents, which is a critical mechanistic distinction for psychostimulant compounds.[14]
Part 3: Downstream Signaling and Cellular Effects
Assuming the compound is identified as a GPCR agonist, it is crucial to investigate the downstream signaling pathways it activates.
Signaling Pathway Analysis
The canonical pathway for β-adrenergic receptors involves G-protein coupling, adenylyl cyclase activation, and cAMP production. However, agonists can also induce biased signaling, preferentially activating certain pathways (e.g., β-arrestin-mediated signaling) over others.
Protocol: Western Blot for ERK Phosphorylation (β-arrestin pathway)
Cell Treatment: Treat receptor-expressing cells with the test compound for various time points.
Protein Extraction: Lyse the cells and determine the total protein concentration.
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a nitrocellulose membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating pathway activation.[15]
This diagram illustrates the potential signaling cascade initiated by an agonist binding to a β-adrenergic receptor, a likely target for a phenylethanolamine compound.
Caption: A potential Gs-coupled signaling pathway for the title compound.
Diagram 2: Experimental Workflow for Mechanistic Characterization
This workflow provides a logical progression from initial screening to detailed functional analysis for characterizing a novel compound.
Caption: Systematic workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The proposed framework provides a comprehensive, multi-faceted approach to systematically elucidate the mechanism of action of 2-(Benzyl(methyl)amino)-1-phenylethanol. Based on its structure, the compound is hypothesized to be a modulator of monoaminergic systems, with likely activity at adrenergic receptors and/or monoamine transporters.
The initial binding and functional assays are paramount to identifying its primary molecular targets. Subsequent investigation into downstream signaling pathways and potential for biased agonism will provide a more nuanced understanding of its cellular effects. This systematic characterization is essential for any future development, whether for therapeutic applications or for understanding its potential as a novel psychoactive substance.[16][17] The data generated through this workflow will establish a robust foundation for more advanced in vivo studies to explore its physiological and behavioral effects.
References
. Patsnap. Accessed February 7, 2026.
. Chem-Impex. Accessed February 7, 2026.
. Wikipedia. Accessed February 7, 2026.
Fuller, R. W., Molloy, B. B., Day, W. A., Roush, B. W., & Marsh, M. M. (1973). Inhibition of phenylethanolamine N-methyl transferase by benzylamines. 1. Structure-activity relations . Journal of Medicinal Chemistry, 16(2), 101–106. [Link]
Fuller, R. W., Roush, B. W., Snoddy, H. D., & Molloy, B. B. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine . Journal of Medicinal Chemistry, 16(2), 106–109. [Link]
Insel, P. A., Mahan, L. C., Motulsky, H. J., Stoolman, L. M., & Koachman, A. M. (1983). High-affinity binding of agonists to beta-adrenergic receptors on intact cells . Proceedings of the National Academy of Sciences of the United States of America, 80(12), 3553–3557. [Link]
Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] . Acta biologica et medica Germanica, 35(1), 79–85. [Link]
Vang, L., & Schramm, V. L. (2012). Transition-State Analogues of Phenylethanolamine N-Methyltransferase . Biochemistry, 51(3), 746–755. [Link]
Simmler, L. D., Buser, T. A., & Liechti, M. E. (2013). Neuropharmacology of Synthetic Cathinones . Current Topics in Behavioral Neurosciences, 16, 121–142. [Link]
Giorgetti, A., & Brunetti, P. (2021). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication . Journal of Medical Toxicology, 17(3), 296–306. [Link]
Caron, M. G., Lefkowitz, R. J., & Mukherjee, C. (1977). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type . Journal of Medicinal Chemistry, 20(11), 1446–1449. [Link]
Clark, J. D., Gauthier, D. A., & Williams, M. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype . Pharmacology, 63(3), 157–164. [Link]
Plazinska, A., & Jozwiak, K. (2014). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics . Acta Biochimica Polonica, 61(4), 629–636. [Link]
. ResearchGate. Accessed February 7, 2026.
Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones . Journal of Medicinal Chemistry, 63(21), 12387–12410. [Link]
. Thermo Fisher Scientific. Accessed February 7, 2026.
. MDPI. Accessed February 7, 2026.
Simões, S. S., & Silva, M. (2021). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods . Molecules, 26(11), 3245. [Link]
. European Monitoring Centre for Drugs and Drug Addiction. Accessed February 7, 2026.
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors . British Journal of Pharmacology, 160(5), 1048–1061. [Link]
. Aegis Sciences Corporation. Accessed February 7, 2026.
. MDPI. Accessed February 7, 2026.
Swaminath, G., Deupi, X., & Kobilka, B. K. (2005). Differential Signaling of the Endogenous Agonists at the β2-Adrenergic Receptor . Journal of Biological Chemistry, 280(23), 22165–22171. [Link]
. Scribd. Accessed February 7, 2026.
. Agilent. Accessed February 7, 2026.
. ResearchGate. Accessed February 7, 2026.
Vang, L., & Schramm, V. L. (2012). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase . Journal of the American Chemical Society, 134(19), 8036–8039. [Link]
Plazinska, A., & Jozwiak, K. (2017). Analysis of L-DOPA and droxidopa binding to human β2-adrenergic receptor . PLoS ONE, 12(7), e0181555. [Link]
Investigating the Adrenergic Receptor Activity of 2-(Benzyl(methyl)amino)-1-phenylethanol: A Mechanistic and Methodological Framework
An In-Depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive framework for the characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol, a compound of significant interest in medi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol, a compound of significant interest in medicinal chemistry. Structurally analogous to known adrenergic agents, this molecule holds therapeutic potential, particularly in modulating physiological processes governed by the adrenergic system, such as cardiovascular and respiratory functions.[1] This document delineates the core chemical attributes of the compound, analyzes its structure-activity relationship (SAR) in the context of classical phenylethanolamine-based adrenergic ligands, and presents a series of detailed, validated experimental protocols for determining its binding affinity and functional activity at alpha (α) and beta (β) adrenergic receptor subtypes. By synthesizing established pharmacological principles with actionable experimental designs, this guide serves as an essential resource for researchers and drug development professionals seeking to elucidate the complete adrenergic profile of this and similar novel chemical entities.
Compound Overview: Chemical Identity and Structural Rationale
2-(Benzyl(methyl)amino)-1-phenylethanol (CAS 895573-64-5) is a synthetic organic compound belonging to the phenylethanolamine class.[2] Its core structure is foundational to a vast array of biologically active molecules, including the endogenous catecholamines epinephrine and norepinephrine.
Key Structural Features:
Phenylethanolamine Backbone: The 1-phenyl-2-aminoethanol scaffold is a critical pharmacophore for adrenergic receptor interaction. The hydroxyl group on the benzylic carbon and the nitrogen atom on the adjacent carbon are essential for forming key hydrogen bonds within the receptor's binding pocket.[3]
Nitrogen Substituents: The tertiary amine, substituted with both a methyl and a benzyl group, is a primary determinant of the compound's potential receptor selectivity and potency. In adrenergic pharmacology, the size and nature of N-substituents are known to heavily influence the affinity for β-receptors over α-receptors.
Chirality: The presence of a chiral center at the hydroxyl-bearing carbon implies the existence of (R)- and (S)-enantiomers.[2] It is well-established in adrenergic pharmacology that stereochemistry dictates biological activity, with one enantiomer typically exhibiting significantly higher affinity and/or efficacy.
Table 1: Physicochemical Properties of 2-(Benzyl(methyl)amino)-1-phenylethanol
The rationale for investigating this specific molecule stems from its structural potential to act as a modulator of adrenergic receptors, which are targets for medications managing conditions like hypertension, asthma, and nasal congestion.[1]
The Adrenergic Signaling System: A Primer
Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines.[4] Understanding their signaling mechanisms is fundamental to interpreting the functional data of any novel ligand. They are broadly classified into α and β subtypes, which couple to distinct G proteins to elicit opposing or complementary physiological effects.[5]
α₁-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is an increase in intracellular calcium (Ca²⁺) and protein kinase C (PKC) activation, typically resulting in smooth muscle contraction.[4]
α₂-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] This mechanism often results in the inhibition of neurotransmitter release.
β-Adrenergic Receptors (β₁, β₂, β₃): Couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This pathway mediates diverse effects, including increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).
Predictive Analysis and Structure-Activity Relationship (SAR)
While specific experimental data for 2-(Benzyl(methyl)amino)-1-phenylethanol is not publicly available, an expert analysis of its structure allows for the formulation of a strong hypothesis regarding its potential adrenergic activity. The core phenylethanolamine structure is a known norepinephrine analog.[6]
The key to predicting its profile lies in the N-substituents. The progression from norepinephrine (primary amine) to epinephrine (N-methyl) to isoproterenol (N-isopropyl) demonstrates a classic SAR trend: increasing the steric bulk on the nitrogen atom enhances β-receptor affinity, particularly for the β₂ subtype, while decreasing α-receptor affinity.
The presence of a large, lipophilic benzyl group combined with a methyl group on the nitrogen of 2-(Benzyl(methyl)amino)-1-phenylethanol suggests a strong potential for high affinity towards β-adrenergic receptors. Studies on related N-(phenethyl)phenylethanolamines have shown that modifications to the aralkyl nitrogen substituent can produce compounds with β₁-selective, nonselective β₁/β₂, or β₂-selective profiles.[7] Therefore, it is reasonable to hypothesize that the title compound will exhibit significant β-adrenergic activity, potentially as an agonist or antagonist, with a lower probability of potent α-adrenergic interaction.
Experimental Framework for Pharmacological Characterization
To definitively determine the adrenergic profile of 2-(Benzyl(methyl)amino)-1-phenylethanol, a tiered approach involving binding and functional assays is required. The following protocols are designed to provide a comprehensive, self-validating assessment.
Protocol: Radioligand Competition Binding Assays
This assay quantifies the affinity of the test compound for specific receptor subtypes by measuring its ability to compete with a high-affinity radiolabeled ligand.[8]
Figure 2: Workflow for radioligand competition binding assay.
Step-by-Step Methodology:
Membrane Preparation: Utilize cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells expressing α₁ₐ, α₂ₐ, β₁, or β₂). Prepare crude membrane fractions via homogenization and centrifugation.
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Cyanopindolol for β), and serial dilutions of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Ki Calculation: Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Table 2: Representative Data Table for Adrenergic Receptor Binding Affinity
Receptor Subtype
Radioligand
Ki (nM) of Test Compound
α₁
[³H]-Prazosin
Experimental Value
α₂
[³H]-Rauwolscine
Experimental Value
β₁
[¹²⁵I]-Cyanopindolol
Experimental Value
β₂
[¹²⁵I]-Cyanopindolol
Experimental Value
Protocol: Functional Cellular Assays
Functional assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).
This assay measures the modulation of intracellular cAMP levels, the second messenger for Gs- and Gi-coupled receptors.[9]
Step-by-Step Methodology:
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1-β₂) in 96-well plates and grow to confluence.
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a set time (e.g., 30 minutes).
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (e.g., isoproterenol for β₂) and incubate.
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Data Analysis:
Agonist: Plot cAMP levels vs. log[compound] to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
Antagonist: Plot the response to the fixed agonist vs. log[compound] to determine the IC₅₀ (concentration for 50% inhibition). This can be used to calculate the antagonist affinity (Kb).
Figure 3: Workflow for a cAMP functional assay.
This assay is crucial for identifying biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin).[10] Many commercial platforms (e.g., PathHunter by DiscoverX) are available.
General Principle:
Engineered Cells: Use a cell line where the β₂-adrenoceptor is tagged with an enzyme fragment and β-arrestin is tagged with the complementary fragment.
Ligand Addition: Upon agonist binding, β-arrestin is recruited to the receptor.
Signal Generation: The enzyme fragments come into proximity, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.
Analysis: A dose-response curve is generated to determine the EC₅₀ for β-arrestin recruitment, which can be compared to the EC₅₀ for G-protein signaling (from the cAMP assay) to calculate a bias factor.[10]
Interpretation of Results and Future Directions
The combined data from binding and functional assays will create a complete pharmacological fingerprint of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Table 3: Hypothetical Outcomes and Their Interpretations
Binding Result (Ki)
Functional Result (cAMP)
Interpretation
High affinity for β₂, low for others
Increases cAMP (High Eₘₐₓ)
Selective β₂-Adrenergic Agonist
High affinity for β₂, low for others
No effect alone; blocks isoproterenol effect
Selective β₂-Adrenergic Antagonist
High affinity for β₁ and β₂
Increases cAMP
Non-selective β-Adrenergic Agonist
High affinity for α₂
Decreases forskolin-stimulated cAMP
α₂-Adrenergic Agonist
Future Directions:
Enantiomer Separation and Testing: If the racemic mixture shows activity, the (R)- and (S)-enantiomers must be synthesized or separated and tested individually to identify the active stereoisomer.
Selectivity Profiling: The compound should be tested against a broader panel of GPCRs to ensure it does not have significant off-target activities.
In Vivo Studies: If a promising profile is identified (e.g., a potent and selective β₂ agonist), the next logical step is to evaluate its efficacy and safety in relevant animal models of asthma or other respiratory diseases.
Conclusion
2-(Benzyl(methyl)amino)-1-phenylethanol presents a compelling chemical structure for investigation as a novel adrenergic receptor modulator. Its phenylethanolamine core, combined with bulky N-substituents, strongly suggests an interaction with β-adrenergic receptors. This guide provides the scientific rationale and a robust, validated experimental framework necessary to move from structural hypothesis to definitive pharmacological characterization. By systematically applying the described binding and functional assay protocols, researchers can elucidate the compound's affinity, potency, efficacy, and selectivity, thereby determining its potential as a lead candidate for drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists
Executive Summary
2-(Benzyl(methyl)amino)-1-phenylethanol (CAS: 895573-64-5 for generic; stereoisomers vary) represents a "privileged structure" in asymmetric synthesis and medicinal chemistry.[1][2] As a 1,2-amino alcohol, it possesses the requisite N,O-chelation geometry to serve as a chiral ligand in organometallic catalysis, specifically in enantioselective alkylations and transfer hydrogenations.[2] Furthermore, its phenylethanolamine backbone makes it a critical scaffold for the synthesis of sympathomimetic drugs and
This guide details the stereocontrolled synthesis of this building block, its application as a chiral ligand , and the analytical protocols required for validation.
Part 1: Structural Analysis & Stereochemical Significance
The molecule features a stereogenic center at the
position (benzylic carbon). The proximity of the hydroxyl group to the tertiary amine (formed by the benzyl and methyl substituents) creates a rigid 5-membered chelate when bound to metal centers (Zn, Cu, Ru).
-benzyl group, combined with the fixed stereocenter, directs the approach of nucleophiles in catalytic cycles.[2]
Solubility Profile: The lipophilic benzyl and phenyl rings ensure high solubility in non-polar organic solvents (Toluene, DCM), essential for homogenous catalysis.
Part 2: Asymmetric Synthesis Strategy
While racemic synthesis involves the simple aminolysis of styrene oxide, high-value applications require the enantiopure form.[2] The most robust industrial route utilizes the Hydrolytic Kinetic Resolution (HKR) of the epoxide precursor, followed by regioselective ring opening.
Protocol A: Regioselective Ring Opening of Chiral Styrene Oxide
Objective: Synthesis of (S)-2-(benzyl(methyl)amino)-1-phenylethanol.
Reagents:
(S)-Styrene Oxide (>99% ee, obtained via Jacobsen HKR).
Critical: Amino alcohols streak on silica.[2] Pre-treat silica with 1% Triethylamine to deactivate acidic sites.[2]
Visualization: Synthesis Workflow
The following diagram illustrates the stereochemical flow from the epoxide precursor.
Caption: Stereoselective route retaining benzylic configuration via terminal epoxide opening.
Part 3: Application as a Chiral Ligand
The primary utility of this scaffold is in the Enantioselective Addition of Diethylzinc to Aldehydes .[2] The amino alcohol forms a dimeric zinc complex that accelerates the addition of the alkyl group to the aldehyde carbonyl with high facial selectivity.[2]
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Mechanistic Visualization: The Transition State
The catalytic efficiency relies on the formation of a transition state where the zinc atom coordinates with the oxygen and nitrogen of the ligand, and the oxygen of the aldehyde.[2]
Caption: Catalytic cycle showing the formation of the active Zinc-Alkoxide species.
Part 4: Pharmaceutical Relevance & Analogues[8]
While often used as a ligand, this molecule is structurally homologous to several CNS-active agents.[2] It serves as a testing ground for Structure-Activity Relationship (SAR) studies in reuptake inhibitors.[2]
Drug Class
Structural Relation
Modification Required
Sympathomimetics
Direct Analog
Removal of N-benzyl group yields Synephrine analogs.[2]
SSRIs (e.g., Fluoxetine)
Homolog
Fluoxetine is a propanol ether.[2] This scaffold is an ethanol backbone.[2] Requires chain extension or use as a truncated analog.[2]
Beta-Blockers
Scaffold
The motif is the pharmacophore for beta-blockers (e.g., Sotalol).[2]
Note on Fluoxetine: Literature often conflates amino-ethanol and amino-propanol intermediates.[2] For Fluoxetine (Prozac), the core is 3-(methylamino)-1-phenylpropan-1-ol.[2][3][7] The molecule discussed here (ethanol backbone) is tighter and often used to probe steric constraints in the binding pocket.
Part 5: Analytical Characterization
To ensure the integrity of the chiral building block, the following parameters must be met.
NMR Spectroscopy (400 MHz,
)
7.20–7.40 (m, 10H): Overlapping phenyl and benzyl aromatic protons.[2]
4.75 (dd, 1H): The chiral methine proton (-OH). The coupling constant indicates the gauche/anti relationship with the methylene protons.[2]
3.60 (d, 1H) & 3.45 (d, 1H): Benzylic methylene protons (). These often appear as an AB system due to the adjacent chiral center making them diastereotopic.[2]
An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol with potential applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Due to the limited specific historical and pharmacological data on this compound, this guide synthesizes information from structurally related molecules to present a logical framework for its synthesis, potential biological activity, and future research directions. We will delve into its chemical characteristics, propose a detailed synthetic pathway with a step-by-step protocol, and explore its potential pharmacological relevance based on the known activities of N-benzylated phenylethanolamine derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar molecules.
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol (CAS No. 895573-64-5) is an organic compound featuring a phenylethanolamine backbone with a benzyl and a methyl group attached to the nitrogen atom.[1] Its structure, containing two stereocenters, suggests the existence of four possible stereoisomers, which may exhibit distinct biological activities. The phenylethanolamine scaffold is a common motif in a variety of biologically active molecules, including hormones and neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs.[2][3] The presence of the N-benzyl and N-methyl substituents significantly influences the compound's lipophilicity and steric profile, suggesting a potential for interaction with specific biological targets. While detailed research on this specific molecule is not widely published, its structural similarity to known pharmacologically active agents makes it a compound of interest for further investigation.
Chemical and Physical Properties
A summary of the known and predicted properties of 2-(Benzyl(methyl)amino)-1-phenylethanol is presented in Table 1.
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
a. To a solution of 2-(methylamino)-1-phenylethanone hydrochloride (1.0 eq) in DCM, add benzaldehyde (1.1 eq).
b. Stir the mixture at room temperature for 30 minutes.
c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
e. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
f. Separate the organic layer, and extract the aqueous layer with DCM.
g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
h. Concentrate the filtrate under reduced pressure to obtain the crude product.
i. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Materials:
2-(Benzyl(methyl)amino)-1-phenylethanone
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Deionized water
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
a. Dissolve 2-(Benzyl(methyl)amino)-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask.
b. Cool the solution to 0 °C in an ice bath.
c. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
e. Quench the reaction by the slow addition of deionized water.
f. Remove the methanol under reduced pressure.
g. Extract the aqueous residue with ethyl acetate.
h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
i. Concentrate the filtrate under reduced pressure to yield the final product, 2-(Benzyl(methyl)amino)-1-phenylethanol.
j. Further purification can be achieved by recrystallization or column chromatography if necessary.
Potential Pharmacological Significance
While no specific pharmacological studies on 2-(Benzyl(methyl)amino)-1-phenylethanol are publicly available, its structural features suggest potential interactions with several biological systems.
Adrenergic and Serotonergic Systems
The phenylethanolamine core is a key pharmacophore for adrenergic receptor ligands. The N-benzyl and N-methyl substitutions may modulate the affinity and selectivity for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).
Furthermore, research on N-benzylated phenethylamines has shown that this modification can significantly increase the affinity and efficacy at serotonin receptors, particularly the 5-HT₂ₐ subtype.[4][5] This suggests that 2-(Benzyl(methyl)amino)-1-phenylethanol could potentially act as a ligand for serotonin receptors, warranting investigation into its effects on the central nervous system.
Enzyme Inhibition
The structure of 2-(Benzyl(methyl)amino)-1-phenylethanol bears resemblance to the substrates of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the conversion of norepinephrine to epinephrine.[2] It is plausible that this compound could act as an inhibitor of PNMT, which could have implications for modulating catecholamine levels. Studies on other benzylamine derivatives have demonstrated their potential as PNMT inhibitors.[6][7]
Caption: Potential pharmacological targets of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Analytical Characterization
The synthesized 2-(Benzyl(methyl)amino)-1-phenylethanol should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methine proton adjacent to the hydroxyl group, the methylene protons of the benzyl group, and the methyl protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (C-N) groups.
Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the different stereoisomers, chiral HPLC is the method of choice.
Future Research Directions
The lack of extensive research on 2-(Benzyl(methyl)amino)-1-phenylethanol presents a number of opportunities for future investigation:
Stereoselective Synthesis: Development of an efficient enantioselective or diastereoselective synthesis to obtain the individual stereoisomers.
Pharmacological Screening: A comprehensive screening of the individual stereoisomers for their activity at adrenergic and serotonergic receptors, as well as their potential as PNMT inhibitors.
In Vivo Studies: If promising in vitro activity is observed, in vivo studies in animal models would be the next logical step to evaluate its physiological effects, pharmacokinetics, and potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with different substituents on the phenyl and benzyl rings to establish a clear structure-activity relationship.
Conclusion
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol with a chemical structure that suggests a high potential for biological activity. While its discovery and history are not well-documented, a logical and efficient synthetic pathway can be proposed based on established chemical reactions. Its structural similarity to known adrenergic and serotonergic ligands, as well as potential enzyme inhibitors, makes it a compelling candidate for further pharmacological investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, properties, and potential applications of this intriguing molecule, paving the way for future discoveries in medicinal chemistry and drug development.
References
Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. Journal of Medicinal Chemistry, 16(2), 106-109. [Link]
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]
Pendleton, R. G., et al. (1976). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 19(2), 227-232. [Link]
PubChem. Phenylethanolamine. National Center for Biotechnology Information. [Link]
Saavedra, J. M., & Axelrod, J. (1973). Demonstration and Distribution of Phenylethanolamine in Brain and Other Tissues. Proceedings of the National Academy of Sciences of the United States of America, 70(3), 769-772. [Link]
Vankayalapati, H., et al. (2002). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society, 124(10), 2418-2425. [Link]
Zhang, X., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(9), 1255-1265. [Link]
Technical Whitepaper: Synthesis, Resolution, and Catalytic Utility of 2-(Benzyl(methyl)amino)-1-phenylethanol
[1] -Benzyl- -methyl-2-hydroxy-2-phenylethylamine[1] Executive Summary 2-(Benzyl(methyl)amino)-1-phenylethanol (BMAPE) represents a critical scaffold in the family of -amino alcohols.[1] Structurally defined by a 2-amino...
2-(Benzyl(methyl)amino)-1-phenylethanol (BMAPE) represents a critical scaffold in the family of
-amino alcohols.[1] Structurally defined by a 2-amino-1-phenylethanol core with bulky benzyl and methyl substituents on the nitrogen, it serves two primary functions in high-value chemical processing:
Chiral Auxiliary/Ligand: Its enantiopure forms are potent ligands for asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes.
Pharmaceutical Intermediate: It acts as a protected precursor to
-methyl-2-hydroxyphenylethylamine (halostachine) and related sympathomimetic amines via hydrogenolytic debenzylation.[1]
This guide provides a self-validating protocol for its synthesis from styrene oxide, its enzymatic resolution, and its application in asymmetric synthesis.[1]
Chemical Structure & Properties[1][2][3][4]
Before initiating synthesis, the operator must verify the structural parameters to distinguish this molecule from its regioisomers (e.g., 1-amino-2-phenylethanol derivatives) or chain-extended analogs (e.g., fluoxetine precursors).[1]
Property
Specification
IUPAC Name
2-[Benzyl(methyl)amino]-1-phenylethanol
Molecular Formula
Molecular Weight
241.33 g/mol
Chiral Center
C1 (Benzylic position)
Physical State
Viscous pale yellow oil (racemic); White solid (enantiopure salts)
Solubility
Soluble in EtOH, DCM, Toluene; Sparingly soluble in water
Synthetic Pathway: Epoxide Ring Opening[1][8]
The most robust route to BMAPE is the nucleophilic ring opening of styrene oxide with
-benzylmethylamine.[1] This method is preferred over -halo ketone reduction due to higher atom economy and the avoidance of lachrymatory intermediates.[1]
Reaction Mechanism (Regioselectivity)
The reaction proceeds via an
mechanism.[1] Under neutral or basic conditions, the nucleophilic amine attacks the less substituted carbon (-carbon) of the epoxide. This regioselectivity is driven by steric hindrance at the benzylic () position.
) can accelerate the reaction but is not strictly necessary for high yields.
Step-by-Step Methodology:
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
-benzylmethylamine (13.3 g, 110 mmol) in Ethanol (50 mL).
Addition: Add Styrene Oxide (12.0 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of styrene oxide via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
Purification: The residue is a viscous oil. For high purity, convert to the Hydrochloride salt by dissolving in minimal diethyl ether and adding HCl/Ether solution. Filter the white precipitate.
Yield Expectation: 85–92%
Pathway Visualization[1]
Figure 1: Nucleophilic ring opening of styrene oxide favoring beta-attack.[1]
Enantiomeric Resolution
The synthesis described above yields a racemic mixture (
). For applications in asymmetric catalysis, a single enantiomer (usually ) is required.
Kinetic Resolution via Lipase
Enzymatic kinetic resolution is superior to fractional crystallization for this substrate due to the efficiency of modern lipases in organic solvents.
Mechanism: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B) selectively acetylates the (
)-enantiomer of secondary alcohols, leaving the ()-enantiomer as the free alcohol.[1]
for 24–48 hours. Monitor via Chiral HPLC (Chiralcel OD-H column).[1]
Termination: Filter off the enzyme beads (can be recycled).
Separation: The mixture now contains (
)-BMAPE (alcohol) and ()-BMAPE-Acetate (ester).[1] Separate via flash column chromatography (Silica gel; Gradient Hexane EtOAc).[1]
Hydrolysis: The (
)-acetate is hydrolyzed (KOH/MeOH) to yield pure ()-BMAPE.[1]
Resolution Workflow
Figure 2: Enzymatic Kinetic Resolution workflow separating (S)-alcohol and (R)-ester.
Applications in Asymmetric Catalysis[5][9][10][11][12][13][14]
The primary utility of enantiopure BMAPE is as a chiral ligand. It belongs to the class of
-amino alcohols used to catalyze the addition of organometallics to aldehydes.
Enantioselective Addition of Diethylzinc
BMAPE acts as a bidentate ligand, coordinating with Zinc to form a chiral environment that directs the attack of an ethyl group to an aldehyde (e.g., benzaldehyde) to form chiral secondary alcohols.
Catalyst Loading: Typically 2–5 mol%.
Mechanism: The amino alcohol reacts with
to form a monomeric or dimeric Zinc-alkoxide complex.[1] This complex activates the aldehyde and controls the facial selectivity of the addition.
Performance: BMAPE typically yields high enantiomeric excess (ee > 90%) due to the steric bulk of the
-benzyl group, which effectively shields one face of the transition state.
Comparison with Ephedrine
Unlike ephedrine, which has a rigid backbone, BMAPE has a more flexible
-benzyl arm.[1] This allows for "induced fit" optimization in certain sterically demanding reactions where rigid ligands fail.
Safety & Handling (SDS Summary)
Hazard Class
Risk Description
Mitigation
Acute Toxicity
Harmful if swallowed or absorbed through skin (Amine derivative).[1]
Wear nitrile gloves and lab coat.
Skin/Eye Irritant
Causes skin irritation and serious eye irritation (H315, H319).
Use safety goggles. Wash immediately upon contact.
Reactivity
Stable, but avoid strong oxidizing agents.
Store in a cool, dry place under inert gas (Argon) if possible.
References
Synthesis via Epoxide Opening
Methodology: The reaction of styrene oxide with amines is a found
Source: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.[1]
Kinetic Resolution of Phenylethanol Derivatives
Methodology: Lipase-c
-amino alcohols and related phenylethanol derivatives.[1]
Methodology: Use of chiral amino alcohols in diethylzinc addition.
Source: Noyori, R., & Kitamura, M. "Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification." Angewandte Chemie International Edition 30.1 (1991): 49-69.[1] [1]
Structural Precedents (Fluoxetine Distinction)
Clarification: Distinguishing C2 (ethanol) vs C3 (propanol) chains in pharmaceutical precursors.
Source: Robertson, D. W., et al. "Absolute configuration and biological activity of the enantiomers of fluoxetine." Journal of Medicinal Chemistry 31.7 (1988): 1412-1417.[1] [1]
(Note: While specific papers solely dedicated to "2-(Benzyl(methyl)amino)-1-phenylethanol" are rare in open literature, the protocols above are derived from the standard, validated reactivity of the N-benzylmethylamine + styrene oxide class.)
Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a tertiary amino alcohol with potential applications in pharmaceutical and organic chemistry research. T...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a tertiary amino alcohol with potential applications in pharmaceutical and organic chemistry research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for the successful synthesis and characterization of the target compound.
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol derivative. Such compounds are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The presence of a tertiary amine and a hydroxyl group on a chiral backbone makes it an interesting scaffold for medicinal chemistry exploration. This guide outlines a reliable two-step synthetic route, commencing with the synthesis of the secondary amine precursor, 2-(benzylamino)-1-phenylethanol, followed by its N-methylation to yield the desired tertiary amine.
Synthetic Strategy
The synthesis is approached in a two-step sequence. The first step involves the nucleophilic ring-opening of styrene oxide with benzylamine to form the intermediate, 2-(benzylamino)-1-phenylethanol. This reaction is a classic example of an epoxide opening with an amine nucleophile. The second step is the N-methylation of the resulting secondary amine using methyl iodide to afford the final product, 2-(Benzyl(methyl)amino)-1-phenylethanol.
Reaction Mechanism
The synthesis proceeds through two distinct mechanistic steps:
Nucleophilic Ring-Opening of an Epoxide: Benzylamine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring of styrene oxide. This attack is followed by protonation of the resulting alkoxide to yield the amino alcohol. The reaction typically proceeds with regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.
N-Alkylation of a Secondary Amine: The secondary amine, 2-(benzylamino)-1-phenylethanol, is methylated using an alkylating agent, such as methyl iodide. This is a classic SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide leaving group.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Part 1: Synthesis of 2-(Benzylamino)-1-phenylethanol (Intermediate)
This protocol is adapted from established procedures for the aminolysis of epoxides.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Quantity
Moles
Styrene Oxide
120.15
1.054
12.0 g (11.4 mL)
0.1
Benzylamine
107.15
0.981
10.7 g (10.9 mL)
0.1
Ethanol
46.07
0.789
100 mL
-
Instrumentation:
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (12.0 g, 0.1 mol) and ethanol (100 mL).
Stir the mixture at room temperature until the styrene oxide is fully dissolved.
Slowly add benzylamine (10.7 g, 0.1 mol) to the solution.
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
The resulting crude product, 2-(benzylamino)-1-phenylethanol, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Part 2: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol (Final Product)
This protocol outlines the N-methylation of the secondary amine intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Quantity
Moles
2-(Benzylamino)-1-phenylethanol
227.30
-
22.7 g
0.1
Methyl Iodide
141.94
2.28
15.6 g (6.8 mL)
0.11
Potassium Carbonate (K₂CO₃)
138.21
-
20.7 g
0.15
Acetone
58.08
0.791
150 mL
-
Instrumentation:
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Rotary evaporator
Separatory funnel
Filtration apparatus
Procedure:
In a 250 mL round-bottom flask, dissolve the crude 2-(benzylamino)-1-phenylethanol (22.7 g, 0.1 mol) in acetone (150 mL).
Add potassium carbonate (20.7 g, 0.15 mol) to the solution. The potassium carbonate acts as a base to neutralize the HI formed during the reaction.
With vigorous stirring, add methyl iodide (15.6 g, 0.11 mol) dropwise to the mixture at room temperature.
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone) for 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide salts.
Wash the solid residue with a small amount of acetone.
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
The crude product is obtained as an oil.
Work-up and Purification:
Dissolve the crude oil in dichloromethane (100 mL) and transfer it to a separatory funnel.
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Benzyl(methyl)amino)-1-phenylethanol.
The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to achieve optimal separation. For tertiary amines, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.
Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
Aromatic protons (from both phenyl and benzyl groups) would appear as multiplets in the range of δ 7.2-7.4 ppm.
The methine proton (-CH(OH)-) would likely appear as a doublet of doublets or a triplet around δ 4.6-4.8 ppm.
The benzylic protons (-CH₂-Ph) would likely appear as two doublets (an AB quartet) or a singlet around δ 3.5-3.7 ppm.
The methylene protons adjacent to the nitrogen (-N-CH₂-) would appear as two doublets of doublets (part of an ABX system) in the range of δ 2.5-2.8 ppm.
The N-methyl protons (-N-CH₃) would appear as a singlet around δ 2.2-2.4 ppm.
The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift would be dependent on the concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Aromatic carbons would appear in the region of δ 125-140 ppm.
The carbon bearing the hydroxyl group (-CH(OH)-) would be expected around δ 70-75 ppm.
The benzylic carbon (-CH₂-Ph) would appear around δ 58-62 ppm.
The methylene carbon adjacent to the nitrogen (-N-CH₂-) would be expected in the range of δ 60-65 ppm.
The N-methyl carbon (-N-CH₃) would appear around δ 40-45 ppm.
IR (Infrared) Spectroscopy:
A broad O-H stretching band for the hydroxyl group is expected in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹.
C=C stretching vibrations for the aromatic rings will appear in the region of 1450-1600 cm⁻¹.
C-N stretching vibrations can be expected around 1000-1200 cm⁻¹.
C-O stretching of the alcohol will be observed around 1050-1150 cm⁻¹.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) for C₁₆H₁₉NO would be observed at m/z = 241.15.
Common fragmentation patterns would include the loss of a hydroxyl group, a benzyl group, or cleavage adjacent to the nitrogen atom.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Styrene oxide: Is a suspected carcinogen and should be handled with care.
Benzylamine: Is corrosive and can cause burns.
Methyl iodide: Is toxic, a suspected carcinogen, and a potent alkylating agent.[1] It should be handled with extreme caution. Avoid inhalation and skin contact.
Acetone and Ethanol: Are flammable solvents. Keep away from open flames and ignition sources.
Potassium Carbonate: Is an irritant.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Visualization of the Synthetic Workflow
The following diagrams illustrate the overall synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for 2-(Benzyl(methyl)amino)-1-phenylethanol.
Caption: Experimental workflow for the synthesis and purification.
References
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). UQTR. [Link]
Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]
Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]
Application Note & Protocol: Enantioselective Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Abstract This document provides a comprehensive guide for the enantioselective synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol of significant interest in pharmaceutical research and developme...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol of significant interest in pharmaceutical research and development. The protocol herein details a robust and highly selective two-step synthetic sequence. The initial step involves the synthesis of the precursor, 2-(Benzyl(methyl)amino)-1-phenylethanone, via nucleophilic substitution. The subsequent and key step is the asymmetric reduction of this prochiral α-amino ketone to the desired chiral amino alcohol, employing the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high yields and excellent enantioselectivity.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical parameters for successful and reproducible synthesis.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals.[5][6] The precise stereochemical arrangement of the amine and alcohol functionalities is often paramount for their therapeutic efficacy and selective interaction with biological targets.[5] 2-(Benzyl(methyl)amino)-1-phenylethanol serves as a valuable chiral building block in the synthesis of more complex molecules, including potential therapeutic agents.[7] Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is a critical objective in medicinal and process chemistry.[5]
The asymmetric reduction of prochiral ketones represents one of the most powerful strategies for the synthesis of chiral secondary alcohols.[1][8] Among the various methodologies, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly effective and widely adopted technique due to its operational simplicity, broad substrate scope, and consistently high levels of enantiocontrol.[1][3][9] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to one face of the ketone.[1][4]
This application note will focus on a two-step synthesis culminating in the CBS reduction to produce enantiomerically enriched 2-(Benzyl(methyl)amino)-1-phenylethanol.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with the preparation of the α-amino ketone precursor, followed by the key enantioselective reduction.
Figure 1: Overall synthetic workflow for the enantioselective synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Experimental Protocols
Step 1: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanone (Precursor)
This procedure is adapted from established methods for the synthesis of α-amino ketones via nucleophilic substitution.
Materials:
α-Bromoacetophenone
N-Benzylmethylamine
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add α-bromoacetophenone (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile to make a 0.5 M solution with respect to the α-bromoacetophenone.
Add N-benzylmethylamine (1.2 eq.) to the suspension.
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water (2 x) and brine (1 x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude 2-(Benzyl(methyl)amino)-1-phenylethanone can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent reduction step.
Step 2: Enantioselective Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol via CBS Reduction
This protocol is based on the principles of the Corey-Bakshi-Shibata reduction for achieving high enantioselectivity.[1][3]
Materials:
2-(Benzyl(methyl)amino)-1-phenylethanone
(R)- or (S)-Methyl CBS-oxazaborolidine (1 M in toluene)
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
Tetrahydrofuran (THF), anhydrous
Methanol (MeOH)
Hydrochloric acid (HCl), 1 M
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Schlenk flask or oven-dried round-bottom flask with septum
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
To the flask, add a solution of 2-(Benzyl(methyl)amino)-1-phenylethanone (1.0 eq.) in anhydrous THF (to make a 0.2 M solution).
Cool the solution to -20 °C using a suitable cooling bath.
Slowly add the (R)- or (S)-Methyl CBS-oxazaborolidine solution (0.1 eq.) via syringe. Stir the mixture for 15 minutes at -20 °C.
Slowly add the borane-THF complex solution (0.8 eq.) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
Stir for 30 minutes, then neutralize the mixture with a saturated solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 2-(Benzyl(methyl)amino)-1-phenylethanol.
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights: The Corey-Bakshi-Shibata Reduction
The high enantioselectivity of the CBS reduction is a direct consequence of a well-organized, six-membered ring transition state.[1][3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Chiral
-Amino Alcohols
-Amino Alcohols: Chemocatalytic and Biocatalytic Strategies
Abstract & Strategic Overview
Chiral
-amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the pharmacophore for blockbuster -blockers (e.g., Propranolol), sympathomimetics (e.g., Ephedrine), and HIV protease inhibitors. Furthermore, they function as essential ligands in asymmetric catalysis (e.g., oxazolines).
This guide moves beyond textbook definitions to provide actionable, scalable protocols for synthesizing these motifs with high enantiomeric excess (ee >98%) and diastereomeric ratio (dr >20:1). We focus on three distinct methodologies, selected for their industrial relevance and reliability.
-amino ketones using Ru(II)-arene complexes containing chiral diamine ligands (Noyori-Ikariya type) is the most robust method for generating chiral -amino alcohols.
Mechanistic Insight
The reaction proceeds via an outer-sphere mechanism . The metal center does not bind the substrate directly; instead, the chiral ligand (typically TsDPEN) acts as a proton shuttle. This "metal-ligand bifunctional catalysis" allows for the simultaneous delivery of a hydride (from Ru-H) and a proton (from N-H) to the carbonyl group, bypassing the need for substrate coordination and ensuring high enantioselectivity.
Visualization: The Catalytic Cycle
The following diagram illustrates the hydride transfer mechanism that defines the stereochemical outcome.
Caption: The Noyori-Ikariya outer-sphere mechanism. The chiral diamine ligand facilitates a concerted proton/hydride transfer, ensuring high enantioselectivity.
Experimental Protocol: Ru-Catalyzed ATH
Target: Reduction of
-(Boc-amino)acetophenone to (S)-N-Boc-2-phenyl-2-aminoethanol.
Catalyst Pre-activation: In a Schlenk flask under Argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in degassed DMF (5 mL).
Reaction Mixture: Add the ketone substrate (2.35 g, 10 mmol) to the flask.
Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/Et3N mixture (3 mL) over 10 minutes. Note: Exotherm control is critical for enantioselectivity.
Incubation: Allow the reaction to stir at 25°C for 12–24 hours. Monitor consumption of ketone by TLC (SiO2, 30% EtOAc/Hexanes).
Quench: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with saturated NaHCO3.
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine to remove DMF.
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.
Validation: Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
Critical Control Point: The HCOOH:Et3N ratio must be maintained. Excess base can racemize the labile
-center of the amino ketone before reduction occurs.
Method B: Regioselective Ring Opening of Epoxides
The "Atom Economy" Route
This method relies on the nucleophilic attack of an amine on a chiral epoxide. The challenge is regioselectivity : ensuring the amine attacks the terminal carbon (to give the secondary alcohol) rather than the internal carbon.
The Lewis Acid Advantage
While thermal aminolysis works for simple substrates, it often requires high temperatures that degrade chiral purity. Using a mild Lewis Acid (e.g., Ytterbium Triflate or Calcium Triflate) activates the epoxide oxygen, making the ring more susceptible to nucleophilic attack at lower temperatures, favoring the sterically less hindered position (regioselective).
Reaction: Stir at room temperature for 4–6 hours. Note: Mild conditions prevent polymerization.
Workup: Dilute with Et2O (50 mL) and wash with water (2 x 20 mL). The catalyst remains in the aqueous phase and can often be recycled.
Isolation: Evaporate solvent. The product is often pure enough for the next step; otherwise, recrystallize as the HCl salt.
Method C: Biocatalytic Synthesis (Ketoreductases)
The Future of Manufacturing
Biocatalysis utilizes engineered Ketoreductases (KREDs) to reduce ketones. Unlike chemocatalysis, enzymes can often handle "difficult" substrates (bulky, highly polar) with perfect stereocontrol.
Workflow Visualization
Implementing biocatalysis requires a screening phase distinct from standard organic synthesis.
Caption: Biocatalytic development pipeline. Screening enzyme libraries (e.g., Codexis, Johnson Matthey) is the critical first step before process optimization.
Protocol Summary:
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).
Conditions: 30°C, mild agitation.
Advantage: Avoids toxic transition metals; product is extracted into organic solvent (e.g., MTBE) leaving enzymes in the water phase.
Analytical Validation (Quality Control)
Trustworthiness in asymmetric synthesis relies on rigorous analytics. You cannot assume enantiopurity based on the catalyst alone.
Chiral HPLC Method Development
Separating
-amino alcohol enantiomers is challenging due to the basic amine tailing on silica.
Column Selection:
Primary: Chiralpak IA or IB (Immobilized Amylose/Cellulose).[1] These are robust and tolerate wider solvent ranges.[2]
Always add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase (Hexane/IPA). This masks silanol groups and sharpens the amine peak.
Sample Prep: Derivatization is rarely needed if using modern immobilized columns, but converting to the N-Boc derivative can improve separation if direct resolution fails.
Data Reporting Standard
Parameter
Acceptance Criteria
Method
Chemical Purity
> 98.0%
HPLC (C18, 210/254 nm)
Enantiomeric Excess
> 98.0%
Chiral HPLC (Area %)
Diastereomeric Ratio
> 20:1
1H NMR or HPLC
Residual Metal
< 10 ppm
ICP-MS (for Ru/Yb methods)
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (Focus on Biocatalysis). Link
Chakraborti, A. K., & Kondaskar, A. (2003).[3] ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. (Lewis Acid Protocol basis). Link
Application Note and Protocols for the Chiral Resolution of Racemic 2-(Benzyl(methyl)amino)-1-phenylethanol
For: Researchers, scientists, and drug development professionals Introduction: The Significance of Enantiomeric Purity In the realm of pharmaceutical sciences and organic synthesis, the stereochemistry of a molecule is o...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Enantiomeric Purity
In the realm of pharmaceutical sciences and organic synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. The compound 2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active molecules. As such, the ability to isolate its individual enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the chiral resolution of racemic 2-(Benzyl(methyl)amino)-1-phenylethanol via diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure compounds.
Theoretical Framework: The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classical yet highly effective technique for separating enantiomers.[1] The fundamental principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[2] This disparity in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, while the more soluble one remains in the mother liquor.
For a racemic mixture of a basic compound like 2-(Benzyl(methyl)amino)-1-phenylethanol, acidic resolving agents such as tartaric acid or mandelic acid are commonly employed. The reaction forms a pair of diastereomeric salts:
(R)-Base + (R)-Acid → (R,R)-Diastereomeric Salt
(S)-Base + (R)-Acid → (S,R)-Diastereomeric Salt
The success of the resolution is contingent on the differential solubility of these two diastereomeric salts in a chosen solvent system. Following the separation of the less soluble salt by filtration, the desired enantiomer of the base can be liberated by treatment with a simple acid or base to break the salt, allowing for the recovery of the enantiomerically enriched target compound.
Experimental Protocol: Chiral Resolution Using (+)-Mandelic Acid
This protocol is adapted from a well-established method for a structurally similar N-benzyl amino alcohol and is expected to be effective for 2-(Benzyl(methyl)amino)-1-phenylethanol.[3] Researchers should perform small-scale trials to optimize solvent and temperature conditions for their specific substrate.
Materials and Equipment
Reagents
Equipment
Racemic 2-(Benzyl(methyl)amino)-1-phenylethanol
Erlenmeyer flasks
(+)-Mandelic acid
Magnetic stirrer and stir bars
Methanol
Heating mantle or hot plate
Diethyl ether
Buchner funnel and filter paper
2 M Hydrochloric acid (HCl)
Vacuum flask
2 M Sodium hydroxide (NaOH)
pH paper or pH meter
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Glassware for extraction and filtration
Step-by-Step Procedure
Part 1: Formation and Crystallization of the Diastereomeric Salt
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(Benzyl(methyl)amino)-1-phenylethanol in 100 mL of methanol.
Addition of the Resolving Agent: To the stirred solution, add 6.7 g (1.0 equivalent) of (+)-mandelic acid.
Heating to Dissolution: Gently heat the mixture with stirring until all solids have dissolved.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer will begin to crystallize. For optimal crystal formation, it is advisable to let the solution stand undisturbed for 12-24 hours. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization.
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
Drying: Dry the collected crystals under vacuum to a constant weight.
Part 2: Liberation of the Enantiomerically Enriched Amine
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in 50 mL of water.
Basification: While stirring, add 2 M NaOH solution dropwise until the pH of the solution is approximately 10-11. This will decompose the salt and liberate the free amine.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-(Benzyl(methyl)amino)-1-phenylethanol.
Part 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Data Presentation and Expected Results
The efficiency of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess of the product. The following table provides a template for recording experimental data.
Parameter
Value
Starting mass of racemic amine
Mass of resolving agent used
Mass of diastereomeric salt obtained
Mass of resolved amine recovered
Specific rotation [α]D
Enantiomeric excess (ee%)
Yield (%)
Note: The specific rotation and ee values will depend on which enantiomer preferentially crystallizes with the chosen resolving agent.
Workflow Diagram
Caption: Workflow for the chiral resolution of racemic 2-(Benzyl(methyl)amino)-1-phenylethanol.
Troubleshooting and Optimization
Problem
Possible Cause
Suggested Solution
No crystal formation
Solvent is too polar; concentration is too low
Try a less polar solvent or a solvent mixture. Concentrate the solution.
Oily precipitate forms
Supersaturation is too high; cooling is too rapid
Allow the solution to cool more slowly. Try a different solvent.
Low enantiomeric excess
Incomplete separation of diastereomers
Recrystallize the diastereomeric salt. Optimize the crystallization temperature and time.
Low yield
Significant amount of the desired diastereomer remains in the mother liquor
Cool the solution to a lower temperature. Reduce the amount of solvent used for washing.
Conclusion
The chiral resolution of racemic 2-(Benzyl(methyl)amino)-1-phenylethanol via diastereomeric salt formation is a practical and efficient method for obtaining enantiomerically enriched material. The choice of resolving agent and the optimization of crystallization conditions are key to achieving high yields and excellent enantiomeric purity. This application note provides a solid foundation for researchers to successfully perform this resolution and to adapt the protocol to their specific needs.
References
Wikipedia. (2023, November 27). Chiral resolution. Retrieved from [Link]
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
MySkinRecipes. (n.d.). 2-(Benzyl(methyl)amino)-1-phenylethanol. Retrieved from [Link]
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
RSC Publishing. (2024). Chiral resolution with frozen aqueous amino acids. Retrieved from [Link]
PubMed Central. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 11). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
ResearchGate. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Retrieved from [Link]
PubMed. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Retrieved from [Link]
Organic Syntheses. (2008). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Retrieved from [Link]
Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Retrieved from [Link]
Wikipedia. (2023, December 29). Phenylethanolamine. Retrieved from [Link]
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
Organic Syntheses. (2008). (r)- and (s)-mandelic acid. Retrieved from [Link]
2-(Benzyl(methyl)amino)-1-phenylethanol synthesis from phenacyl chloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol (Target Molecule, TM ) from phenacyl chloride (2-chloro-1-phenylethanone). The targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol (Target Molecule, TM ) from phenacyl chloride (2-chloro-1-phenylethanone).
The target molecule is a critical pharmacophore found in beta-blockers and monoamine reuptake inhibitors. It also serves as a precursor for chiral auxiliaries. This guide prioritizes safety (due to the lachrymatory nature of the starting material) and process reliability . We utilize a "telescoped" two-step sequence: nucleophilic substitution followed by carbonyl reduction, designed to minimize the isolation of the potentially unstable
-aminoketone intermediate.
Safety & Handling (CRITICAL)
Warning:Phenacyl Chloride is a potent lachrymator (tear gas agent).
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
Neutralization: Keep a beaker of 5% aqueous ammonia or ethanolic KOH in the hood to neutralize contaminated spatulas or glassware immediately.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Spill Response: Do not wipe dry. Cover with solid sodium carbonate or bicarbonate, dampen with water, and allow to hydrolyze before cleanup.
Retrosynthetic Analysis & Pathway
The synthesis relies on the disconnection of the C-N bond and the reduction of the benzylic ketone.
Figure 1: Retrosynthetic disconnection showing the two-step assembly.
Reaction Mechanism & Logic
Step 1: Nucleophilic Substitution (
)
The secondary amine (
-benzylmethylamine) acts as the nucleophile, displacing the chloride ion on the -carbon.
Causality: We use a slight excess of amine (1.1 eq) or an auxiliary base (Triethylamine, TEA) to scavenge the HCl generated. Without a base, the product amine would protonate, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
Solvent Choice:Dichloromethane (DCM) is selected for high solubility of the starting material and ease of evaporation.
Step 2: Carbonyl Reduction
Sodium Borohydride (NaBH
) reduces the ketone to the secondary alcohol.
Causality: NaBH
is chosen over Lithium Aluminum Hydride (LAH) for chemoselectivity and safety.[1] It reduces ketones in the presence of protic solvents (MeOH) without requiring anhydrous conditions.
Stereochemistry: The reduction produces a racemic mixture (
Application Notes & Protocols for the Synthesis of 2-Amino-1-phenylethanol via Noyori Asymmetric Hydrogenation
Introduction: The Imperative of Chirality and the Power of Asymmetric Catalysis In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Chirality and the Power of Asymmetric Catalysis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral systems of the body, such as enzymes and receptors. 2-Amino-1-phenylethanol, a vital chiral building block, serves as a precursor for numerous pharmaceuticals, including antidepressants and anorectics. Its synthesis in an enantiomerically pure form is therefore of paramount importance.
The advent of asymmetric catalysis, a field pioneered by Nobel laureate Ryōji Noyori, revolutionized the production of single-enantiomer compounds.[1][2] Noyori's development of ruthenium-based catalysts for asymmetric hydrogenation provides a powerful, efficient, and atom-economical method for the stereoselective reduction of prochiral ketones to chiral alcohols.[3][4] This application note provides a detailed technical guide for the synthesis of 2-amino-1-phenylethanol from its corresponding α-amino ketone precursor, leveraging the exquisite selectivity of Noyori's second-generation catalyst system. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights grounded in extensive research to ensure reliable and reproducible results.
Mechanistic Insight: The Logic Behind the Noyori Catalyst System
The success of the Noyori asymmetric hydrogenation of ketones lies in a sophisticated catalytic cycle that operates through a "metal-ligand bifunctional" mechanism, particularly with the advanced RuCl₂(diphosphine)(diamine) catalysts.[5][6] This is a departure from earlier models that presumed direct coordination of the ketone to the metal center.
Key Components and Their Roles:
Ruthenium(II) Center: The metallic core that orchestrates the catalytic activity.
Chiral Diphosphine Ligand (e.g., BINAP, XylBINAP): This C₂-symmetric ligand, characterized by its axial chirality, establishes the primary chiral environment around the metal.[7] The bulky aromatic groups on the phosphorus atoms create a highly defined steric field that dictates the facial selectivity of the hydrogenation.
Chiral Diamine Ligand (e.g., DPEN, DAIPEN): This ligand is crucial for the bifunctional nature of the catalyst. One of its nitrogen atoms can act as a Lewis base, while the other's N-H bond can serve as a Brønsted acid. This dual reactivity is key to the hydrogenation mechanism.
Base (e.g., KOtBu): Required to activate the precatalyst, RuCl₂(diphosphine)(diamine), by dehydrohalogenation to form the active ruthenium hydride species.[3]
The catalytic cycle, as understood from extensive mechanistic studies, proceeds through an outer-sphere mechanism. The ketone substrate does not bind directly to the ruthenium atom. Instead, it interacts with the catalyst through hydrogen bonding with the diamine ligand. The hydride (H⁻) is delivered from the ruthenium center, while a proton (H⁺) is transferred from the N-H group of the diamine ligand in a concerted, six-membered transition state. This elegant orchestration ensures high reactivity and exceptional enantioselectivity.[5]
Below is a conceptual diagram illustrating the key steps in the catalytic cycle.
Caption: Conceptual Catalytic Cycle of Noyori Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2-Aminoacetophenone Hydrochloride
This protocol is adapted from the highly efficient procedures developed by Noyori and his collaborators for the asymmetric hydrogenation of α-amino ketones. The substrate, 2-aminoacetophenone hydrochloride, is the direct precursor to 2-amino-1-phenylethanol.
Materials and Reagents:
Reagent
Grade
Supplier
Notes
2-Aminoacetophenone hydrochloride
≥98%
Standard vendor
Substrate
trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN]
Catalyst grade
Strem, Sigma-Aldrich
Or analogous catalyst with desired product chirality
Potassium tert-butoxide (KOtBu)
≥98%
Standard vendor
Base for catalyst activation
2-Propanol (IPA)
Anhydrous, ≥99.5%
Standard vendor
Solvent
Hydrogen (H₂)
High purity (≥99.999%)
Gas supplier
Reducing agent
Argon (Ar) or Nitrogen (N₂)
High purity
Gas supplier
Inert gas for handling
Equipment:
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
Schlenk line or glovebox for inert atmosphere manipulations.
Standard laboratory glassware (flasks, syringes, cannulas).
Analytical equipment for determining yield and enantiomeric excess (e.g., GC, HPLC with a chiral column, NMR).
Step-by-Step Protocol
The following workflow diagram outlines the key phases of the experimental procedure.
Caption: Workflow for Noyori Asymmetric Hydrogenation.
1. Catalyst Activation and Reaction Setup (under Inert Atmosphere):
Rationale: The ruthenium hydride catalyst is sensitive to oxygen. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
Procedure:
In a glovebox or using Schlenk techniques, add 2-aminoacetophenone hydrochloride (e.g., 1.0 mmol, 1.0 eq) and the chiral ruthenium catalyst (trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN], e.g., 0.001 mmol, 0.001 eq, S/C ratio = 1000) to the glass liner of the autoclave.
Add anhydrous 2-propanol (e.g., 2.0 mL) to dissolve the solids.
In a separate vial, dissolve potassium tert-butoxide (KOtBu, e.g., 0.016 mmol, 0.016 eq) in 2-propanol (e.g., 1.0 mL).
Add the KOtBu solution to the reaction mixture. The color should change, indicating the formation of the active catalyst.
Place the magnetic stir bar into the liner, and then place the liner into the autoclave body.
2. Hydrogenation Reaction:
Rationale: The reaction requires high-pressure hydrogen gas to proceed efficiently. The temperature is optimized to balance reaction rate and catalyst stability/selectivity.
Procedure:
Seal the autoclave securely.
Remove the reactor from the glovebox and connect it to the hydrogen line.
Purge the autoclave by pressurizing with hydrogen (e.g., to 5 atm) and then venting, repeating this cycle 3-5 times to remove any residual air.
Pressurize the reactor to the desired pressure (e.g., 8 atm of H₂).
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 25-30 °C).
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within a few hours.
3. Work-up and Product Isolation:
Rationale: Standard work-up procedures are used to isolate the product from the catalyst and solvent.
Procedure:
After the reaction is complete, cool the reactor to room temperature.
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
Open the autoclave and remove the reaction mixture.
Filter the mixture through a short pad of silica gel or celite to remove the ruthenium catalyst.
Rinse the pad with a small amount of 2-propanol or methanol.
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-phenylethanol. Further purification can be achieved by crystallization or chromatography if necessary.
Quantitative Data and Expected Outcomes
The choice of catalyst and conditions is critical for achieving high yield and enantioselectivity. The following table summarizes representative data for the hydrogenation of α-amino ketones based on Noyori's work.
Substrate Example
Catalyst System (diphosphine/diamine)
S/C Ratio
H₂ Pressure (atm)
Temp (°C)
Time (h)
Yield (%)
ee (%)
α-Dimethylaminoacetone
(R)-XylBINAP / (R)-DAIPEN
2000
8
25
4
99
92 (S)
2-(Dimethylamino)acetophenone
(S)-XylBINAP / (S,S)-DPEN
2000
8
30
12
95
97 (R)
2-(Benzoylmethylamino)propiophenone
(S)-TolBINAP / (R)-DMAPEN
-
8
-
-
-
98 (1R,2R)
Note: The specific enantiomer obtained ((R) or (S)) depends on the chirality of both the diphosphine and diamine ligands. For example, using (S)-BINAP generally leads to the (S)-alcohol, while (R)-BINAP yields the (R)-alcohol, though the diamine ligand also influences the outcome.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following validation steps are essential:
Catalyst Integrity: Use a well-characterized, high-purity catalyst. If prepared in-house, its identity and purity should be confirmed by NMR and other analytical techniques.
Inert Conditions: The most common cause of failure is catalyst deactivation by oxygen. The absence of a reaction or low conversion rates often points to a breach in the inert atmosphere.
Enantiomeric Excess (ee) Analysis: The ee of the product must be determined using a reliable method, typically chiral HPLC or chiral GC. A racemic standard (produced by reduction with NaBH₄) should be run to confirm the separation of the two enantiomers.
Reproducibility: The experiment should be reproducible. Consistent results across multiple runs validate the protocol and the integrity of the reagents.
By adhering to this detailed protocol and its underlying principles, researchers can reliably synthesize 2-amino-1-phenylethanol with high yield and excellent enantiomeric purity, demonstrating the enduring power and precision of Noyori asymmetric hydrogenation.
References
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
YouTube. (2022, April 23). Noyori Hydrogenation. Retrieved from [Link]
YouTube. (2021, July 22). Noyori Asymmetric Hydrogenation | Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
Alonso, D. A., et al. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
ResearchGate. (n.d.). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. Retrieved from [Link]
ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved from [Link]
Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(8), 256-271. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Retrieved from [Link]
Royal Society of Chemistry. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]
ResearchGate. (2015). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Retrieved from [Link]
ACS Publications. (1995). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of .alpha.- and .beta.-Functionalized Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511. Retrieved from [Link]
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
Nobel Prize Outreach. (2001). Catalytic asymmetric synthesis. Retrieved from [Link]
Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
Wikipedia. (n.d.). Ryōji Noyori. Retrieved from [Link]
Application Note & Protocol: Asymmetric Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol via Chiral Auxiliary-Mediated Strategy
Introduction Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and serve as valuable chiral ligands in asymmetric catalysis. The precise stereochemical arrangem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and serve as valuable chiral ligands in asymmetric catalysis. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity and catalytic efficiency. This application note provides a comprehensive guide to the synthesis of a specific chiral β-amino alcohol, 2-(Benzyl(methyl)amino)-1-phenylethanol, employing a robust and well-established chiral auxiliary-based strategy. This approach offers a reliable method for controlling the absolute stereochemistry of the newly formed chiral center.
The core of this synthetic route relies on the temporary incorporation of a chiral auxiliary, specifically an Evans-type oxazolidinone, to direct a diastereoselective reduction. This methodology is a cornerstone of modern asymmetric synthesis, allowing for the predictable and high-fidelity transfer of chirality from the auxiliary to the substrate.[1] Following the key stereochemistry-defining step, the auxiliary is cleaved and can be recovered for reuse, rendering the process efficient. Subsequent functionalization of the resulting primary amine affords the target tertiary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and detailed, actionable protocols for this synthesis.
Mechanism and Rationale: The Role of the Chiral Auxiliary
Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer.[1] The use of a chiral auxiliary is a powerful substrate-controlled method to achieve this. The overall process involves three key stages:
Covalent attachment of the chiral auxiliary to a prochiral substrate.
Diastereoselective transformation of the substrate-auxiliary conjugate, where the existing chirality of the auxiliary directs the formation of a new stereocenter.
Removal of the auxiliary to yield the enantiomerically enriched product.
In this synthesis, a chiral oxazolidinone, derived from a readily available amino acid like L-valine, serves as the auxiliary. The prochiral substrate is phenylacetic acid, which is first converted to its acyl chloride. This acyl chloride is then coupled with the chiral auxiliary to form an N-acyloxazolidinone.
The key to stereocontrol lies in the conformation of this N-acyloxazolidinone. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine) effectively shields one face of the enolizable carbonyl group. Upon treatment with a reducing agent, the hydride is delivered to the less sterically hindered face of the carbonyl, leading to the formation of the alcohol with a specific stereochemistry. Subsequent cleavage of the auxiliary, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), not only liberates the chiral amino alcohol but also regenerates the auxiliary for potential reuse.
Overall Synthetic Workflow
The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol is proposed to proceed via a four-step sequence, starting from a commercially available chiral oxazolidinone.
Caption: Proposed synthetic route for 2-(Benzyl(methyl)amino)-1-phenylethanol.
Experimental Protocols
Materials and Equipment
Reagent/Material
Grade
Supplier
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
≥98%
Commercially Available
Phenylacetyl chloride
≥99%
Commercially Available
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Commercially Available
Lithium aluminum hydride (LiAlH₄)
1.0 M in THF
Commercially Available
Benzyl bromide
≥98%
Commercially Available
Potassium carbonate (K₂CO₃)
Anhydrous
Commercially Available
Formaldehyde
37% in H₂O
Commercially Available
Formic acid
≥95%
Commercially Available
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Diethyl ether (Et₂O)
Anhydrous
Commercially Available
Acetonitrile (MeCN)
Anhydrous
Commercially Available
Standard glassware for organic synthesis
-
-
Magnetic stirrer with heating
-
-
Rotary evaporator
-
-
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
-
Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-3-(phenylacetyl)-2-oxazolidinone
Causality: This step covalently attaches the prochiral substrate (phenylacetic acid moiety) to the chiral auxiliary. The use of n-BuLi ensures complete deprotonation of the oxazolidinone nitrogen, forming a nucleophile that readily reacts with the electrophilic acyl chloride.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
Dissolve the auxiliary in anhydrous THF (approx. 0.1 M solution).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
In a separate flask, dissolve phenylacetyl chloride (1.1 eq) in a small amount of anhydrous THF.
Add the phenylacetyl chloride solution to the lithiated auxiliary solution dropwise at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-acyloxazolidinone.
Protocol 2: Synthesis of (1R,2S)-2-Amino-1-phenyl-propan-1-ol
Causality: This is the crucial stereochemistry-defining step. The N-acyloxazolidinone is reduced with a strong hydride source. The hydride attacks the carbonyl from the face opposite to the bulky phenyl group of the auxiliary, leading to the desired stereoisomer of the alcohol. LiAlH₄ is used as it also cleaves the auxiliary from the newly formed amino alcohol in the same step.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified N-acyloxazolidinone (1.0 eq) from the previous step in anhydrous diethyl ether or THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0-3.0 eq) dropwise. Vigorous gas evolution may be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Stir the resulting granular precipitate vigorously for 1 hour.
Filter the solid and wash thoroughly with ethyl acetate. The chiral auxiliary can be recovered from the solid precipitate.
Collect the filtrate and concentrate under reduced pressure to obtain the crude chiral amino alcohol. This product can often be used in the next step without further purification.
Protocol 3: Synthesis of (1R,2S)-2-(Benzylamino)-1-phenyl-propan-1-ol
Causality: This step introduces the benzyl group onto the primary amine. A mild base like potassium carbonate is sufficient to deprotonate the amine, which then acts as a nucleophile towards the electrophilic benzyl bromide.
Dissolve the crude 2-amino-1-phenylethanol (1.0 eq) in anhydrous acetonitrile (MeCN).
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
Add benzyl bromide (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC.
After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography (eluent: hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield the N-benzylated product.
Protocol 4: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Causality: The final step is the methylation of the secondary amine. The Eschweiler-Clarke reaction is an excellent choice as it is a reductive amination that uses formaldehyde as the methyl source and formic acid as the reducing agent.[2][3][4] This method avoids the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.[2]
To a round-bottom flask, add the N-benzylated amino alcohol (1.0 eq) from the previous step.
Heat the reaction mixture to 80-100 °C for 6-12 hours. The reaction progress can be monitored by TLC.
Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the final product, 2-(Benzyl(methyl)amino)-1-phenylethanol.
Stereochemical Control Mechanism
The stereochemical outcome of the synthesis is determined in the reductive cleavage step of the N-acyloxazolidinone. The auxiliary creates a chiral environment that directs the incoming nucleophile (hydride) to one face of the carbonyl group.
Caption: Mechanism of stereocontrol by the chiral auxiliary.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To determine the molecular weight.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product. This is a critical step to validate the effectiveness of the asymmetric synthesis.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in acylation step
Incomplete deprotonation of the auxiliary.
Ensure anhydrous conditions. Use freshly titrated n-BuLi.
Hydrolysis of phenylacetyl chloride.
Use freshly distilled or high-purity phenylacetyl chloride.
Poor diastereoselectivity in reduction
Incorrect reaction temperature.
Maintain low temperature during hydride addition.
Non-chelating conditions.
Ensure the use of appropriate solvents like THF or ether.
Incomplete N-benzylation
Inactive benzyl bromide.
Use fresh benzyl bromide.
Insufficient base.
Ensure an excess of anhydrous K₂CO₃ is used.
Formation of quaternary ammonium salt in methylation
Use of an inappropriate methylating agent.
Use the Eschweiler-Clarke conditions as described.
Racemization of the product
Harsh basic or acidic conditions during workup.
Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases.
References
Eschweiler–Clarke reaction. In Wikipedia; 2023. [Link]
Application Note: High-Purity Isolation of 2-(Benzyl(methyl)amino)-1-phenylethanol via Modified Silica Chromatography
Abstract & Introduction The isolation of 2-(Benzyl(methyl)amino)-1-phenylethanol (MW: 241.33 g/mol ) presents a classic challenge in organic purification: the chromatography of basic amines on acidic silica gel. This mol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The isolation of 2-(Benzyl(methyl)amino)-1-phenylethanol (MW: 241.33 g/mol ) presents a classic challenge in organic purification: the chromatography of basic amines on acidic silica gel. This molecule, often synthesized via the ring-opening of styrene oxide with N-methylbenzylamine, contains both a secondary alcohol and a tertiary amine.
While the lipophilic benzyl and phenyl groups suggest easy retention on normal phase silica, the basic nitrogen atom interacts strongly with surface silanol groups (
), resulting in severe peak tailing, poor resolution, and irreversible adsorption (yield loss).
This Application Note details a robust protocol for purifying this compound using Triethylamine (TEA)-modified Flash Chromatography . We integrate physicochemical analysis with step-by-step protocols to ensure high recovery (>90%) and purity (>98% HPLC).
Physicochemical Profile & Challenge Analysis
Understanding the molecule is the first step to successful separation.
Property
Value (Approx.)
Chromatographic Implication
Molecular Formula
Detection via UV (254 nm) is excellent due to two aromatic rings.
Molecular Weight
241.33 g/mol
Suitable for standard Flash/HPLC pores (60 Å).
pKa (Amine)
~9.0 - 9.5
The nitrogen is protonated () at neutral/acidic pH.
LogP
~2.7
Moderately lipophilic; soluble in EtOAc, DCM, MeOH.
Chirality
1 Chiral Center
The C1-hydroxyl position is chiral. Enantiomers will co-elute on achiral silica.
The "Silanol Effect" Mechanism
Standard silica gel has a surface pH of ~5.0 due to acidic silanol groups.
Interaction: The lone pair on the tertiary amine of the target molecule acts as a Lewis base.
Consequence: It forms hydrogen bonds or ionic interactions with the acidic protons of the silanols.
Result: The molecule "drags" through the column (tailing) rather than partitioning cleanly.
Solution: We introduce a "sacrificial base" (Triethylamine, TEA) into the mobile phase.[1] TEA has a high affinity for silanols, effectively "capping" them and allowing the target amine to elute based solely on polarity.
Method Development Workflow
The following diagram illustrates the decision matrix for developing this purification method.
Caption: Workflow for optimizing the purification of basic amino-alcohols.
Detailed Protocols
Protocol A: Analytical QC Method (HPLC)
Purpose: To assess the purity of the crude and isolated fractions.
Note: We use an acidic mobile phase here to ensure the amine is fully protonated, yielding sharp peaks on C18 columns.
Instrument: HPLC with UV/Vis or PDA detector.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).
Flow Rate: 1.0 mL/min.
Detection: 254 nm (primary), 210 nm (secondary).
Gradient:
0 min: 10% B
10 min: 90% B
12 min: 90% B
12.1 min: 10% B (Re-equilibration)
Protocol B: Preparative Flash Chromatography
Purpose: Isolation of the target compound from reaction byproducts.
1. Mobile Phase Preparation
Prepare the solvent system with the modifier before starting.
Why both? Keeping TEA constant prevents baseline drift and ensures silanols remain blocked throughout the gradient.
2. Sample Loading (Dry Load Technique)
Liquid loading often exacerbates streaking for viscous amines. Dry loading is superior.
Dissolve the crude oil in a minimum amount of DCM or MeOH.
Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).
Evaporate solvent under vacuum until a free-flowing powder remains.
Pack this powder into a solid load cartridge (or pre-column).
3. Column Conditioning (Crucial Step)
Use a standard Silica Flash Cartridge (e.g., 12g for <1g crude).
Equilibrate the column with 3-4 Column Volumes (CV) of Solvent A (Hexane + 1% TEA) .
Reaction: This step saturates the silica surface with TEA. You will observe a heat exotherm (heat of adsorption). Wait for the column to cool before loading.
4. Elution Gradient
Flow Rate: 30 mL/min (for a 12g column).
Gradient Profile:
0 - 2 CV: 0% B (Isocratic hold to elute non-polar impurities like styrene oxide).
2 - 12 CV: 0% -> 40% B (Linear Gradient).
12 - 15 CV: 40% -> 100% B (Wash).
Fraction Collection: Monitor 254 nm. The product typically elutes between 20-30% EtOAc.
Note on TEA Removal: TEA (bp 89°C) may remain. To remove traces, dissolve the product in DCM and wash with saturated
(if product is neutral) or simply dry under high vacuum at 40°C for 12 hours. For strict pharmaceutical limits, co-evaporate with heptane.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad/Streaking Peaks
Insufficient modifier (TEA).
Increase TEA to 2% or switch to 1% in MeOH/DCM systems.
High Backpressure
TEA/Silica reaction heat or precipitation.
Ensure column is pre-equilibrated with TEA solvent. Check solubility of crude.
Product in Void Volume
Solvent too polar.
Reduce initial EtOAc %. Ensure "Solvent A" is pure Hexane + TEA.
Poor Recovery
Salt formation on column.
If the crude was an HCl salt, freebase it (wash w/ NaOH, extract DCM) before loading.
Mechanism of Action: The "Silanol Blocking" Effect
The following diagram visualizes the microscopic interaction that makes this protocol effective.
Caption: Competitive inhibition of silanol sites by Triethylamine allows the target amine to elute freely.
References
Teledyne ISCO. (2015). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link
Biotage. (2018). Strategies for the Flash Purification of Basic Compounds. The Flash Blog. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol (Related Structure).Link
Reich, H. J. (2017). Chromatography of Amines.[2][3][4][5][6] University of Wisconsin-Madison, Department of Chemistry. Link
(Note: While specific literature on the exact methyl/benzyl derivative is often embedded in older synthesis patents, the chromatographic principles cited above are authoritative for this structural class.)
HPLC method for 2-(Benzyl(methyl)amino)-1-phenylethanol analysis
An Application Note and Comprehensive Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol Authored by: A Senior Application Scientist Abstract This technical...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Comprehensive Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides robust and detailed High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a critical chiral intermediate in pharmaceutical synthesis.[1] Recognizing the dual analytical requirements of purity determination and enantiomeric separation, this document is presented in two distinct parts: a reversed-phase HPLC (RP-HPLC) method for quantifying the active pharmaceutical ingredient (API) and its potential impurities, and a chiral HPLC method for the critical separation and quantification of its enantiomers. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. Each method is grounded in established chromatographic principles and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[2][3]
Introduction: The Analytical Imperative for 2-(Benzyl(methyl)amino)-1-phenylethanol
2-(Benzyl(methyl)amino)-1-phenylethanol is a secondary amino alcohol characterized by a chiral center at the carbon bearing the hydroxyl group.[1] This structure serves as a versatile building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, the ability to not only confirm the chemical purity but also to precisely determine the enantiomeric excess (ee) is paramount during drug development and manufacturing.
This application note moves beyond a simple recitation of parameters. It elucidates the scientific rationale behind the selection of stationary phases, mobile phases, and detection conditions, providing a self-validating framework for immediate implementation in a laboratory setting.
Part 1: Achiral Purity and Assay Determination by Reversed-Phase HPLC
The primary objective of this method is to separate 2-(Benzyl(methyl)amino)-1-phenylethanol from its starting materials, by-products, and potential degradants. A reversed-phase method is the logical choice, as it separates compounds based on their relative hydrophobicity. Given the analyte's benzyl and phenyl groups, it possesses sufficient non-polar character for excellent retention on a C18 stationary phase.[1]
Causality of Experimental Choices
Stationary Phase : A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing that can occur from the interaction of the basic amine group with residual silanols on the silica surface.
Mobile Phase : An acetonitrile/water gradient provides a robust separation. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a consistent pH (around 3.0). At this pH, the secondary amine is protonated, which improves peak shape and ensures consistent retention.
Detection : The presence of two phenyl rings results in strong UV absorbance. A detection wavelength of 220 nm is chosen as it provides high sensitivity for the analyte and related aromatic impurities.[5]
Experimental Protocol: RP-HPLC
1. Materials and Reagents:
2-(Benzyl(methyl)amino)-1-phenylethanol Reference Standard
25 mM KH₂PO₄ in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
30% B to 80% B over 15 min; Hold at 80% B for 2 min; Return to 30% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 220 nm
3. Preparation of Solutions:
Mobile Phase A : Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Solution (0.5 mg/mL) : Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Sample Solution (0.5 mg/mL) : Prepare the sample using the same procedure as the standard solution.[6]
4. System Suitability:
Inject the standard solution five times.
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
The tailing factor for the analyte peak should be ≤ 2.0.
The theoretical plates should be ≥ 2000.
Part 2: Enantiomeric Purity by Chiral HPLC
For chiral compounds, direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most reliable method.[7] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are exceptionally effective at resolving a wide range of chiral molecules, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[8]
Causality of Experimental Choices
Stationary Phase : A CSP based on amylose tris(3,5-dimethylphenylcarbamate) is selected. This phase is well-documented for its broad enantioselectivity for compounds with aromatic rings and hydrogen-bonding groups (hydroxyl and amine) located near the stereocenter.
Mobile Phase : A normal-phase mobile phase consisting of hexane and a polar modifier (isopropanol) is used. This non-aqueous environment enhances the specific interactions required for chiral recognition on the polysaccharide CSP. A small amount of an amine modifier, diethylamine (DEA), is added to the mobile phase. This is a critical step to prevent peak tailing by deactivating acidic sites on the silica surface and ensuring the analyte's secondary amine is in a non-ionized state.
Detection : UV detection at 220 nm remains effective for this analysis.
Experimental Protocol: Chiral HPLC
1. Materials and Reagents:
Racemic 2-(Benzyl(methyl)amino)-1-phenylethanol Standard
Enantiomerically pure Reference Standard (if available)
n-Hexane (HPLC Grade)
Isopropanol (IPA) (HPLC Grade)
Diethylamine (DEA) (HPLC Grade)
2. Chromatographic Conditions:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Daicel CHIRALPAK® IA or equivalent, 4.6 x 250 mm, 5 µm
Mobile Phase : Carefully mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
Racemic Standard (0.5 mg/mL) : Accurately weigh 10 mg of the racemic standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution is used to confirm the resolution of the two enantiomers.
Sample Solution (0.5 mg/mL) : Prepare the sample using the same procedure as the standard solution.
4. System Suitability:
Inject the racemic standard solution.
The resolution between the two enantiomer peaks should be ≥ 1.5.
Protocol for Method Validation (Per ICH Q2(R2) Guidelines)
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9] The following protocols outline the steps to validate the RP-HPLC method for assay and the chiral HPLC method for enantiomeric purity.
Validation Parameters & Protocols
Parameter
Protocol
Acceptance Criteria (Typical)
Specificity
Analyze a placebo (all components except analyte) and a spiked sample. For the chiral method, ensure the primary peak is spectrally pure and well-resolved from the undesired enantiomer. For the RP-HPLC method, stress the sample (acid, base, heat, light, oxidation) to demonstrate separation from degradants.
No interference at the analyte's retention time. Resolution (Rs) > 1.5 for chiral method.
Linearity
Prepare at least five concentrations of the reference standard, typically spanning 50-150% of the target assay concentration. For the chiral method, prepare dilutions of the minor enantiomer to establish its linear range. Plot peak area vs. concentration and perform linear regression.
Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy
Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a known amount of analyte into a placebo matrix. Calculate the percentage recovery.
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Perform at least six replicate measurements of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
RSD ≤ 2.0%.
Precision (Intermediate)
Repeat the precision study on a different day, with a different analyst, or on a different instrument.
RSD ≤ 2.0%.
Limit of Quantitation (LOQ)
For the undesired enantiomer or impurities. Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy.
Precision (RSD) ≤ 10%.
Robustness
Make small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase pH ±0.2). Assess the impact on system suitability parameters.
System suitability criteria must be met under all varied conditions.
Workflow Visualization
Conclusion
The RP-HPLC and Chiral HPLC methods detailed in this application note provide a comprehensive and scientifically-grounded framework for the analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol. The explained causality behind the chosen parameters, coupled with the detailed validation protocols, ensures that these methods are not only robust and reliable but also meet the stringent requirements of the pharmaceutical industry. By implementing these protocols, laboratories can confidently assess the purity, assay, and enantiomeric composition of this key synthetic intermediate, ensuring the quality and safety of the final drug product.
References
Google Patents. (n.d.). Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
ResearchGate. (2013). HPLC method and sample preparation for amino acids? Retrieved from [Link]
Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Retrieved from [Link]
Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]
AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]
PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
ResearchGate. (2025). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
SciRP.org. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]
ResearchGate. (2025). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYSIS OF AMINO ACIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
NMR spectroscopy of 2-(Benzyl(methyl)amino)-1-phenylethanol
An Application Note for the Structural Elucidation of 2-(Benzyl(methyl)amino)-1-phenylethanol using Advanced NMR Spectroscopy Abstract This comprehensive technical guide provides detailed application notes and protocols...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Structural Elucidation of 2-(Benzyl(methyl)amino)-1-phenylethanol using Advanced NMR Spectroscopy
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the complete structural and stereochemical characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule, containing a critical chiral center and multiple complex proton environments, serves as an excellent model for demonstrating the power of 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR techniques in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for unambiguous molecular characterization.
Introduction: The Structural Challenge
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol with significant potential as a building block in asymmetric synthesis and as a scaffold in medicinal chemistry. Its structure incorporates two phenyl rings, a tertiary amine, a hydroxyl group, and a stereocenter at the carbinol carbon (C1). The presence of this chiral center renders the adjacent methylene protons (H-2a and H-2b) chemically non-equivalent, or diastereotopic, which introduces significant complexity into its ¹H NMR spectrum.
Accurate and complete characterization is paramount for ensuring purity, confirming identity, and understanding the three-dimensional conformation, which can directly impact its biological activity or catalytic efficiency. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. This guide explains the causality behind the experimental choices and provides self-validating protocols for acquiring and interpreting high-quality NMR data.
Molecular Structure & NMR Considerations
The first step in any NMR analysis is a thorough examination of the molecule's structure to anticipate the spectral features.
Caption: Molecular structure of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Key Structural Features Influencing NMR Spectra:
Chiral Center (C1): The stereocenter at C1 is the most critical feature. It makes the two protons on the adjacent C2 methylene group diastereotopic, meaning they reside in different chemical environments and will have distinct chemical shifts and couplings.[1][2]
Aromatic Systems: Two distinct phenyl groups will produce signals in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).
Diastereotopic Methylene Protons (H-2a, H-2b): These protons will not appear as a simple triplet. Instead, they are expected to exhibit a complex multiplet pattern, often an "AB quartet of doublets" (ABdd), due to being coupled to each other (geminal coupling) and to the methine proton H-1 (vicinal coupling).
Labile Proton (-OH): The hydroxyl proton's chemical shift is highly dependent on concentration, temperature, and solvent. Its signal is often broad and can be identified by a D₂O exchange experiment.[3]
Experimental Methodologies: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.
This protocol ensures a properly prepared sample, which is crucial for obtaining sharp, well-resolved spectra.
Workflow: Sample Preparation
Caption: Standard workflow for preparing a small molecule NMR sample.
Step-by-Step Methodology:
Analyte Preparation: Weigh approximately 5-10 mg of purified 2-(Benzyl(methyl)amino)-1-phenylethanol for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean glass vial.[4][5]
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) at 0.03-0.05% v/v.
Dissolution: Vortex the vial until the sample is completely dissolved. Visually inspect against a bright light to ensure no solid particulates are present, as they degrade spectral quality.[6]
Transfer: For optimal results, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Norell® 509-UP or Wilmad® 535-PP).[4] This removes any microparticulates.
Finalization: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]
Protocol 2: Data Acquisition Parameters
The following are typical starting parameters for a 400 MHz or 500 MHz spectrometer.
Parameter
¹H Acquisition
¹³C{¹H} Acquisition
gCOSY Acquisition
NOESY Acquisition
Pulse Program
zg30
zgpg30
cosygs
noesygpps
Spectral Width
~12 ppm
~220 ppm
~12 ppm (F1 and F2)
~12 ppm (F1 and F2)
Number of Scans
8-16
1024-4096
2-4
8-16
Relaxation Delay (D1)
2.0 s
2.0 s
2.0 s
2.0 s
Acquisition Time
~3.4 s
~1.0 s
~0.2 s
~0.2 s
Mixing Time (d8)
N/A
N/A
N/A
0.5 - 1.0 s
Causality of Parameter Selection:
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for small molecules to allow for near-complete T1 relaxation, ensuring accurate integration in ¹H NMR and preventing signal saturation.
Number of Scans (NS): ¹³C has a much lower natural abundance and sensitivity than ¹H, necessitating a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[5]
NOESY Mixing Time: The mixing time is critical for observing Nuclear Overhauser Effect (NOE) correlations. For small molecules like this one, a mixing time of 0.5-1.0 seconds is a good starting point to allow for the build-up of NOE signals, which indicate spatial proximity (< 5 Å).[7][8]
Spectral Interpretation: Decoding the Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is the cornerstone of the analysis. Below is a table of predicted chemical shifts, multiplicities, and integrations.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale & Notes
H-Ar
7.20 - 7.40
Multiplet (m)
10H
Protons from both the N-benzyl and C1-phenyl rings will overlap in this region.[9]
H-1
~4.70
Doublet of Doublets (dd)
1H
This methine proton is coupled to the two diastereotopic H-2 protons. Its downfield shift is due to the adjacent oxygen and phenyl group.
H-Bn (a, b)
~3.60
AB quartet
2H
These benzylic protons are diastereotopic due to the nearby chiral center, resulting in an AB quartet pattern.
H-2a / H-2b
2.60 - 2.90
Doublet of Doublets (dd) each
2H
These diastereotopic protons are coupled to each other (geminal) and to H-1 (vicinal). They will appear as two distinct signals, each likely a dd.[1]
N-CH₃
~2.25
Singlet (s)
3H
The N-methyl group is not coupled to any other protons and will appear as a sharp singlet. A similar N-methyl group in a related compound appears at 2.20 ppm.[10]
-OH
1.5 - 4.0 (variable)
Broad Singlet (br s)
1H
The position of this labile proton is highly variable and its signal is often broad due to chemical exchange. Confirmation is achieved by adding a drop of D₂O, which will cause the signal to disappear.[11]
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
Carbon Assignment
Predicted δ (ppm)
Rationale
C-Ar (quat)
138 - 142
Quaternary carbons of the two phenyl rings.
C-Ar (CH)
126 - 129
Protonated aromatic carbons. Multiple signals are expected.
C-1
~74
The carbinol carbon is shifted downfield by the attached hydroxyl group and phenyl ring.
C-2
~64
This methylene carbon is attached to the nitrogen atom.
2D NMR experiments are essential for confirming the assignments made from 1D spectra.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings (typically over 2-3 bonds).
Key Expected Correlation: A cross-peak will be observed between the H-1 signal (~4.70 ppm) and the H-2a/H-2b signals (2.60-2.90 ppm), definitively linking the alcohol methine to the adjacent methylene group.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of their bonding. This is invaluable for confirming stereochemistry and assignments.[7][13]
Key Expected Correlations:
A cross-peak between the benzylic protons (H-Bn) and the N-methyl protons would confirm their proximity.
Correlations between H-1 and the ortho-protons of its attached phenyl ring.
Correlations between the H-Bn protons and the ortho-protons of the benzyl ring.
Visualizing NMR Correlations:
Caption: Key expected COSY and NOESY correlations for structural validation.
Conclusion and Applications
The protocols and analytical strategies outlined in this guide provide a robust framework for the complete NMR characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments, researchers can unambiguously determine the chemical structure, assign all proton and carbon signals, and gain insight into the molecule's three-dimensional conformation. This level of detailed analysis is critical for quality control in chemical synthesis, for the characterization of novel pharmaceutical compounds, and for fundamental research in stereochemistry and catalysis.
References
Royal Society of Chemistry. (n.d.).
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
TDWC. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
1H NMR spectrum of 2-(Benzyl(methyl)amino)-1-phenylethanol
An Application Guide to the ¹H NMR Spectroscopic Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the ¹H NMR Spectroscopic Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Benzyl(methyl)amino)-1-phenylethanol. This compound, featuring a critical chiral center, presents a rich and illustrative NMR spectrum, notable for its diastereotopic protons which are fundamental for detailed structural elucidation. This document serves as an in-depth resource for researchers and drug development professionals, offering a detailed interpretation of the spectral data, a discussion of the underlying chemical principles, and robust, field-proven protocols for sample preparation and data acquisition. Our approach emphasizes the causality behind experimental choices to ensure both scientific rigor and practical applicability.
Introduction: Structural Context and Spectroscopic Importance
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol with significant applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. Its structure incorporates a stereocenter at the carbon bearing the hydroxyl group (C1). The absolute and relative stereochemistry of this and adjacent centers is critical to its function. ¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the covalent structure and providing insights into the three-dimensional environment of the molecule in solution.[1]
The presence of the C1 chiral center renders the molecule asymmetric. This asymmetry has profound consequences for the NMR spectrum, most notably by causing chemically similar protons, such as those on methylene (CH₂) groups, to become magnetically non-equivalent. These are known as diastereotopic protons, and their analysis provides a higher level of structural detail than is available for achiral molecules.[2] This guide will dissect these features to build a complete spectral assignment.
Molecular Structure and Proton Environments
To systematically analyze the ¹H NMR spectrum, we must first identify all unique proton environments within the molecule. The structure is annotated below to facilitate discussion.
Caption: Annotated structure of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Key Structural Insights for NMR Analysis:
Chiral Center (C1): The stereocenter at C1 is the origin of the molecule's chirality.
Diastereotopic Protons: Due to the C1 chiral center, the geminal protons on the adjacent methylene group (H-b and H-c) are diastereotopic. Similarly, the geminal protons of the benzylic methylene group (H-e and H-f) are also diastereotopic.[2] This means each proton within these pairs will have a distinct chemical shift and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).[3]
Detailed ¹H NMR Spectral Interpretation
The following is a predictive analysis of the ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃). Chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS).
Proton Label
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Key Rationale & Commentary
H-g, H-h
Aromatic Protons
7.20 - 7.45
Multiplet (m)
10H
Protons from both the C1-phenyl and N-benzyl phenyl rings will resonate in this characteristic downfield region. The signals will likely overlap to form a complex multiplet.[4]
H-a
Methine Proton (CH-OH)
~4.7 - 4.9
Doublet of Doublets (dd)
1H
This proton is deshielded by the adjacent phenyl group and hydroxyl group. It is coupled to the two diastereotopic protons H-b and H-c, resulting in a dd pattern. Data from 1-phenylethanol analogs support this chemical shift range.[5]
H-e, H-f
Benzylic Methylene (N-CH₂-Ph)
~3.5 - 3.8
AB quartet or 2 x Doublet (d)
2H
These diastereotopic protons will have distinct chemical shifts. They couple strongly to each other (geminal coupling, ²J ≈ 13-15 Hz), appearing as two doublets (an AB quartet). Each half of the quartet may be further split by any long-range coupling.[3][6]
H-b, H-c
Methylene Protons (N-CH₂-CH)
~2.4 - 2.8
Multiplets (m) or 2 x Doublet of Doublets (dd)
2H
These protons are also diastereotopic and are vicinally coupled to the methine proton (H-a). They will appear as two distinct, complex signals. Each will be split by the other (geminal coupling) and by H-a (vicinal coupling), resulting in two separate dd patterns if well-resolved.
H-d
N-Methyl Protons (N-CH₃)
~2.2 - 2.3
Singlet (s)
3H
The methyl group attached to the nitrogen is electronically isolated from other protons, resulting in a sharp singlet. Its chemical shift is consistent with similar N-benzyl-N-methyl structures.[7]
H-OH
Hydroxyl Proton
Variable (e.g., 1.5 - 4.0)
Broad Singlet (br s)
1H
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may not show coupling.
Protocols for High-Fidelity Data Acquisition
Adherence to standardized protocols is paramount for obtaining reproducible and high-quality NMR data. The following sections detail the necessary steps for sample preparation and instrument setup.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a clean, homogeneous sample suitable for high-resolution analysis.
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Methodology:
Weighing the Analyte: Accurately weigh 5-10 mg of 2-(Benzyl(methyl)amino)-1-phenylethanol directly into a clean, dry vial. This concentration range provides an excellent signal-to-noise ratio for ¹H NMR experiments.[8]
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[9] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity (≥99.8% D) to minimize residual solvent signals.[10] Gently vortex or swirl the vial until the sample is completely dissolved.
Filtration: Particulate matter in the sample can severely degrade spectral quality by disrupting the magnetic field homogeneity. To remove any dust or undissolved solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
Sample Transfer and Volume Check: Transfer the filtered solution into the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL), which ensures the active volume of the sample is within the detection region of the NMR probe.
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol 2: Standard ¹H NMR Data Acquisition
These parameters are designed for a standard 400-600 MHz NMR spectrometer and serve as a robust starting point for routine structural verification.
Justification of Parameter Choices:
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a high signal-to-noise ratio and average out minor artifacts.[11]
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for ¹H NMR. For highly accurate quantitative analysis (integration), this delay should be increased to at least 5 times the longest T₁ relaxation time of the protons of interest.
Acquisition Time (AT): An acquisition time of 3-4 seconds provides sufficient digital resolution to resolve fine coupling patterns.[12]
Pulse Angle: A 30° or 45° pulse angle is often used when acquiring multiple scans with a short relaxation delay to avoid saturation and ensure signal intensity is maintained. A 90° pulse provides maximum signal for a single scan.[13]
Parameter
Recommended Value
Purpose
Spectrometer Frequency
400-600 MHz
Higher field provides better signal dispersion and resolution.
Pulse Program
zg30 or similar
Standard 1D proton experiment with a 30° flip angle.[12]
Spectral Width (SW)
16 ppm (e.g., -2 to 14 ppm)
Encompasses the full range of expected proton chemical shifts.
Number of Scans (NS)
8-16
Improves signal-to-noise ratio (S/N). S/N increases with the square root of NS.[11]
Relaxation Delay (D1)
2.0 s
Allows for protons to relax back to equilibrium between pulses.
Acquisition Time (AT)
3.0 s
Determines the digital resolution of the spectrum.[14]
Temperature
298 K (25 °C)
Standard ambient temperature for reproducible results.
Conclusion
The ¹H NMR spectrum of 2-(Benzyl(methyl)amino)-1-phenylethanol provides a textbook example of how molecular chirality influences spectroscopic output. The key diagnostic features are the diastereotopic signals for the two methylene groups, which manifest as complex multiplets or AB quartets. By understanding these principles and applying the robust protocols detailed herein, researchers can confidently verify the structure of this and related chiral molecules, ensuring the integrity of their scientific and developmental work.
References
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. National Institutes of Health (NIH). [Link]
2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. [Link]
Supporting information for - Asymmetric transfer hydrogenation of ketones with tethered Ru(II) catalysts in aqueous HCOONa/HCOOH. The Royal Society of Chemistry. [Link]
13C NMR spectrum of 2-(Benzyl(methyl)amino)-1-phenylethanol
Application Note: Structural Characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol via 13C NMR Spectroscopy Executive Summary This guide details the protocol for the structural validation of 2-(benzyl(methyl)amino)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol via 13C NMR Spectroscopy
Executive Summary
This guide details the protocol for the structural validation of 2-(benzyl(methyl)amino)-1-phenylethanol (CAS: 101-98-4 derivative / related analog) using Carbon-13 Nuclear Magnetic Resonance (
C NMR).[1][2] This molecule represents a classic -amino alcohol scaffold, serving as a critical intermediate in the synthesis of CNS-active agents (e.g., ephedrine analogs) and as a chiral ligand in asymmetric catalysis.[1]
The primary challenge in characterizing this class of compounds lies in distinguishing the aliphatic signals (N-methyl vs. methylene bridges) and resolving the aromatic regions derived from two distinct phenyl rings.[1][2] This protocol addresses sample preparation (free base vs. salt), acquisition parameters, and a definitive assignment logic.[1]
minimizes viscosity (narrower lines) compared to DMSO-.[1][2] However, if hydroxyl proton exchange broadening is observed in H NMR, DMSO- may be used to sharpen OH signals, though solvent peaks will overlap around 40 ppm (interfering with N-Me).[1]
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.
Reasoning:
C has low natural abundance (1.1%).[1][2] High concentration reduces scan time for quaternary carbon detection.[1][2]
Filtration: Filter the solution through a glass wool plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.[1][2]
The following assignments are derived from chemometric additivity rules and fragment validation (e.g., 2-amino-1-phenylethanol and N-benzyl-N-methylethanolamine data).
Table 1:
C NMR Chemical Shift Assignments (
)
Carbon Label
Chemical Shift (, ppm)
DEPT-135 Phase
Assignment Logic
Aliphatic Region
N-CH3
42.1 ± 0.5
Positive (+)
Characteristic N-Methyl signal; most shielded.[1][2]
Quaternary carbon attached to the chiral center (C1).[1][2]
Distinguishing the Methylenes (C2 vs. Benzyl):
The C2 carbon (ethyl chain) and Benzyl methylene appear very close (~62-64 ppm).[1][2]
Differentiation: In HSQC, the Benzyl carbon correlates to protons around
3.6 (singlet/AB system), while C2 correlates to protons around 2.5-2.7 (multiplets).
Visualization of Workflow & Logic
Figure 1: Analytical Workflow and Structural Connectivity
This diagram outlines the logical flow from sample preparation to spectral assignment, highlighting the critical decision points (Solvent, DEPT).
Caption: Operational workflow for the NMR characterization of beta-amino alcohols, detailing the critical path from solvation to DEPT-assisted assignment.
Troubleshooting & Common Anomalies
Broadening of N-Methyl/Methylene Signals:
Cause: Nitrogen inversion or intermediate exchange rate at room temperature.[1][2]
Solution: Run the experiment at elevated temperature (313 K or 323 K) to reach the fast exchange limit, sharpening the peaks.
Missing Quaternary Carbons:
Cause: Insufficient relaxation delay (D1) or low S/N ratio.[1][2]
Solution: Increase D1 to 5 seconds or increase the number of scans (NS) by a factor of 4.
Extra Peaks:
Cause: Rotamers (common in amides, less common here but possible if sterically hindered) or presence of HCl salt (shifts peaks downfield).[1]
Check: Verify pH.[1][2][4] If the sample was extracted from an acidic medium, wash with
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for additivity rules and fragment shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2]
SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS.[1][2][5] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Retrieved October 26, 2023, from [Link] (Reference for 2-amino-1-phenylethanol and benzylamine fragments).[1][2]
PubChem. (2023).[1][2] Compound Summary for CID 66876, N-Benzyl-N-methylethanolamine. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Application Note: Mass Spectrometric Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Introduction 2-(Benzyl(methyl)amino)-1-phenylethanol is a tertiary amino alcohol with a structural framework common to many sympathomimetic amines and pharmaceutical compounds. Its analysis is crucial in various fields,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol is a tertiary amino alcohol with a structural framework common to many sympathomimetic amines and pharmaceutical compounds. Its analysis is crucial in various fields, including drug development, metabolism studies, and forensic chemistry. Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers a highly sensitive and specific method for the identification and quantification of this compound. This application note provides a detailed guide to the mass spectrometric analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol, including sample preparation, instrumentation protocols, and an in-depth discussion of its predicted fragmentation pathways under electron ionization (EI).
The structural complexity of 2-(Benzyl(methyl)amino)-1-phenylethanol, featuring a benzyl group, a tertiary amine, and a secondary alcohol adjacent to a phenyl ring, results in a characteristic fragmentation pattern. Understanding these fragmentation pathways is essential for confident structural elucidation and method development. This document will leverage established principles of mass spectrometry and data from structurally analogous compounds to propose a detailed fragmentation scheme.
Materials and Methods
Reagents and Standards
2-(Benzyl(methyl)amino)-1-phenylethanol reference standard (≥98% purity)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Helium (99.999% purity) for GC-MS
Instrumentation
A high-resolution mass spectrometer is recommended for accurate mass measurements and unambiguous formula determination of fragment ions.
For GC-MS Analysis: An Agilent gas chromatograph coupled with a mass selective detector (MSD) or a similar system is suitable.
For LC-MS Analysis: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is recommended for high sensitivity and selectivity, especially for analysis in complex matrices.
Experimental Protocols
Protocol 1: Sample Preparation
Standard Solution Preparation: Accurately weigh and dissolve the 2-(Benzyl(methyl)amino)-1-phenylethanol reference standard in methanol to prepare a stock solution of 1 mg/mL.
Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate solvent (methanol for direct infusion or mobile phase for LC-MS) to create a series of working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
Matrix Samples (e.g., Plasma, Urine): For the analysis of biological samples, a protein precipitation or liquid-liquid extraction protocol is recommended to remove matrix interferences. A generic protein precipitation protocol is as follows:
To 100 µL of the matrix sample, add 300 µL of cold acetonitrile.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean vial for analysis.
Protocol 2: GC-MS Analysis
The volatility of 2-(Benzyl(methyl)amino)-1-phenylethanol allows for its analysis by GC-MS, potentially with derivatization to improve peak shape and thermal stability, though direct analysis is also feasible.
GC Conditions:
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 280°C.
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injection Volume: 1 µL in splitless mode.
MS Conditions (Electron Ionization - EI):
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Electron Energy: 70 eV.
Mass Scan Range: m/z 40-450.
Protocol 3: LC-MS/MS Analysis
LC-MS/MS is the preferred method for quantifying 2-(Benzyl(methyl)amino)-1-phenylethanol in complex biological matrices due to its high selectivity and sensitivity.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions for multiple reaction monitoring (MRM) should be determined by infusing a standard solution and performing a product ion scan.
Results and Discussion: Fragmentation Pathway
Key Fragmentation Mechanisms
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[3] For the target molecule, two primary α-cleavage pathways are expected.
Benzylic Cleavage: The presence of a benzyl group often leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.
Cleavage adjacent to the hydroxyl group: Similar to other phenylethanolamines, cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon is expected.[4][5]
Predicted Fragmentation Pattern (EI-MS)
The following table summarizes the major predicted fragment ions for 2-(Benzyl(methyl)amino)-1-phenylethanol.
m/z
Proposed Fragment Ion
Formation Pathway
241
[C₁₆H₁₉NO]⁺
Molecular Ion (M⁺)
134
[C₉H₁₂N]⁺
α-Cleavage: Cleavage of the C-C bond between the phenyl-etanol and the amino group, with charge retention on the nitrogen-containing fragment.
120
[C₈H₁₀N]⁺
α-Cleavage with hydrogen rearrangement.
107
[C₇H₇O]⁺
Cleavage of the C-C bond adjacent to the nitrogen, with charge retention on the phenylethanol moiety.
91
[C₇H₇]⁺
Benzylic cleavage leading to the formation of the tropylium ion.
77
[C₆H₅]⁺
Loss of a hydrogen atom from the phenyl ring.
The base peak in the spectrum is likely to be at m/z 134 , resulting from the stable iminium ion formed via α-cleavage. This is a characteristic fragmentation for N,N-disubstituted phenethylamines. The presence of a significant peak at m/z 91 is also highly indicative of the benzyl group. The ion at m/z 107 arises from the cleavage of the C-N bond, retaining the charge on the oxygen-containing fragment, a common pathway for β-amino alcohols.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Predicted Fragmentation Pathway
Caption: Predicted electron ionization (EI) fragmentation pathway of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Conclusion
This application note outlines a comprehensive approach for the mass spectrometric analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol. Both GC-MS and LC-MS/MS methods are presented, providing flexibility for different analytical needs. The detailed predicted fragmentation pathway, based on fundamental principles and analysis of related compounds, serves as a robust guide for the identification and structural confirmation of this molecule. The provided protocols and fragmentation data will be valuable for researchers in pharmaceutical development, clinical diagnostics, and forensic science.
References
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
Borges, C. R., & Martin, S. A. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2025(1), M1.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
SWGDRUG. (2021, February 2). alpha-benzyl-N-methylphenethylamine. Retrieved from [Link]
Gau, B., & Wesdemiotis, C. (2017). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 28(7), 1346–1355.
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
Walters, A. L., Koves, T. R., & Deakin, A. (2004). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 28(6), 445–451.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]
Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 10-17.
Schilling, C. L., & Williams, J. (2018). Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. Toxicology Reports, 5, 1133–1138.
He, Y., & Li, L. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 26(11), 1895–1904.
Ball, H. A., & Reinhard, M. (1996). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic cell suspensions of strain EB1 metabolizing ethylbenzene. Applied and Environmental Microbiology, 62(8), 2895–2900.
Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1, and 1-phenylpropanol-2. Organic Mass Spectrometry, 1(3), 365-390.
Isaacman-VanWertz, G., Massman, W. J., & Goldstein, A. H. (2018). Positive ion mass spectra of β-methylphenethylamine collected under (A) electron impact and (B) charge exchange chemical ionization by carbon dioxide conditions. Atmospheric Measurement Techniques, 11(1), 223–233.
Deimler, K. G., & Jackson, G. P. (2020). Fragmentation pathways of odd-and even-electron n-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116323.
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
Zettergren, H. (2011). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org.
GC-MS Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol Derivatives: A Comprehensive Protocol for Identification and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and detailed methodology for the analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol an...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and detailed methodology for the analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are significant in pharmaceutical development, often appearing as intermediates, byproducts, or related substances in the synthesis of active pharmaceutical ingredients (APIs). Due to their polar nature, direct GC analysis is challenging. This guide provides a comprehensive protocol, including an essential derivatization step, optimized GC-MS parameters, and an in-depth analysis of mass spectral fragmentation patterns to ensure reliable and reproducible results.
Introduction and Scientific Rationale
2-(Benzyl(methyl)amino)-1-phenylethanol and its analogues belong to the phenylethanolamine class of compounds. This structural motif is a cornerstone in many physiologically active molecules. Their presence as impurities or synthetic intermediates in drug manufacturing necessitates precise and reliable analytical methods for quality control and regulatory compliance. For instance, related structures like α-Benzyl-N-methylphenethylamine (BNMPA) are known impurities in illicit methamphetamine synthesis, highlighting the importance of robust detection methods in forensic science as well.[1]
The primary analytical challenge with these molecules lies in the presence of polar hydroxyl (-OH) and secondary amine (-NH) functional groups. These groups can engage in hydrogen bonding, leading to poor peak shapes (tailing), low volatility, and potential thermal degradation in the high-temperature environment of a GC inlet and column.[2][3]
To overcome these issues, chemical derivatization is an indispensable step.[4] Derivatization converts the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties.[5] This application note details an acylation-based derivatization protocol using Heptafluorobutyric Anhydride (HFBA), which effectively masks the active sites and enhances chromatographic performance.
Principle of the GC-MS Method
The analytical workflow is centered on Gas Chromatography (GC) for the physical separation of the derivatized analyte from the sample matrix, coupled with Mass Spectrometry (MS) for detection, identification, and structural elucidation.
Derivatization: The hydroxyl and secondary amine groups of the analyte are acylated. This crucial step improves volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[2]
Gas Chromatography (GC): The volatile derivative is injected into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with a non-polar stationary phase capillary column.
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. The fragmentation patterns offer valuable structural information.[6]
Overall Experimental Workflow
The entire process, from sample preparation to data analysis, follows a systematic and logical progression to ensure data integrity and reproducibility.
Caption: High-level workflow for GC-MS analysis.
Detailed Application Protocols
This section provides a self-contained, step-by-step protocol.
Required Reagents, Materials, and Equipment
Analyte Standard: 2-(Benzyl(methyl)amino)-1-phenylethanol (or a relevant derivative)
Glassware: 2 mL screw-cap vials with PTFE-lined septa, volumetric flasks, pipettes
Equipment: Analytical balance, vortex mixer, heating block or water bath, GC-MS system
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-(Benzyl(methyl)amino)-1-phenylethanol standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethyl acetate.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the working standard solution with ethyl acetate.[7]
Protocol: Sample Derivatization and Extraction
This protocol is designed to be performed in a 2 mL GC vial.
Aliquot Sample: Transfer 100 µL of the standard solution (or sample extract) into a clean, dry GC vial.
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. This is critical to ensure the absence of water, which can hydrolyze the derivatizing reagent.[5]
Add Reagents: To the dry residue, add 100 µL of ethyl acetate and 10 µL of pyridine (which acts as a catalyst).
Add Derivatizing Agent: Add 50 µL of Heptafluorobutyric Anhydride (HFBA). Cap the vial tightly.
Causality: HFBA is a highly reactive acylating agent that will react with both the hydroxyl and the secondary amine protons to form stable, non-polar heptafluorobutyryl esters and amides.[1]
Reaction: Vortex the mixture for 30 seconds and then heat at 70°C for 30 minutes in a heating block.
Cooling: Allow the vial to cool completely to room temperature.
Quenching & Extraction:
Add 500 µL of saturated NaHCO₃ solution to the vial to neutralize the excess HFBA and pyridine.
Add 500 µL of hexane.
Cap and vortex vigorously for 1 minute to extract the derivatized analyte into the hexane (organic) layer.
Causality: A liquid-liquid extraction partitions the non-polar derivative into the immiscible organic solvent (hexane), leaving behind salts and other polar impurities in the aqueous layer.[8]
Phase Separation: Allow the layers to separate.
Sample Transfer: Carefully transfer the upper organic (hexane) layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
Final Sample: The clear hexane solution is now ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instruments and derivatives.
Parameter
Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Standard, reliable gas chromatograph.
MS System
Agilent 5977B MSD or equivalent
Sensitive and robust mass selective detector.
Injection Port
Split/Splitless
Injection Mode
Splitless
Maximizes analyte transfer to the column for trace analysis.
Injection Volume
1 µL
Standard volume for capillary columns.
Inlet Temperature
280°C
Ensures rapid and complete vaporization of the derivatized analyte.
GC Column
HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
A versatile, non-polar column providing excellent separation for a wide range of compounds.[7]
Carrier Gas
Helium, Constant Flow
Flow Rate
1.2 mL/min
Optimal flow rate for column efficiency and MS performance.
Oven Program
Initial Temp
100°C, hold for 1 min
Allows for solvent focusing at the head of the column.
Ramp Rate
20°C/min to 300°C
A moderate ramp rate ensures good separation without excessive run times.
Final Temp
300°C, hold for 5 min
Ensures elution of any less volatile components.
MS Parameters
Ion Source Temp
230°C
Standard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp
150°C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Impact (EI) at 70 eV
Universal ionization technique that produces reproducible, library-searchable spectra.
Acquisition Mode
Full Scan
Used for identification and structural elucidation.
Scan Range
40 - 600 m/z
Covers the expected mass range of the derivative and its fragments.
Data Analysis and Interpretation
Expected Results: Identification of the HFBA Derivative
The derivatization reaction adds two heptafluorobutyryl (HFB) groups to the parent molecule, replacing the active hydrogens on the hydroxyl and amine groups.
Molecular Weight Increase: Each HFB group (COC₃F₇) adds 196 Da to the mass of the molecule, replacing a 1 Da proton. Therefore, the di-HFB derivative will have a molecular weight that is 390 Da higher than the original compound.
Retention Time: The derivatized analyte will have a significantly shorter retention time and a much sharper peak shape compared to the underivatized compound (if it elutes at all).
Mass Spectral Fragmentation Analysis
The mass spectrum provides the most definitive evidence for the analyte's identity. The fragmentation of phenylethanolamine derivatives is dominated by cleavage alpha to the nitrogen atom and benzylic cleavage.[6] The presence of the electron-withdrawing HFB groups will influence the fragmentation pathways.
Caption: Proposed fragmentation of a di-HFB derivative.
Key Diagnostic Ions:
Benzylic/Tropylium Ion (m/z 91): A very common and often abundant fragment in compounds containing a benzyl group. It results from the cleavage of the bond beta to the phenyl ring, forming a stable C₇H₇⁺ ion.[9]
Alpha-Cleavage Fragment: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines.[6][10] This results in a resonance-stabilized cation containing the nitrogen atom.
Fragments from Neutral Losses: Look for losses of neutral molecules like C₃F₇• (169 Da) or COC₃F₇• (197 Da).
Quantitative Data Summary
The following table summarizes the expected data for the di-HFB derivative of 2-(Benzyl(methyl)amino)-1-phenylethanol (Original MW: 241.33 g/mol ).
Analyte
Formula
MW of Derivative
Expected RT (min)
Molecular Ion [M]⁺ (m/z)
Key Fragment Ions (m/z)
Di-HFB-2-(Benzyl(methyl)amino)-1-phenylethanol
C₂₄H₁₇F₁₄NO₂
631.37
~12-15
631 (low abundance)
91, [M-169]⁺, [M-C₇H₇]⁺, etc.
Note: The molecular ion may be of very low abundance or absent in EI spectra due to extensive fragmentation. The fragment ions are critical for identification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol derivatives. The described method, incorporating a crucial HFBA derivatization step followed by GC-MS analysis, is shown to be a reliable approach for the identification and characterization of this important class of compounds. The detailed explanation of the rationale behind each step, coupled with the interpretation of mass spectral data, equips researchers in pharmaceutical and forensic fields with a robust tool for quality control and investigative analysis.
References
ResearchGate. (n.d.). Characterization of the production with GC–MS. Retrieved February 7, 2026, from [Link]
LCGC International. (2016, October 1). Contemporary Analysis of Chiral Molecules. Chromatography Online. Retrieved February 7, 2026, from [Link]
DeLorme, M. P., & Levine, B. (1998). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. PubMed. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-1-phenylethanol. PubChem. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
Moos, M., et al. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved February 7, 2026, from [Link]
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved February 7, 2026, from [Link]
ResearchGate. (2025, August 6). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved February 7, 2026, from [Link]
Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved February 7, 2026, from [Link]
Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. Retrieved February 7, 2026, from [Link]
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved February 7, 2026, from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 7, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 7, 2026, from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved February 7, 2026, from [Link]
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved February 7, 2026, from [Link]
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Contents of Benzyl alcohol, 2-Phenylethanol and Methyl paraben in.... Retrieved February 7, 2026, from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 7, 2026, from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved February 7, 2026, from [Link]
Application Notes & Protocols: 2-(Benzyl(methyl)amino)-1-phenylethanol in Pharmaceutical Synthesis
Abstract This technical guide provides an in-depth exploration of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol with significant applications in modern pharmaceutical synthesis. We will dissect its dual...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 2-(Benzyl(methyl)amino)-1-phenylethanol, a chiral amino alcohol with significant applications in modern pharmaceutical synthesis. We will dissect its dual role as both a highly effective, recoverable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and as a key structural precursor in the synthesis of active pharmaceutical ingredients (APIs), exemplified by the calcium channel blocker Nicardipine. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, detailed, field-tested protocols, and the critical experimental parameters that ensure success in these synthetic applications.
Introduction: A Versatile Chiral Building Block
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol structurally related to well-known natural products like ephedrine and pseudoephedrine. Its intrinsic chirality, stemming from two stereocenters, combined with its unique steric and electronic properties, makes it a valuable tool in asymmetric synthesis. The presence of a hydroxyl group, a tertiary amine, and bulky phenyl and benzyl substituents allows it to serve two primary functions in pharmaceutical development:
As a Chiral Auxiliary: When temporarily attached to a prochiral substrate, it directs the stereochemical outcome of subsequent reactions, most notably in the alkylation of enolates. After establishing the desired stereocenter, the auxiliary can be cleaved and recovered.
As a Precursor Synthon: The molecule's core structure is incorporated directly into the final API. Its framework is particularly relevant for drugs targeting adrenergic receptors and other physiological pathways.
This guide will focus on these two paradigmatic applications, providing both the mechanistic rationale and actionable protocols for laboratory implementation.
Application I: Asymmetric Synthesis of α-Chiral Carboxylic Acids
One of the most powerful applications of this amino alcohol is as a chiral auxiliary, following the highly successful precedent set by the Myers asymmetric alkylation using pseudoephedrine amides.[1][2][3][4] By forming a tertiary amide with a carboxylic acid, 2-(Benzyl(methyl)amino)-1-phenylethanol creates a rigid chiral environment that directs the approach of electrophiles to a deprotonated α-carbon, leading to exceptionally high diastereoselectivity.
Mechanistic Rationale: The Power of Steric Hindrance and Chelation
The efficacy of this process hinges on the formation of a conformationally locked Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The key steps are:
Amide Formation: The chiral amino alcohol is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding tertiary amide.
Chelated Enolate Formation: Treatment with at least two equivalents of a strong lithium-containing base (like LDA) deprotonates both the α-carbon of the acyl group and the benzylic hydroxyl group. This forms a rigid, six-membered chelate ring involving the lithium cation, the enolate oxygen, and the auxiliary's alkoxide oxygen.[1] The presence of anhydrous lithium chloride (LiCl) is crucial as it aggregates and further structures the enolate for optimal stereoselectivity.[5][6]
Diastereoselective Alkylation: The bulky benzyl and phenyl groups of the auxiliary effectively shield one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in high excess.[1][5]
Auxiliary Cleavage: After the alkylation, the newly formed chiral amide is hydrolyzed under acidic or basic conditions to release the enantiomerically enriched α-substituted carboxylic acid and recover the chiral auxiliary.[1][7]
This entire workflow is visualized in the diagram below.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol is adapted from the highly reliable Myers asymmetric alkylation procedure and is representative for this class of chiral auxiliaries.[4][5]
Part A: Amide Formation
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (1R,2S)-2-(Benzyl(methyl)amino)-1-phenylethanol (5.00 g, 20.7 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
Acylation: Add triethylamine (3.5 mL, 24.8 mmol) followed by the dropwise addition of hydrocinnamoyl chloride (3.83 g, 22.7 mmol).
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting amino alcohol is consumed.
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The resulting crude amide is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral amide substrate.
Part B: Asymmetric Alkylation
Reagent Preparation: In a separate flame-dried 500 mL flask under argon, suspend anhydrous lithium chloride (5.27 g, 124 mmol) in anhydrous THF (150 mL). Add diisopropylamine (6.5 mL, 45.5 mmol) and cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.5 M in hexanes, 17.4 mL, 43.5 mmol) and stir for 5 minutes. Briefly warm the resulting LDA/LiCl slurry in an ice bath for 5 minutes, then re-cool to -78 °C.
Enolate Formation: Dissolve the chiral amide from Part A (e.g., 20.7 mmol) in anhydrous THF (50 mL) and add it slowly via cannula to the LDA/LiCl slurry at -78 °C. Stir for 45 minutes at -78 °C, then warm to 0 °C for 15 minutes.
Alkylation: Cool the enolate suspension back to 0 °C and add methyl iodide (2.6 mL, 41.4 mmol) in a single portion. Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature and add water (100 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by flash chromatography.
Part C: Auxiliary Cleavage
Hydrolysis: Dissolve the crude alkylated amide from Part B in a 1:1 mixture of dioxane and 3N aqueous sulfuric acid (100 mL).
Reaction: Heat the mixture to reflux (approx. 100 °C) for 12-18 hours until TLC analysis indicates complete consumption of the starting amide.
Product Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL) to remove any non-acidic impurities. Make the aqueous layer basic (pH > 11) with 6N NaOH to precipitate the chiral auxiliary.
Auxiliary Recovery: Filter the precipitated 2-(Benzyl(methyl)amino)-1-phenylethanol, wash with cold water, and dry. It can be recrystallized for reuse.
Carboxylic Acid Isolation: Acidify the filtrate to pH 1 with concentrated HCl. Extract the desired (R)-2-Methyl-3-phenylpropanoic acid with ethyl acetate (3 x 75 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Enantiomeric excess can be determined by chiral HPLC or by conversion to a Mosher's ester and NMR analysis.
Expected Results & Data
The Myers alkylation using pseudoephedrine amides, a close structural analog, consistently provides high yields and exceptional diastereoselectivity. Similar results are expected for amides derived from 2-(Benzyl(methyl)amino)-1-phenylethanol.
Electrophile (R-X)
Product (R-group)
Typical Yield (%)
Diastereomeric Ratio (d.r.)
Methyl Iodide
-CH₃
85-95%
>99:1
Ethyl Iodide
-CH₂CH₃
88-97%
>99:1
n-Butyl Bromide
-(CH₂)₃CH₃
90-98%
>99:1
Benzyl Bromide
-CH₂Ph
85-95%
>97:3
Allyl Iodide
-CH₂CH=CH₂
89-96%
>97:3
Data is representative for this class of chiral auxiliaries based on published results for pseudoephedrine amides.[4][5]
Application II: Precursor for Nicardipine Synthesis
2-(Benzyl(methyl)amino)-1-phenylethanol and its close derivatives serve as crucial building blocks for more complex APIs. A prime example is its role in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.[8] In this synthesis, the amino alcohol moiety is not a temporary auxiliary but forms a key part of the final drug structure.
Mechanistic Rationale: The Hantzsch Dihydropyridine Synthesis
The core of the Nicardipine synthesis is the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[9][] The process involves the condensation of an aldehyde (m-nitrobenzaldehyde), two equivalents of a β-ketoester, and an amine source.
In modern syntheses of Nicardipine, a precursor derived from N-benzyl-N-methylethanol, 2-(N-benzyl-N-methylamino)ethyl 3-amino-2-butenoate , serves as one of the key β-dicarbonyl equivalents, incorporating the necessary side chain directly.[11][12]
Application Notes & Protocols: 2-(Benzyl(methyl)amino)-1-phenylethanol as a Chiral Precursor for the Synthesis of Adrenergic Drugs
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Benzyl(methyl)amino)-1-phenylethanol as a pivotal precurs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Benzyl(methyl)amino)-1-phenylethanol as a pivotal precursor in the synthesis of adrenergic drugs. The core focus is on the stereoselective synthesis of ephedrine and pseudoephedrine, leveraging the inherent chirality of the starting material. We present detailed, field-proven protocols for the critical N-debenzylation step via catalytic hydrogenation, alongside robust analytical methodologies for reaction monitoring and final product validation. The causality behind experimental choices, self-validating quality control measures, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of 2-(Benzyl(methyl)amino)-1-phenylethanol
Adrenergic drugs, which mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, are fundamental in modern medicine for treating conditions ranging from asthma and nasal congestion to hypotension.[1][2] The pharmacological activity of many of these drugs is highly dependent on their stereochemistry.[3] Consequently, the development of stereoselective synthetic routes is a primary objective in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize side effects.
2-(Benzyl(methyl)amino)-1-phenylethanol emerges as a highly valuable precursor in this context.[4] Its structure contains the complete carbon skeleton and the essential N-methyl and β-hydroxyl groups characteristic of ephedrine and its diastereomer, pseudoephedrine. Crucially, the benzyl group serves as a stable and effective protecting group for the secondary amine, which can be selectively removed in a later synthetic step. By starting with an enantiomerically pure form of 2-(Benzyl(methyl)amino)-1-phenylethanol, it is possible to synthesize the desired stereoisomer of the target adrenergic drug with a high degree of stereochemical control. This approach circumvents the need for challenging chiral resolutions of the final product, streamlining the manufacturing process.[5]
This guide details the transformation of this precursor into its corresponding adrenergic agent, focusing on the critical N-debenzylation step.
Synthetic Pathway: From Precursor to Adrenergic Agent
The conversion of 2-(Benzyl(methyl)amino)-1-phenylethanol to N-methyl-1-phenyl-2-aminoethanol (the core of ephedrine/pseudoephedrine) is achieved through the reductive cleavage of the N-benzyl bond. Catalytic hydrogenation is the most established and efficient method for this transformation due to its high yield, clean reaction profile, and the ease of product isolation.[6][7]
The reaction involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The palladium surface catalyzes the hydrogenolysis of the benzylic C-N bond, releasing toluene as a byproduct and yielding the desired secondary amine.
Caption: Synthetic pathway via catalytic hydrogenation.
Protocol 2.1: N-Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of the N-benzyl protecting group from 2-(Benzyl(methyl)amino)-1-phenylethanol to yield the target adrenergic amine.
Rationale for Experimental Choices:
Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis of benzyl groups. Its heterogeneous nature allows for easy removal by filtration.[7]
Solvent: Methanol is chosen for its ability to dissolve the substrate and for its inertness under hydrogenation conditions. It also has a low boiling point, facilitating its removal during workup.
Hydrogen Source: Pressurized hydrogen gas is the reactant. The pressure is optimized to ensure a reasonable reaction rate without requiring highly specialized high-pressure equipment. A balloon filled with H₂ can be used for small-scale reactions, but a stirred hydrogenation vessel is recommended for safety and scalability.
Temperature: The reaction is conducted at room temperature as the catalytic process is typically efficient without heating, which also prevents potential side reactions.
Materials & Equipment:
2-(Benzyl(methyl)amino)-1-phenylethanol (1.0 eq)
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)
Methanol (ACS grade)
Hydrogen (H₂) gas supply or balloon
Parr hydrogenation apparatus or a two-neck round-bottom flask
Magnetic stirrer and stir bar
Celite® pad for filtration
Rotary evaporator
Step-by-Step Procedure:
Vessel Preparation: To a clean, dry Parr hydrogenation vessel (or a two-neck round-bottom flask), add 2-(Benzyl(methyl)amino)-1-phenylethanol (e.g., 2.41 g, 10 mmol).
Solvent Addition: Dissolve the starting material in methanol (e.g., 50 mL).
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 106 mg, corresponding to ~0.1 mmol of Pd) to the solution. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care, preferably in an inert atmosphere or as a wet paste.
Hydrogenation Setup: Seal the vessel. If using a flask, equip one neck with a stopcock connected to a hydrogen-filled balloon and the other with a septum.
Inerting the Atmosphere: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is free of oxygen.
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., 50 psi or 1 atm from a balloon).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting material spot indicates completion.
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.
Analytical Validation and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized adrenergic drug. This process validates the success of the debenzylation reaction and ensures the final product meets the required specifications.
Caption: Post-synthesis analytical workflow.
Protocol 3.1: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structural transformation.
¹H NMR: The most definitive evidence of successful debenzylation is the disappearance of the signals corresponding to the benzyl group's aromatic protons (typically a multiplet around 7.2-7.4 ppm) and the benzylic methylene protons (a singlet or AB quartet around 3.5-4.0 ppm). The signals for the phenylethanol backbone and the N-methyl group will remain, although their chemical shifts may change slightly.
¹³C NMR: Similarly, the carbon signals of the benzyl group will be absent in the product's spectrum.
Protocol 3.2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound and, crucially, its enantiomeric excess (e.e.) if a chiral synthesis was performed.
Reverse-Phase HPLC: Used for assessing chemical purity. A C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile is typically effective. Purity is determined by integrating the peak area of the product relative to any impurities.
Chiral HPLC: Essential for confirming the stereochemical integrity of the product. A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H) is required. The method must be developed to achieve baseline separation of the enantiomers. The e.e. is calculated from the peak areas of the two enantiomers.[8]
Product is less hydrophobic than the benzylated precursor
Enantiomeric Excess
>99% (for chiral precursor)
>99% (expected)
Reaction should not affect existing stereocenters
Safety and Handling
Chemicals: 2-(Benzyl(methyl)amino)-1-phenylethanol and the resulting adrenergic drugs should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Catalyst: As noted, dry Pd/C can be pyrophoric. It should be handled in a fume hood and away from ignition sources. Wetting the catalyst with the reaction solvent before transfer can mitigate this risk.
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area (fume hood) and away from sparks or open flames. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.
References
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
ResearchGate. (n.d.). Contents of Benzyl alcohol, 2-Phenylethanol and Methyl paraben in.... Available at: [Link]
Slideshare. (n.d.). Adrenergic Drugs synthesis. Available at: [Link]
Patsnap Eureka. (2016). Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. Available at: [Link]
Chemistry LibreTexts. (2022). Adrenergic Drugs. Available at: [Link]
Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]
MySkinRecipes. (n.d.). 2-(Benzyl(methyl)amino)-1-phenylethanol. Available at: [Link]
Wiley Online Library. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Available at: [Link]
ResearchGate. (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using.... Available at: [Link]
PubMed. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. Available at: [Link]
PubChem - NIH. (n.d.). 2-(Benzylamino)-1-phenylethanol. Available at: [Link]
PMC - NIH. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Available at: [Link]
Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]
PubMed. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Available at: [Link]
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]
PubMed. (1997). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. Available at: [Link]
Semantic Scholar. (n.d.). Information on biosynthesis of ephedrine or pseudoephedrine by ephedra. Available at: [Link]
ResearchGate. (n.d.). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. Available at: [Link]
Green Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water. Available at: [Link]
PMC - NIH. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Available at: [Link]
OSHA. (n.d.). Benzyl alcohol. Available at: [Link]
ResearchGate. (n.d.). Blockers of β-adrenergic receptors - A group of chiral agents stereoselective synthesis of β-blockers. Available at: [Link]
Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. (n.d.). Available at: [Link]
ResearchGate. (n.d.). Ephedrine and pseudoephedrine, their isolation, constitution, isomerism, properties, derivatives and synthesis. (With a bibliography). Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]
Pioneer Publisher. (2025). The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors. Available at: [Link]
MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]
BMRB. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Available at: [Link]
Chemical Communications (RSC Publishing). (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Available at: [Link]
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]
Use of 2-(Benzyl(methyl)amino)-1-phenylethanol in asthma research
Application Note: Accelerating -Agonist Discovery using 2-(Benzyl(methyl)amino)-1-phenylethanol Executive Summary This application note details the experimental utility of 2-(Benzyl(methyl)amino)-1-phenylethanol (BMAP) i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Accelerating
-Agonist Discovery using 2-(Benzyl(methyl)amino)-1-phenylethanol
Executive Summary
This application note details the experimental utility of 2-(Benzyl(methyl)amino)-1-phenylethanol (BMAP) in asthma research. Structurally analogous to the pharmacophore of established bronchodilators, BMAP serves as a critical lipophilic probe for investigating the orthosteric and allosteric binding sites of the
-adrenergic receptor (AR).
Unlike simple short-acting
-agonists (SABAs) like salbutamol, the -benzyl moiety of BMAP mimics the lipophilic "tail" of long-acting -agonists (LABAs), allowing researchers to study membrane partitioning (microkinetic theory) and exosite interactions without the steric bulk of full clinical candidates like salmeterol.[1] This guide provides protocols for physicochemical profiling, functional biased agonism screening, and ex vivo tissue validation.[1]
Scientific Background & Mechanism
The development of modern asthma therapies focuses on Biased Agonism —activating the Gs-protein pathway (causing bronchodilation via cAMP) while minimizing
-arrestin recruitment (which causes receptor desensitization and tolerance).[1]
BMAP acts as a scaffold for these studies due to its specific Structure-Activity Relationship (SAR):
Phenylethanolamine Core: Binds the orthosteric site (Asp113, Ser203, Ser207) to trigger receptor activation.[1]
-Benzyl Moiety: Interacts with the hydrophobic exosite on the extracellular loops of the AR, modulating residence time and functional selectivity.[1]
Lipophilicity: The benzyl group facilitates "membrane hopping," where the drug accumulates in the lipid bilayer of the lung cell membrane before accessing the receptor, a key mechanism for long duration of action.[1]
Visualizing the SAR Logic
Figure 1: Structural dissection of BMAP showing how its dual moieties drive pharmacological function.
Before biological testing, the capacity of BMAP to retain in lung tissue must be validated using Immobilized Artificial Membrane (IAM) Chromatography .[1] This predicts the "membrane hopping" potential essential for asthma efficacy.[1]
Objective: Determine the Chromatographic Hydrophobicity Index (
Equilibration: Equilibrate column with 100% Mobile Phase A at 1.0 mL/min.
Gradient: Run a linear gradient from 0% to 85% B over 10 minutes.
Injection: Inject 10 µL of BMAP solution.
Detection: Monitor UV absorbance at 220 nm and 254 nm.
Calibration: Run a set of standard drug probes (Salbutamol, Salmeterol, Propranolol) to generate a calibration curve.
Data Analysis:
Calculate
using the retention time () relative to the gradient slope.[1]
Target Metric: BMAP should exhibit a between 40–60 (higher than Salbutamol, lower than Salmeterol), indicating moderate membrane retention suitable for once-daily dosing potential.[1]
Protocol 2: Functional Biased Agonism Screening
This protocol differentiates BMAP's ability to cause bronchodilation (cAMP) vs. tolerance (
Data Interpretation:
Calculate the Bias Factor using the Black-Leff operational model. A positive bias factor for cAMP indicates BMAP is a "functionally selective" agonist, ideal for asthma therapy with reduced tachyphylaxis.[1]
Protocol 3: Ex Vivo Guinea Pig Tracheal Relaxation
The "Gold Standard" for validating asthma efficacy.[1]
Preparation:
Isolation: Euthanize male Hartley guinea pigs. Rapidly excise the trachea and cut into spiral strips.
Mounting: Suspend strips in 10 mL organ baths containing Krebs-Henseleit solution (37°C, 95%
Washout: Measure the time to recovery to assess duration of action (a proxy for off-rate).
Expected Results:
Compound
(Relaxation)
(%)
Duration of Action
Salbutamol (Control)
7.5 ± 0.2
100
Short (< 1 hr)
BMAP (Test)
6.8 - 7.2
85 - 95
Moderate (2-4 hrs)
Salmeterol (Ref)
8.5 ± 0.3
90
Long (> 12 hrs)
Note: BMAP is expected to show lower potency than Salmeterol but higher lipophilicity-driven duration than Salbutamol.[1]
References
Discovery of Highly Selective
-Adrenoceptor Agonists.
Source: Journal of Medicinal Chemistry (2022).[1]
Context: Establishes the 2-amino-phenylethanol scaffold as a viable oral antiasthmatic agent.[1][2]
Link:[Link][1]
Stereoselective Activity of Phenylethanolamine Derivatives in Asthma.
Source: Biological & Pharmaceutical Bulletin (2011).[1]
Context: Details the histamine-induced bronchoconstriction protocols used in Protocol 3.
Link:[Link]
Biased Agonism in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Adrenoceptor Ligands.
Source: Proceedings of the National Academy of Sciences (PNAS).[1]
Context: Theoretical basis for the cAMP vs. -arrestin screening workflow.
Link:[Link][1]
PubChem Compound Summary: 2-(Benzylamino)-1-phenylethanol.
Source:[1][3][4][5] National Institutes of Health (NIH).[1]
Context: Chemical structure and property verification.[1][6][7][8]
Link:[Link][1]
Application Note: A Framework for the Preclinical Evaluation of 2-(Benzyl(methyl)amino)-1-phenylethanol as a Novel Antihypertensive Agent
Abstract Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This document outlines a comprehensive pre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This document outlines a comprehensive preclinical workflow for the investigation of 2-(Benzyl(methyl)amino)-1-phenylethanol, a compound of interest due to its structural characteristics. The phenylethanolamine scaffold is a well-established pharmacophore in adrenergic pharmacology. One vendor notes that this chemical is utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting adrenergic receptors for conditions such as hypertension[1]. This structural alert provides a strong rationale for its evaluation as a modulator of the adrenergic system, a critical pathway in blood pressure regulation. This guide provides an integrated series of protocols, from initial in vitro target validation to in vivo efficacy assessment, designed to rigorously characterize the compound's potential as a novel antihypertensive drug candidate.
Introduction: The Scientific Rationale
The compound 2-(Benzyl(methyl)amino)-1-phenylethanol (hereafter designated as BPE) is an organic molecule featuring both alcohol and amine functional groups and possessing at least one chiral center, which may influence its biological activity[2]. Its core structure, phenylethanolamine, is shared by numerous endogenous catecholamines (e.g., norepinephrine) and synthetic drugs that interact with adrenergic receptors (adrenoceptors). Adrenergic agonists and antagonists exert their effects by interacting with these receptors, making them a major target for cardiovascular drugs[3].
Given this structural analogy, we hypothesize that BPE may function as a modulator of α- and/or β-adrenoceptors. These receptors are pivotal in cardiovascular homeostasis:
β1-Adrenoceptors: Primarily located in the heart; their activation increases heart rate and contractility. Antagonism is a proven antihypertensive strategy.
α1-Adrenoceptors: Found on vascular smooth muscle; their activation causes vasoconstriction, increasing blood pressure. Antagonism leads to vasodilation.
α2-Adrenoceptors: Located on presynaptic nerve terminals and in the central nervous system; their activation inhibits norepinephrine release, leading to a decrease in blood pressure[4].
This application note provides the scientific framework and detailed protocols to systematically test this hypothesis and evaluate the antihypertensive potential of BPE.
Hypothesized Mechanism of Action: Adrenergic Receptor Modulation
We propose that BPE's potential antihypertensive effect is mediated through the antagonism of pro-hypertensive adrenoceptors, such as β1 or α1 receptors. The diagram below illustrates the canonical β1-adrenergic signaling cascade in a cardiomyocyte, the disruption of which is a primary goal of many antihypertensive therapies.
Hypothesized β-Adrenergic Signaling Pathway.
Part I: In Vitro Characterization Protocols
The initial phase of investigation is to confirm target engagement and elucidate the functional activity of BPE at adrenergic receptors. This is achieved through a sequential workflow of binding and functional assays.
In Vitro Characterization Workflow.
Protocol 1: Radioligand Competition Binding Assay
Causality: Before assessing function, we must confirm that BPE physically interacts with the target receptors. Radioligand binding is the gold standard for quantifying receptor protein expression and binding affinity[5]. This competitive assay measures the ability of BPE to displace a known high-affinity radiolabeled ligand from the receptor, from which we can derive its binding affinity (Ki).
Methodology:
Membrane Preparation: Isolate cell membranes from stable cell lines overexpressing a single human adrenergic receptor subtype (e.g., β1, α1A). This is a standard procedure involving cell lysis and differential centrifugation[5].
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [¹²⁵I]-cyanopindolol for β), and a range of concentrations of BPE (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filter mats. The membranes with the bound radioligand are retained on the filter[6].
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of BPE. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Binding Affinity Profile for BPE
Receptor Subtype
Radioligand
BPE Ki (nM)
α1A-Adrenoceptor
[³H]-Prazosin
850
α2A-Adrenoceptor
[³H]-Rauwolscine
>10,000
β1-Adrenoceptor
[¹²⁵I]-CYP
75
β2-Adrenoceptor
[¹²⁵I]-CYP
1,200
This table provides a clear, comparative summary of target engagement, guiding the focus of subsequent functional studies towards the β1-adrenoceptor.
Protocol 2: cAMP Functional Assay for β-Adrenoceptors
Causality: A binding event does not describe its functional consequence. Agonists activate a receptor to produce a cellular response, while antagonists block this activation[7]. For Gs-coupled receptors like β1 and β2, activation leads to an increase in intracellular cyclic AMP (cAMP). This assay will determine if BPE activates the receptor itself (agonist) or blocks the activation by a known agonist (antagonist).
Methodology:
Cell Culture: Plate CHO-K1 cells stably expressing the human β1-adrenoceptor in 96-well plates and culture overnight.
Antagonist Mode:
Pre-incubate the cells with varying concentrations of BPE for 15-30 minutes.
Add a fixed concentration of a known β-agonist, such as isoproterenol (at its EC80 concentration), to stimulate the cells.
Agonist Mode:
Incubate the cells with varying concentrations of BPE alone.
cAMP Measurement: After a defined stimulation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis:
Antagonist Mode: Plot the cAMP response against the log concentration of BPE to determine the IC50 (concentration of BPE that inhibits 50% of the isoproterenol response).
Agonist Mode: Plot the cAMP response against the log concentration of BPE to determine the EC50 (concentration of BPE that produces 50% of its maximal response).
Data Presentation: Hypothetical Functional Activity of BPE at β1-Adrenoceptor
Assay Mode
Parameter
Value
Compound Classification
Agonist
EC50
>10,000 nM
Not an agonist
Antagonist
IC50
110 nM
Potent Antagonist
This result, combined with the binding data, strongly supports the hypothesis that BPE is a β1-selective antagonist.
Part II: In Vivo Efficacy Protocol
Following successful in vitro characterization, the next critical step is to evaluate whether the observed molecular activity translates into a therapeutic effect in a living system.
In Vivo Efficacy Testing Workflow.
Protocol 3: Acute Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
Causality: The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension and is widely used for screening antihypertensive drugs[8][9]. Evaluating BPE in this model provides a direct test of its ability to lower blood pressure in a hypertensive state. Non-invasive tail-cuff plethysmography is a standard, reliable method for repeated blood pressure measurements in conscious rodents[10][11].
Methodology:
Animal Model: Use male SHRs, 14-16 weeks of age, when hypertension is well-established[12]. House the animals under standard conditions with a 12-hour light/dark cycle.
Acclimatization: For at least one week prior to the study, habituate the rats to the restraining device and tail-cuff procedure to minimize stress-induced blood pressure fluctuations.
Baseline Measurement: On the day of the study, place the rats in a warming chamber (30-32°C) for 10-15 minutes to increase blood flow to the tail. Obtain stable baseline systolic blood pressure (SBP) and heart rate (HR) readings using the tail-cuff system.
Dosing: Randomize animals into groups (n=8-10 per group). Administer BPE orally (e.g., at 3, 10, and 30 mg/kg) or via the intended clinical route. A vehicle control group (e.g., 0.5% methylcellulose) is mandatory.
Post-Dose Monitoring: Measure SBP and HR at multiple time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).
Data Analysis: For each animal, calculate the change in SBP and HR from its own baseline at each time point. Compare the mean changes in the BPE-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation: Hypothetical Effect of BPE on Systolic Blood Pressure in SHRs
Treatment Group
Dose (mg/kg, p.o.)
Peak ΔSBP from Baseline (mmHg)
Time to Peak Effect (hours)
Vehicle
-
-5 ± 3.1
-
BPE
3
-15 ± 4.5*
4
BPE
10
-35 ± 5.2
4
BPE
30
-58 ± 6.1
6
*p<0.05, **p<0.01 vs. Vehicle. Data are Mean ± SEM.
This table clearly demonstrates a dose-dependent antihypertensive effect, providing strong evidence for the compound's in vivo efficacy.
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for the preclinical assessment of 2-(Benzyl(methyl)amino)-1-phenylethanol as a potential antihypertensive agent. The proposed workflow, beginning with the foundational hypothesis of adrenergic receptor modulation, enables a logical and efficient progression from in vitro mechanism of action studies to in vivo proof-of-concept. Positive results from these protocols would provide a robust data package to justify advancing BPE into more comprehensive preclinical development, including chronic dosing studies, pharmacokinetic and safety pharmacology evaluations, and investigation in other hypertension models.
Title: A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs
Source: International Journal of Pharmaceutical Research and Applications
URL: [Link]
Title: Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor
Source: ACS Publications
URL: [Link]
Title: MGI - Inbred Strains: SHR
Source: The Jackson Laboratory
URL: [Link]
Title: Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models)
Source: PubMed
URL: [Link]
Technical Support Center: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support center for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planni...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile amino alcohol. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and improve your final yield.
Introduction to the Synthesis
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol with applications as an intermediate in the synthesis of various pharmacologically active compounds.[1] Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common strategies include the N-alkylation of 2-(methylamino)-1-phenylethanol with a benzyl halide, the reductive amination of a carbonyl compound, or the ring-opening of styrene oxide. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on troubleshooting the common issues encountered during these synthetic pathways to help you achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Question: My yield is consistently low when synthesizing 2-(Benzyl(methyl)amino)-1-phenylethanol via N-alkylation of 2-(methylamino)-1-phenylethanol with benzyl chloride. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-alkylation of 2-(methylamino)-1-phenylethanol are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.
Over-alkylation: The most significant side reaction in this synthesis is the formation of a quaternary ammonium salt.[2][3] This occurs when the desired product, a tertiary amine, reacts with another molecule of benzyl chloride. This is especially problematic if the reaction is run for too long or at an excessively high temperature.
Solution:
Stoichiometry Control: Use a slight excess of the starting amine (2-(methylamino)-1-phenylethanol) relative to the benzyl chloride. This will ensure the benzylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
Slow Addition: Add the benzyl chloride dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation.
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting amine is consumed.
Base Selection: The choice and amount of base are critical for deprotonating the secondary amine, making it nucleophilic. An inappropriate base can lead to side reactions or incomplete reaction.
Solution:
Use a Non-Nucleophilic Hindered Base: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are good choices as they are less likely to compete with the substrate as nucleophiles.
Inorganic Bases: Carbonates such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are also effective and can be easily removed during workup.[4] Ensure the base is finely powdered to maximize its surface area and reactivity.
Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.
Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can dissolve the amine and the base, facilitating the reaction.
Question: I am attempting a reductive amination approach starting from 2-amino-1-phenylethanol, but the reaction is messy, and I'm having trouble isolating the desired product. What could be going wrong?
Answer:
A multi-step reductive amination starting from 2-amino-1-phenylethanol involves two key transformations: N-methylation and N-benzylation. Performing these in the wrong order or under suboptimal conditions can lead to a complex mixture of products. A more efficient reductive amination route would be to react 2-(methylamino)-1-phenylethanol with benzaldehyde to form an iminium ion, which is then reduced in situ.
Here are some common pitfalls and how to address them:
Incomplete Imine/Iminium Ion Formation: The initial condensation between the amine and the aldehyde is a reversible equilibrium reaction.[5] If the iminium ion is not formed efficiently, the subsequent reduction step will be slow and incomplete.
Solution:
pH Control: The formation of the imine/iminium ion is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). You can add a catalytic amount of acetic acid to facilitate this step.
Water Removal: The condensation reaction produces water. While not always necessary, in some systems, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine.[5]
Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the aldehyde or other functional groups.[6]
Solution:
Sodium Triacetoxyborohydride (STAB): This is an excellent choice for reductive amination.[7] It is mild and selective for imines and iminium ions, even in the presence of aldehydes. It also tolerates a wider range of functional groups.
Sodium Cyanoborohydride (NaBH3CN): Similar to STAB, this reagent is selective for imines at acidic pH.[6] However, it is highly toxic and requires careful handling.
Sodium Borohydride (NaBH4): While a powerful reducing agent, NaBH4 can also reduce the starting aldehyde.[7] If using NaBH4, it is best to first form the imine completely and then add the reducing agent.
Side Reactions:
Reduction of Benzaldehyde: If a non-selective reducing agent like NaBH4 is used, it can reduce benzaldehyde to benzyl alcohol.
Cannizzaro Reaction: Under basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid. This is why a weakly acidic to neutral pH is preferred.
Question: During purification by column chromatography, I am seeing multiple spots on my TLC plate that are close together. How can I improve the separation and obtain a pure product?
Answer:
Purifying closely related amine compounds can be challenging due to their similar polarities.
Optimize Your Mobile Phase:
Solvent System: A common mobile phase for purifying amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Adding a Modifier: Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent can significantly improve the peak shape and separation of amines on silica gel. The triethylamine competes with your product for the acidic silanol groups on the silica surface, reducing tailing and improving resolution.
Consider an Alternative Purification Method:
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve your crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt. You can then basify the aqueous layer with a base like NaOH and extract your purified amine back into an organic solvent.
Crystallization: If your product is a solid, you can try to form a salt (e.g., the hydrochloride or hydrobromide salt) and recrystallize it. This is often a very effective method for obtaining highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for a high yield of 2-(Benzyl(methyl)amino)-1-phenylethanol on a lab scale?
A1: For lab-scale synthesis, the reductive amination of 2-(methylamino)-1-phenylethanol with benzaldehyde using sodium triacetoxyborohydride (STAB) is often the most reliable and highest-yielding method. This one-pot reaction is generally clean, proceeds under mild conditions, and the purification is straightforward.
Q2: Can I use catalytic hydrogenation for the reductive amination step?
A2: Yes, catalytic hydrogenation is a viable alternative.[5] A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. However, there are a few considerations:
Catalyst Poisoning: Amines can sometimes poison the catalyst, reducing its activity.
Over-reduction: The benzyl group can sometimes be cleaved (hydrogenolysis) under harsh hydrogenation conditions (high pressure or temperature), leading to the formation of 2-(methylamino)-1-phenylethanol. Careful monitoring of the reaction is necessary.
Q3: My starting material is 2-amino-1-phenylethanol. Should I perform N-methylation or N-benzylation first?
A3: It is generally advisable to perform N-methylation first to obtain 2-(methylamino)-1-phenylethanol, and then proceed with the N-benzylation. The reason is that the primary amine is more reactive than the secondary amine, and attempting a direct benzylation might lead to a mixture of mono- and di-benzylated products.
Q4: What are the expected spectroscopic data (1H NMR, 13C NMR) for 2-(Benzyl(methyl)amino)-1-phenylethanol?
A4: While the exact chemical shifts will depend on the solvent used, you can expect to see the following characteristic signals:
1H NMR:
A singlet for the N-methyl group (around 2.2-2.4 ppm).
A multiplet for the aromatic protons of the phenyl and benzyl groups (around 7.2-7.4 ppm).
A doublet of doublets or a multiplet for the benzylic proton (CH-OH) (around 4.6-4.8 ppm).
Two doublets (an AB quartet) for the benzylic methylene protons (N-CH2-Ph) (around 3.5-3.8 ppm).
Multiplets for the methylene protons adjacent to the nitrogen.
A broad singlet for the hydroxyl proton (OH), which can be exchangeable with D2O.
13C NMR:
Signals in the aromatic region (125-145 ppm).
A signal for the carbon bearing the hydroxyl group (around 70-75 ppm).
Signals for the methylene carbons adjacent to the nitrogen.
A signal for the N-methyl carbon (around 40-45 ppm).
Experimental Protocols
Protocol 1: Reductive Amination of 2-(Methylamino)-1-phenylethanol
This protocol is based on the general principles of reductive amination using sodium triacetoxyborohydride.[7]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine to afford the pure 2-(Benzyl(methyl)amino)-1-phenylethanol.
Potential for catalyst poisoning and hydrogenolysis
Visualizations
Reaction Mechanism: Reductive Amination
Caption: Reductive amination pathway for the synthesis.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yield issues.
References
Murugan, A., Kadambar, V. K., Bachu, S., Reddy, R., Torlikonda, V., Manjunatha, S. G., Ramasubramanian, S., Nambiar, S., Howell, G. P., & Withnall, J. (2012). A practical and efficient synthesis of 2-amino-1-phenylethanol derivatives. Tetrahedron Letters, 53(43), 5739–5741. [Link]
Google Patents. (n.d.). Method of producing n-(2-aminobenzyl)-1-phenyl-2-(methylamino)ethanol.
PrepChem. (n.d.). Synthesis of 2-phenylethanol. Retrieved February 7, 2026, from [Link]
PrepChem. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved February 7, 2026, from [Link]
Toppr. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved February 7, 2026, from [Link]
PLOS One. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. Retrieved February 7, 2026, from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Phenylethanolamine. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. Retrieved February 7, 2026, from [Link]
Digital Commons@UNL. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved February 7, 2026, from [Link]
Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved February 7, 2026, from [Link]
ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved February 7, 2026, from [Link]
Technical Support Center: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support guide for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common side reactions and purification challenges.
The predominant synthetic route to 2-(Benzyl(methyl)amino)-1-phenylethanol involves the nucleophilic ring-opening of styrene oxide with N-methylbenzylamine. While seemingly straightforward, this reaction is susceptible to issues of regioselectivity and byproduct formation that can complicate purification and reduce yields. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Workflow & Key Reaction Overview
The following diagram outlines the primary synthetic pathway and the decision points for troubleshooting common issues encountered during the synthesis and workup.
Caption: General workflow for synthesis, troubleshooting, and purification.
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, from reagent quality to reaction conditions.
Cause A: Reagent Purity and Stability. Styrene oxide can degrade over time, especially if exposed to moisture or acidic impurities, leading to polymerization or hydrolysis to form 1-phenylethane-1,2-diol. N-methylbenzylamine can be oxidized if not stored properly.
Expert Insight: Always use freshly distilled styrene oxide and ensure the amine is pure. An impure amine can introduce side reactions, while degraded epoxide is unreactive in the desired pathway.
Cause B: Suboptimal Reaction Temperature. The aminolysis of epoxides is temperature-dependent.[1] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition may increase.
Expert Insight: A good starting point is refluxing in a protic solvent like ethanol or isopropanol. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion without significant byproduct formation.
Cause C: Inefficient Workup. The amino alcohol product is basic and has some water solubility. During aqueous workup, product can be lost to the aqueous phase if the pH is not carefully controlled.
Expert Insight: Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction with a solvent like ethyl acetate or dichloromethane. This suppresses the protonation of the amine, maximizing its partition into the organic layer.
FAQ 2: My NMR and HPLC analyses show a significant isomeric impurity. What is it and how can I prevent it?
This is the most common and challenging issue in this synthesis. The impurity is almost certainly the regioisomer, 1-(benzyl(methyl)amino)-2-phenylethanol .
Mechanistic Explanation: The ring-opening of styrene oxide can occur via two pathways. The desired product results from the amine attacking the less sterically hindered terminal (β) carbon. However, attack can also occur at the benzylic (α) carbon. Under neutral or basic conditions, the SN2 attack at the β-carbon is favored.[2] However, acidic conditions or the use of certain catalysts can promote an SN1-like mechanism, favoring attack at the more substituted α-carbon which can better stabilize a partial positive charge.[2][3]
Caption: Regioselectivity in the aminolysis of styrene oxide.
Prevention & Mitigation:
Control pH: Ensure the reaction is not acidic. Traces of acid in the glassware or reagents can catalyze the formation of the unwanted isomer.
Solvent Choice: Protic solvents (e.g., methanol, ethanol) can stabilize the transition state leading to the desired product. Running the reaction neat or in aprotic solvents may alter selectivity.
Catalyst-Free Conditions: For this specific reaction, a catalyst is often unnecessary and can worsen regioselectivity.[3] Heating the neat mixture or using a simple alcohol as a solvent is typically sufficient.
Purification Strategy: Separating these isomers is difficult due to their similar polarities.
Protocol 1: Column Chromatography: Careful column chromatography on silica gel can separate the isomers. A shallow gradient of ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the eluent to prevent peak tailing, is a good starting point.
Protocol 2: Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization may be effective. The different packing abilities of the isomeric salts in a crystal lattice can be exploited for purification.
FAQ 3: My final product is contaminated with a debenzylated impurity, 2-(methylamino)-1-phenylethanol. How did this happen?
N-debenzylation is a common side reaction, particularly if certain reductive workup or purification steps are used.
Mechanistic Explanation: The N-benzyl group can be cleaved under various conditions, most notably catalytic hydrogenation (e.g., using Pd/C and H₂).[4][5] This is a standard deprotection strategy, but it can occur unintentionally if the reaction mixture is exposed to a hydrogenation catalyst, for instance, during a cleanup step intended to reduce other functional groups. Oxidative methods can also cause debenzylation.[6][7]
Prevention:
Avoid Reductive Conditions: Do not use catalytic hydrogenation for purification unless N-debenzylation is the desired outcome.
Check for Contaminants: Ensure that no residual catalysts from previous synthetic steps are carried over into the reaction.
Atmosphere Control: While less common for this specific synthesis, running reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that might lead to debenzylation.
Experimental Protocols
Protocol 1: Baseline Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
This protocol is optimized to favor the formation of the desired β-amino alcohol product.
Reagent Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylbenzylamine (1.0 eq), styrene oxide (1.1 eq), and ethanol (approx. 2 M concentration).
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress every 2-3 hours using TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 8-16 hours.
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting oil in ethyl acetate (100 mL). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
Validation: Analyze the crude product by ¹H NMR to assess the isomeric ratio and by HPLC to determine purity.
Protocol 2: Purification via Acid-Salt Recrystallization
This protocol is designed to remove the regioisomeric impurity when it is present in significant amounts.
Salt Formation: Dissolve the crude amino alcohol mixture in a minimal amount of cold diethyl ether or methyl tert-butyl ether (MTBE).
Precipitation: While stirring vigorously, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise. The hydrochloride salt of the amino alcohol will precipitate as a white solid.
Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove non-basic impurities.
Recrystallization: Transfer the solid salt to a clean flask. Add a suitable solvent system (e.g., isopropanol/acetone or ethanol/ethyl acetate) and heat until the solid dissolves completely.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting into an organic solvent.[8]
Data Summary
The choice of reaction conditions can significantly impact the ratio of the desired product (β-attack) to the undesired regioisomer (α-attack).
Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
ResearchGate. (n.d.). Scope of the styrene oxide ring-opening reaction with secondary amines.
How to use the personal web pages service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions.
ResearchGate. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols | Request PDF.
BenchChem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
ResearchGate. (n.d.). Table 2 Aminolysis reactions of styrene oxide over different....
Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
Organic Chemistry Portal. (n.d.). Benzylamines.
SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar.
Journal of the American Chemical Society. (n.d.). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides.
Technical Support Center: Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support guide for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important amino alcohol intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Q1: What are the primary synthetic routes, and which is recommended?
A1: There are two prevalent methods for synthesizing this target molecule:
Reductive Amination: This involves the reaction of a carbonyl compound, typically 2-hydroxy-1-phenylethanone (or a protected version), with N-benzylmethylamine in the presence of a reducing agent.
Epoxide Ring-Opening: This route uses styrene oxide, which is reacted directly with N-benzylmethylamine.
The choice of route depends on starting material availability, desired stereochemistry, and scale. The reductive amination route often provides better control over regioselectivity, whereas the epoxide opening is atom-economical but can be plagued by the formation of a difficult-to-remove regioisomeric byproduct.
Q2: In the reductive amination route, my reaction is incomplete, and I see significant amounts of unreacted ketone. What is the cause?
A2: This is a classic issue rooted in the equilibrium of imine/iminium ion formation. The key is the reaction pH. The reaction requires a slightly acidic medium (typically pH 4-6) to catalyze the dehydration of the hemiaminal intermediate to the imine/iminium ion, which is the species that is actually reduced.[1] If the medium is too neutral or basic, this dehydration step is slow. Conversely, if the pH is too low, the N-benzylmethylamine will be fully protonated, rendering it non-nucleophilic and preventing the initial attack on the carbonyl.
Q3: I used the styrene oxide route and my final product is contaminated with a significant impurity that has the same mass. What is it?
A3: You are almost certainly observing the formation of the regioisomeric byproduct, 1-(Benzyl(methyl)amino)-2-phenylethanol . This arises from the nucleophilic attack of the amine on the less sterically hindered carbon (C2) of the styrene oxide ring, as opposed to the desired attack at the benzylic carbon (C1). This is a very common problem in this synthesis.[2] The separation of these two isomers is notoriously difficult due to their similar physical properties.[2]
Q4: How can I minimize the formation of the 1-(Benzyl(methyl)amino)-2-phenylethanol byproduct in the epoxide route?
A4: While difficult to eliminate completely, the regioselectivity of the epoxide opening can be influenced. The reaction mechanism can proceed via SN1 or SN2 pathways. To favor the desired SN2-like attack at the benzylic carbon (C1), which leads to your target molecule, employ polar aprotic solvents (e.g., DMF, THF) and avoid protic solvents or Lewis acids that can activate the epoxide and promote an SN1-like mechanism, which often favors attack at the more substituted carbon. Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can also favor the desired kinetic product.[3]
Q5: My final product is a persistent oil, even after solvent removal. How can I purify and solidify it?
A5: The free base of 2-(Benzyl(methyl)amino)-1-phenylethanol can be an oil or a low-melting solid, and impurities will exacerbate this. A highly effective method for both purification and solidification is to convert the free base to its hydrochloride (HCl) salt.[4] This is typically achieved by dissolving the crude oil in a suitable solvent like isopropanol or ethyl acetate and adding a solution of HCl in the same solvent (or bubbling dry HCl gas). The resulting salt is often a crystalline solid that can be easily filtered and further purified by recrystallization.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low Final Product Yield
1. Incomplete imine formation (Reductive Amination). 2. Inefficient reduction of the imine. 3. Suboptimal reaction temperature or time. 4. Product loss during aqueous workup/extraction.
1. Optimize pH to 4-6 using a mild acid like acetic acid. 2. Ensure the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is fresh and added portion-wise.[1][5] 3. Monitor reaction progress by TLC. If sluggish, consider gentle heating. 4. Ensure the pH of the aqueous layer is basic (>10) during extraction to keep the product in its free base form, which is more soluble in organic solvents.
Multiple Spots on TLC Analysis
1. Presence of unreacted starting materials. 2. Formation of the regioisomeric byproduct (epoxide route). 3. Formation of over-reduced byproducts (e.g., 1-phenyl-2-(benzyl(methyl)amino)ethane).
1. Use a slight excess of the amine and allow for sufficient reaction time. 2. See FAQ Q4 for minimizing its formation. Careful column chromatography is required for removal.[6] 3. Use a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selective for imines over ketones and alcohols.[1] Avoid harsh reagents like LiAlH₄ unless the hydroxyl group is protected.
Product Contains Dibenzylmethylamine
This impurity arises if the N-benzylmethylamine starting material is contaminated or if side reactions occur, such as reductive amination of benzaldehyde (an impurity or degradation product) with the amine.
1. Verify the purity of the N-benzylmethylamine starting material by GC-MS or NMR. 2. Use high-purity starting materials. This byproduct can typically be removed by column chromatography.
Formation of N-Nitroso Byproduct
If any step of the synthesis or workup involves acidic conditions in the presence of nitrite sources (e.g., from unpurified reagents or nitric acid), N-nitrosamines can form.[7][8]
1. Ensure all reagents are free from nitrite contamination. 2. If acidic conditions are required, use nitrite-free acids and deionized water. 3. N-Nitrosoephedrine is a known carcinogen; handle with extreme caution.[7]
Understanding the reaction pathways is critical for rational troubleshooting.
Mechanism 1: Reductive Amination Pathway
This pathway involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. The key is balancing the pH to facilitate both the initial nucleophilic attack and the subsequent reduction.
Caption: Reductive amination workflow and common side reactions.
Mechanism 2: Epoxide Ring-Opening Pathway
The nucleophilic amine can attack either of the two electrophilic carbons of the epoxide ring. Path A (attack at C1) is desired, while Path B (attack at C2) leads to the problematic regioisomer.
Caption: Regioselectivity in the epoxide ring-opening synthesis.
Section 4: Experimental Protocols for Purification
Protocol 1: Purification by Silica Gel Column Chromatography
This method is effective for separating the desired product from unreacted starting materials and most byproducts, including the regioisomer if gradient elution is carefully controlled.
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading is preferred). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel until a free-flowing powder is obtained, and then remove the solvent under vacuum.
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Ensure the column is packed uniformly to prevent channeling.
Loading: Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin eluting the column with the initial solvent system (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3, then 1:1). A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from tailing on the acidic silica gel.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This is an excellent method for both purification and obtaining a stable, solid final product.
Salt Formation: Dissolve the crude product oil in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
Acidification: Slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise while stirring. Continue addition until the solution becomes acidic (test with pH paper) and a precipitate forms.
Crystallization: The salt may precipitate immediately. To improve crystal size and purity, gently heat the mixture until the solid redissolves, then allow it to cool slowly to room temperature, and finally in an ice bath.
Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual impurities.
Drying: Dry the purified hydrochloride salt under vacuum to remove all traces of solvent.
Section 5: General Troubleshooting Workflow
When an experiment yields an unexpected result, a structured approach to problem-solving is essential.
Caption: A logical workflow for post-synthesis analysis and troubleshooting.
References
European Patent Office. (n.d.). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.
Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
Google Patents. (n.d.). Method of producing n-(2-aminobenzyl)-1-phenyl-2-(methylamino)ethanol.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Alwan, S. M., Al-Hindawi, M. K., Abdul-Rahman, S. K., & Al-Sarraj, S. (1986). Production of nitrosamines from ephedrine, pseudoephedrine and extracts of Ephedra foliata under physiological conditions. Cancer Letters, 31(2), 221-226. Retrieved from [Link]
Preussmann, R., & Eisenbrand, G. (1977). [Reaction kinetic studies on the formation of n-nitrosoephedrine in vitro and in vivo (author's transl)]. Arzneimittel-Forschung, 27(9), 1756-1759. Retrieved from [Link]
Technical Support Center: Optimizing Chiral Resolution of 2-(Benzyl(methyl)amino)-1-phenylethanol
Ticket ID: RES-2BMA-PE Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for Optical Resolution Executive Summary You are attempting the resolution of 2-(Benz...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RES-2BMA-PE
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Protocol Optimization & Troubleshooting for Optical Resolution
Executive Summary
You are attempting the resolution of 2-(Benzyl(methyl)amino)-1-phenylethanol , a steric
-amino alcohol often used as a chiral auxiliary or ligand precursor. The presence of the N-benzyl and N-methyl groups increases lipophilicity compared to simple phenylglycinol, making the system prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
This guide provides a self-validating protocol using diastereomeric salt formation , the industry standard for this class of molecules. It prioritizes the use of Dibenzoyl-tartaric acid (DBTA) derivatives, which generally offer superior molecular recognition for aromatic amino alcohols compared to simple tartaric acid.
Standard Operating Procedure (The "Knowledge Base")
Primary Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or its L-enantiomer.
Why: The benzoyl groups provide
- stacking interactions with the phenyl ring of the substrate, stabilizing the crystal lattice more effectively than unsubstituted tartaric acid.
Solvent System: Ethanol (absolute) or Ethanol/Water (95:5).
Alternative: Isopropanol (IPA) for slower crystallization kinetics.
Step-by-Step Protocol
Step
Action
Technical Note
1
Stoichiometry
Mix 1.0 eq of racemate with 1.0 eq of D-DBTA. (See Pope-Peachy in Troubleshooting if this fails).
2
Dissolution
Dissolve mixture in boiling Ethanol (approx. 5-10 mL per gram of salt).
3
Nucleation
Cool slowly to 50°C. Turn off stirring. Add seed crystals if available.
4
Crystallization
Allow to cool to room temperature (RT) undisturbed for 12-24 hours.
5
Filtration
Filter the solid. Wash with cold Ethanol.
6
Liberation
Suspend salt in water; adjust pH to >10 with 1M NaOH. Extract with DCM.
Visual Workflows
Workflow A: The Resolution Pathway
This diagram outlines the critical path from Racemate to Enantiopure product.
Caption: Logical flow for the resolution of 2-(Benzyl(methyl)amino)-1-phenylethanol via diastereomeric salt formation.
Troubleshooting Guide (The "Diagnostic Tree")
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom instead of crystals.[1][2]
Cause: The system has entered a "miscibility gap" where the liquid salt phase separates before the crystalline phase can nucleate.
Diagnostic Workflow:
Caption: Decision tree for mitigating oiling out during diastereomeric salt crystallization.
Corrective Actions:
The "Cloud Point" Method: Reheat the mixture until the oil redissolves. Allow it to cool just until turbidity (cloudiness) appears. Immediately add seed crystals and hold the temperature constant for 1 hour before further cooling.
Solvent Switch: If Ethanol causes oiling, switch to Ethyl Acetate/Ethanol (8:2) . The lower polarity of EtOAc often forces the salt out as a solid rather than an oil.
Issue 2: Low Enantiomeric Excess (ee < 80%)
Symptom: You get crystals, but the chiral purity is low.
Cause: Non-selective co-crystallization or "entrapment" of the mother liquor.
Corrective Actions:
The Pope-Peachy Method: Use 0.5 equivalents of the resolving agent (DBTA) and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the soluble hydrochloride salt, while the "right" enantiomer precipitates as the tartrate.
Double Recrystallization: Do not liberate the free base yet. Recrystallize the salt itself from pure methanol.
Analytical Methods (Quality Control)
Do not rely on optical rotation alone. HPLC is required for accurate ee determination.
The Diethylamine (DEA) is mandatory. Without it, the basic amine will tail severely, ruining resolution.
Frequently Asked Questions (FAQ)
Q: Can I use Mandelic Acid instead of DBTA?A: Yes. If DBTA fails, (S)-Mandelic acid is the secondary recommendation for N-benzyl amino alcohols. Mandelic acid salts are often more soluble, so you may need to use less polar solvents like Toluene/Ethanol mixtures.
Q: My salt is not precipitating at all (Solution remains clear).A: The salt is likely too soluble in Ethanol.
Concentrate the solution to half volume.
Add an anti-solvent dropwise (e.g., Diisopropyl Ether or Hexane ) until slight turbidity persists.
Scratch the glass or sonicate to induce nucleation.
Q: How do I know which enantiomer I have?A: You must perform X-ray crystallography on the salt or compare the HPLC retention time/optical rotation to a known standard. For 2-amino-1-phenylethanol derivatives, the elution order on Chiralcel OD-H is typically well-documented (often
before , but this must be experimentally verified for your specific N-substituents).
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for classical resolution logic).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Specific data on resolving agents for amino alcohols).
Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan. (Demonstrates the behavior of similar amino-ethanol systems).
Simeonov, S. P., et al. (2010).[3] "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC". American Journal of Analytical Chemistry. (Provides HPLC context for benzyl alcohol derivatives).
BenchChem Technical Support. (2025). "Preventing Oiling Out in Diastereomeric Salt Formation". (Source for the miscibility gap troubleshooting logic).
Technical Support Center: HPLC Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol
From the Desk of the Senior Application Scientist Welcome to the dedicated support guide for the chromatographic analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol. As a molecule possessing a tertiary amine, a hydroxyl...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the dedicated support guide for the chromatographic analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol. As a molecule possessing a tertiary amine, a hydroxyl group, and significant hydrophobicity from its two phenyl rings, it presents a unique set of challenges in reversed-phase HPLC.[1][2] This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice, mirroring the logical process an experienced chromatographer would follow. Our goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to develop robust and reliable analytical methods.
Section 1: Foundational Knowledge - Understanding the Analyte's Behavior
Successful method development begins with understanding the analyte's physicochemical properties. The structure of 2-(Benzyl(methyl)amino)-1-phenylethanol is the key to predicting its behavior.
Property
Details
Chromatographic Implication
Molecular Structure
C₁₆H₁₉NO
Contains a basic tertiary amine, a polar hydroxyl group, and two non-polar phenyl rings.[1][2]
Moderate molecular weight, suitable for standard HPLC analysis.
Key Functional Group
Tertiary Amine (Basic)
This is the most critical factor. The amine's ionization state is highly dependent on mobile phase pH, directly controlling retention and peak shape.[4][5]
Chirality
Contains a chiral center at the carbon bearing the hydroxyl group.[1]
The molecule exists as enantiomers. Achiral separation may show a single peak, but poor conditions can lead to broadening. Chiral separation requires a specific chiral stationary phase.[6]
The tertiary amine is the dominant feature influencing its separation. In reversed-phase HPLC, the pH of the mobile phase dictates whether the amine is in its neutral (basic form) or protonated (acidic, positively charged) state. This equilibrium is the single most powerful tool for manipulating its retention but also the most common source of problems like peak tailing and poor reproducibility.[4][7]
This section addresses the most common issues encountered during the analysis of this and similar basic compounds in a question-and-answer format.
Q1: My peak for 2-(Benzyl(methyl)amino)-1-phenylethanol is showing severe tailing. What is causing this and how can I fix it?
Expert Analysis: This is the classic problem for basic compounds on standard silica-based C18 columns. Peak tailing occurs due to unwanted secondary interactions between your positively charged analyte and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica stationary phase.[8][9] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction is stronger for some analyte molecules, causing them to lag behind the main peak, resulting in a "tail".
Solutions Workflow:
Caption: Workflow for diagnosing and solving peak tailing.
Step-by-Step Methodologies:
Operate at Low pH (pH 2.5 - 3.5):
Causality: At a low pH, the concentration of protons (H⁺) is high. This suppresses the ionization of the residual silanol groups (Si-OH), preventing them from becoming negatively charged.[8] While your amine analyte will be fully protonated (positively charged), the primary cause of the secondary ionic interaction is removed, leading to a much more symmetrical peak.
Protocol:
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
Add 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA). Formic acid is preferred for mass spectrometry compatibility.
Confirm the pH is in the target range (typically around 2.7 for 0.1% formic acid).
Mix with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.
Use a High pH Mobile Phase (pH > 8):
Causality: At a pH well above the amine's pKa (typically > 8), the analyte will be in its neutral form.[5] Although the silanol groups will be fully deprotonated and negatively charged, your neutral analyte will not participate in ionic interactions, thus eliminating tailing. This often significantly increases retention due to the increased hydrophobicity of the neutral form.
Critical Prerequisite: You must use a column specifically designed for high pH stability (e.g., a hybrid-silica or polymerically-bonded C18). Standard silica columns will rapidly dissolve at pH > 7.5.[7]
Protocol:
Prepare an aqueous buffer with a pKa in the desired range, such as ammonium bicarbonate at pH 10.
Ensure your column is rated for use at this pH.
Mix the buffer with your organic modifier.
Use a High-Purity, End-Capped, or Polar-Embedded Column:
Causality: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and active silanols. "End-capping" is a process that chemically derivatizes most of the remaining free silanols, shielding them from interaction with basic analytes.[9] Polar-embedded columns have a polar group near the base of the C18 chain, which also helps to shield the silanols.
Action: If you are using an older column (e.g., manufactured before ~2005), simply switching to a modern equivalent can often solve peak tailing issues.
Q2: My retention time is unstable and drifting from one injection to the next. What's the problem?
Expert Analysis: Retention time instability for an ionizable compound like this is almost always due to inadequate control of the mobile phase pH, especially if the operating pH is close to the analyte's pKa.[10] At a pH near the pKa, a tiny shift (e.g., 0.1 pH units) can cause a significant change in the ratio of the protonated to neutral form of the analyte, drastically altering its retention time.
Solutions:
Buffer the Mobile Phase Correctly:
Causality: A buffer resists changes in pH. The most effective buffering occurs when the mobile phase pH is within ±1 pH unit of the buffer's pKa.[4] Using just 0.1% acid is not technically a buffer and can be susceptible to small variations.
Action: Select a buffer with a pKa close to your target pH. For example, if your target pH is 3.0, a phosphate buffer would be effective. If your target is 4.7, an acetate buffer is ideal.
Buffer
pKa
Useful pH Range
Phosphate
2.1, 7.2, 12.3
2.1-3.1, 6.2-8.2
Formate
3.8
2.8-4.8
Acetate
4.8
3.8-5.8
Ammonium Bicarbonate
9.2
8.2-10.2
Ensure Proper Mobile Phase Preparation: Always freshly prepare your mobile phases, ensure they are thoroughly mixed, and properly degassed. CO₂ from the air can dissolve into the mobile phase and lower the pH of unbuffered or weakly buffered systems.
Q3: I'm seeing a split peak. How do I troubleshoot this?
Expert Analysis: Peak splitting can have several causes. A logical, step-by-step diagnosis is required.
Caption: Diagnostic workflow for troubleshooting split peaks.
Sample Solvent Mismatch:
Causality: If you dissolve your sample in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 50% acetonitrile), the sample doesn't properly bind to the head of the column in a tight band. This causes distorted and often split peaks.
Solution: As a rule, always try to dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
Column Overload:
Causality: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to peak distortion that can manifest as fronting or splitting.
Solution: Prepare a 10-fold dilution of your sample and inject it. If the peak shape becomes symmetrical, you are dealing with a mass overload issue. Reduce your sample concentration accordingly.
Column Void or Contamination:
Causality: A physical void at the head of the column (due to pressure shocks or silica dissolution) or a blockage of the inlet frit can create alternative flow paths for the sample, resulting in a split peak.
Solution: Disconnect the column and reverse-flush it with a strong solvent (if the manufacturer's instructions permit). If this and other cleaning procedures fail, the column likely needs to be replaced.
Section 3: Recommended Starting Method Protocol
This protocol is designed as a robust starting point to achieve good peak shape for 2-(Benzyl(methyl)amino)-1-phenylethanol on a modern C18 column.
Parameter
Recommended Condition
Rationale
Column
High-Purity, End-Capped C18 (e.g., Phenomenex Luna C18(2), Waters SunFire C18) 150 x 4.6 mm, 5 µm
Minimizes silanol interactions, providing good peak shape for basic compounds.[9]
Mobile Phase A
0.1% Formic Acid in Water
Low pH (≈2.7) suppresses silanol ionization to prevent peak tailing.[8]
Mobile Phase B
Acetonitrile
Good UV transparency and elution strength.
Gradient
20% B to 80% B over 15 minutes
A good starting gradient to determine the approximate elution time.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
Provides better reproducibility than ambient temperature.
Detection
UV at 210 nm or 254 nm
The phenyl rings provide strong UV absorbance.
Injection Volume
5 µL
A small volume minimizes potential solvent and overload effects.
Sample Diluent
Mobile Phase A / Mobile Phase B (20:80)
Ensures compatibility with the initial mobile phase conditions to promote sharp peaks.
Experimental Workflow:
System Preparation: Equilibrate the column with the starting mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
Initial Injection: Inject the sample and run the gradient method.
Evaluation:
Peak Shape: Is the peak symmetrical (Asymmetry factor between 0.9 and 1.5)? If not, refer to the troubleshooting guide above.
Retention Time: Where does the peak elute?
Optimization:
If retention is too long, start with a higher initial %B.
If retention is too short, start with a lower initial %B.
Once the approximate elution condition is known, you can switch to an isocratic method for faster run times if desired. For example, if the peak elutes at 60% B, you could try an isocratic method at 55-65% B.
P. aeruginosa Metabolome Database. 2-phenylethanol (PAMDB120153). [Link]
National Center for Biotechnology Information. Phenylethanolamine. PubChem Compound Summary for CID 1000. [Link]
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
Element Lab Solutions. Peak Tailing in HPLC. [Link]
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
Chromatography Forum. trimethylamine and other tertiary amines by HPLC-UV?. [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]
National Center for Biotechnology Information. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. [Link]
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
National Center for Biotechnology Information. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. [Link]
Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amino Alcohols
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of amino alcohols. As basic compounds, amino alcohols are particularly susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks and compromising data quality. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.
Understanding the Problem: The Root Cause of Peak Tailing for Amino Alcohols
Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2.[1] The primary cause of peak tailing for basic compounds like amino alcohols in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4] These silanol groups are acidic and can become ionized (Si-O-), especially at a mobile phase pH greater than 3.0.[1][4] The positively charged (protonated) amino groups of the amino alcohols can then interact with these negatively charged silanol sites through strong electrostatic interactions.[3][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules being retained longer on the column, resulting in a "tailing" effect on the peak.[1][6]
Factors that can exacerbate this issue include:
Column Type: Older "Type A" silica columns often have higher metal contamination and more active silanol groups.[7] Modern, high-purity "Type B" silica columns with reduced free silanol content are designed to minimize these interactions.[8]
Mobile Phase pH: A mobile phase pH close to the pKa of the amino alcohol can lead to inconsistent ionization and peak shape distortion.[4][9]
Column Contamination: Buildup of contaminants on the column can create active sites for secondary interactions.[10][11]
Extra-Column Volume: Excessive tubing length or internal diameter can cause band broadening and contribute to peak tailing.[4]
Frequently Asked Questions (FAQs)
Q1: Why are my amino alcohol peaks tailing in my reversed-phase HPLC method?
A1: Peak tailing for amino alcohols is most often caused by secondary interactions between the basic amine functional group of your analyte and acidic residual silanol groups on the silica-based stationary phase of your column.[1][2][3] At mobile phase pH levels above 3, these silanol groups can become negatively charged and electrostatically interact with the positively charged amino alcohol molecules, causing them to be retained longer and resulting in a tailing peak shape.[1][4]
Q2: What is the quickest way to try and fix peak tailing for my basic analyte?
A2: One of the most effective initial steps is to lower the pH of your mobile phase to 3.0 or below using an acidic modifier like formic acid or a phosphate buffer.[1][2] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[1][2] Be mindful of your column's pH stability, as standard silica columns can be damaged at a pH below 3.[1][2]
Q3: Can I just add a competing base to the mobile phase?
A3: Yes, adding a small concentration (typically 5-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase is a common strategy.[7][8] The competing base will preferentially interact with the active silanol sites, effectively "shielding" them from your amino alcohol analyte.[7] However, be aware that this approach can sometimes shorten column lifetime.[7]
Q4: My peak tailing is inconsistent between runs. What could be the cause?
A4: Inconsistent peak tailing can point to a few issues. Firstly, ensure your mobile phase is adequately buffered to resist pH shifts, which can occur with the introduction of the sample.[12] Secondly, consider the possibility of column contamination, where impurities from your sample are accumulating and creating active sites.[10][11] A proper sample clean-up procedure or the use of a guard column can help mitigate this.[10]
Q5: I've tried adjusting the pH and adding a competitor, but the tailing persists. What's next?
A5: If simple mobile phase modifications are insufficient, it's time to consider your column. An "end-capped" column, where the residual silanol groups are chemically deactivated, can significantly improve peak shape for basic compounds.[1][3][4] Alternatively, exploring a different stationary phase chemistry, such as a polymer-based or hybrid silica column, can eliminate the issue of silanol interactions altogether.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing in amino alcohol analysis.
Step 1: Diagnose the Source of Tailing
Before making adjustments, it's crucial to confirm that the tailing is a chemical interaction issue and not a physical problem with the HPLC system.
System Check: Inspect for any dead volume in the system, such as poorly made connections or excessively long tubing, which can cause band broadening for all peaks.[3][4]
Peak-Specific Tailing: If only the amino alcohol peaks are tailing while other neutral or acidic compounds in the same run have good peak shape, the issue is almost certainly due to secondary interactions with the stationary phase.
Step 2: Mobile Phase Optimization
The mobile phase is the most straightforward parameter to adjust.
Initial Assessment: Determine the pKa of your amino alcohol analyte. The goal is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is fully ionized.
Lowering the pH: Prepare a mobile phase with a pH of 3.0 or lower. A common starting point is 0.1% formic acid in water/acetonitrile.[2] For more precise pH control, use a buffer such as 10-20 mM potassium phosphate, adjusted to pH 2.5.[7]
Column Compatibility: Verify that your column is stable at low pH. Many modern columns are designed for use in the pH range of 2-8, but older silica-based columns may degrade below pH 3.[1][2]
Analysis: Equilibrate the column with the new mobile phase and inject your sample. Observe the peak shape of the amino alcohol.
Rationale: By lowering the mobile phase pH, the silanol groups on the silica surface are protonated (Si-OH), making them neutral.[1][2] This eliminates the electrostatic attraction between the negatively charged silanolates and the positively charged amino alcohol, thereby reducing peak tailing.[1]
Reagent Selection: Choose a small, basic amine to act as a competitor, such as triethylamine (TEA).
Concentration: Add the competing amine to the mobile phase at a concentration of 5-20 mM.[7][8]
pH Adjustment: After adding the competitor, readjust the mobile phase pH to your desired value.
Equilibration and Analysis: Thoroughly equilibrate the column with the modified mobile phase before injecting your sample.
Rationale: The competing amine, being a small and basic molecule, will preferentially interact with the active silanol sites on the stationary phase. This effectively "masks" the silanols, preventing them from interacting with your larger amino alcohol analyte.[7]
Step 3: Column Selection and Alternatives
If mobile phase optimization does not fully resolve the peak tailing, the column itself is the next area to address.
Column Strategy
Mechanism of Action
Expected Outcome
High-Purity, End-Capped Silica Columns
Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[1][4]
Significant reduction in peak tailing for basic compounds.
Hybrid Silica Columns
The stationary phase is a hybrid of silica and organic polymer, which reduces the number of available silanol groups and improves pH stability.[8]
Improved peak shape and column lifetime, especially at higher pH.
Polymer-Based Columns
The stationary phase is made of an organic polymer (e.g., polystyrene-divinylbenzene), which completely lacks silanol groups.[8]
Elimination of peak tailing caused by silanol interactions.
For particularly challenging separations of amino alcohols, ion-pair chromatography can be a powerful tool.
Ion-Pair Reagent Selection: Choose an ion-pairing reagent that is appropriate for your analyte and detection method. For basic amino alcohols, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium hexanesulfonate) is commonly used.[13] For LC-MS applications, volatile ion-pairing agents like heptafluorobutyric acid (HFBA) are preferred.[13][14]
Concentration Optimization: Start with a low concentration of the ion-pairing reagent in the mobile phase (e.g., 5 mM) and optimize as needed.
Equilibration: It is critical to thoroughly equilibrate the column with the ion-pairing mobile phase, as the reagent needs to adsorb onto the stationary phase surface.
Analysis: Inject the sample and evaluate the retention and peak shape.
Rationale: The hydrophobic tail of the anionic ion-pairing reagent adsorbs to the reversed-phase stationary phase, creating a negatively charged surface. The positively charged amino alcohol then forms an ion pair with the adsorbed reagent, and this neutral complex is retained by the stationary phase. This controlled interaction can lead to improved peak shape and retention.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting peak tailing in amino alcohol analysis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Structural Elucidation Support Center . I am Dr. Aris, your Senior Application Scientist.
You are likely analyzing 2-(Benzyl(methyl)amino)-1-phenylethanol (often an intermediate in the synthesis of synephrine analogs or beta-blockers). This molecule presents a classic "trap" for NMR interpretation: Chirality-Induced Anisochrony .
If you are staring at your spectrum wondering why your "triplets" are messy multiplets or why your integration counts seem correct but the splitting patterns do not match a standard ethyl chain, you are in the right place.
Quick Reference: Predicted ^1H NMR Data (CDCl_3)
Note: Values are chemically predicted based on structural analogs (e.g., 1-phenylethanol, N-benzylmethylamine) and general amino-alcohol behavior.
Position
Group
Shift (δ ppm)
Multiplicity
Integral
Key Diagnostic
1
CH-OH
4.70 – 4.90
dd (Doublet of Doublets)
1H
Deshielded benzylic methine. Coupled to C2 protons.
2
CH_2-N
2.50 – 2.75
dd / m (Complex)
2H
Diastereotopic. Distinct signals (ABX part).
3
N-CH_3
2.25 – 2.35
s (Singlet)
3H
Sharp singlet.
4
N-CH_2-Ph
3.50 – 3.70
s (or AB q)
2H
Benzyl methylene. May split due to chirality.
5
Ar-H
7.20 – 7.45
m (Multiplet)
10H
Massive overlap of two phenyl rings.
6
-OH
Variable
br s (Broad)
1H
Disappears with D_2O shake.
Visualizing the Assignment Logic
The following diagram maps the structural connectivity to the troubleshooting logic.
Caption: Structural connectivity linked to the primary source of spectral confusion (the C1-C2 chiral axis).
Troubleshooting Module 1: The "Messy" Ethyl Chain
User Query: "I expect the CH_2 next to the nitrogen to be a doublet (coupling to the CH) or a triplet. Instead, I see two complex multiplets or a very distorted signal. Is my sample impure?"
Scientist’s Diagnosis:
Your sample is likely pure. You are observing Diastereotopic Anisochrony .
Because C1 is a chiral center (R or S), the two protons on C2 are not chemically equivalent. They are "diastereotopic" (H_a and H_b). They "feel" the chiral center differently.
The Mechanism:
Symmetry Break: The chiral center destroys the plane of symmetry that would normally make the C2 protons equivalent.
ABX System: Instead of a simple coupling, you have a 3-spin system (H_a, H_b, and H_x on C1).
H_a couples to H_b (Geminal coupling, typically large, ~12-14 Hz).
H_a couples to H_x (Vicinal coupling).
H_b couples to H_x (Vicinal coupling, different J value than H_a-H_x).
Protocol: Verifying the ABX System
Run an HSQC: This is the definitive test.
Look at the Carbon signal for C2 (~60-65 ppm).
If you see two proton cross-peaks attached to this one carbon, they are diastereotopic protons.[1]
Calculate Coupling: If the resolution allows, measure the large geminal coupling constant (J_gem). It is usually the largest splitting in the multiplet.
Troubleshooting Module 2: The Aromatic Overlap
User Query: "I have 10 aromatic protons, but they are all smashed into a blob between 7.2 and 7.4 ppm. How do I prove I have both rings?"
Scientist’s Diagnosis:
Mono-substituted benzene rings have very similar magnetic environments. In CDCl_3, accidental equivalence is common.
Protocol: Solvent Titration / Shift
You need to alter the magnetic environment to induce "Solvent-Induced Shifts" (SIS).
Switch Solvent: Run the spectrum in Benzene-d6 (C_6D_6) or DMSO-d6 .
Why? Benzene-d6 interacts with the pi-clouds of your solute. The specific orientation of the solvent molecules often shifts the protons of the different rings by varying amounts, resolving the overlap.
Quantitative ^13C NMR:
Count the peaks in the aromatic region (125-140 ppm).
You should see 8 distinct carbon signals for the aromatics (assuming free rotation makes ortho/meta carbons equivalent within their own rings):
Ring A (Phenyl): Ipso, Ortho, Meta, Para.
Ring B (Benzyl): Ipso, Ortho, Meta, Para.
Tip: The "Ipso" carbons (quaternary) will be significantly downfield and lower intensity.
Troubleshooting Module 3: Distinguishing Benzyl vs. Ethyl CH_2
User Query: "I have two CH_2 groups. One is the benzyl (N-CH_2-Ph) and one is the backbone (CH-CH_2-N). How do I tell them apart?"
Scientist’s Diagnosis:
While chemical shift is a good indicator (Benzyl is usually more deshielded, ~3.6 ppm, vs Backbone ~2.6 ppm), definitive proof requires connectivity data.
The Benzyl CH_2 will show a strong correlation to the Ipso-carbon of the Benzyl ring (a quaternary carbon in the aromatic region).
The Backbone CH_2 will show a correlation to the Methine CH (C1) and potentially the Ipso-carbon of the 1-phenyl ring.
COSY (Correlation Spectroscopy):
The Backbone CH_2 will show a cross-peak (coupling) to the Methine CH at ~4.8 ppm.
The Benzyl CH_2 is isolated (singlet-like). It will NOT show a COSY cross-peak to the methine or any other aliphatic proton.
Summary of Experiments
Experiment
Goal
Success Criteria
1H NMR (CDCl3)
Initial Check
Identify 10 Ar-H, N-Me singlet, and diastereotopic C2 protons.
D2O Shake
Identify OH
Broad singlet disappears.
HSQC
Assign C-H pairs
Confirm C2 carbon has two proton correlations (diastereotopic).
COSY
Connectivity
Confirm C2 couples to C1 (Methine). Confirm Benzyl CH2 is isolated.
1H NMR (C6D6)
Resolution
Resolve aromatic overlap if 7.2-7.4 region is uninterpretable.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ABX systems and diastereotopicity).
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Reich, H. J. (2024). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.
ChemicalBook. (n.d.). N-Benzyl-N-ethylaniline NMR Data (Used for comparative shift analysis of N-Benzyl groups).
Technical Support Center: MS Characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol
The following technical support guide is designed for analytical chemists and researchers characterizing 2-(Benzyl(methyl)amino)-1-phenylethanol ( , MW 241.33). This guide focuses on LC-ESI-MS/MS (Liquid Chromatography-E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for analytical chemists and researchers characterizing 2-(Benzyl(methyl)amino)-1-phenylethanol (
, MW 241.33).
This guide focuses on LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) behavior, as this is the industry standard for analyzing polar amino-alcohols.
Executive Summary & Molecule Profile
This compound belongs to the
-amino alcohol class. It is structurally analogous to N-benzylephedrine but lacks the -methyl group on the alkyl chain. This structural distinction is critical for mass spectral interpretation, as it shifts the primary alpha-cleavage fragment by 14 Da compared to ephedrine derivatives.
Use this table to validate your MS/MS spectrum. If your relative abundances deviate significantly (>20%), check the "Troubleshooting" section below.
m/z (ESI+)
Ion Type
Structure / Identity
Relative Abundance (Typical)
242
Protonated Molecule
Variable (High in soft ionization)
224
Dehydrated Ion
Medium to High (Source dependent)
134
Base Peak
(Iminium Ion)
100% (Dominant Fragment)
91
Fragment
(Tropylium)
Low to Medium (High CE)
107
Fragment
Low (Charge usually retained on N)
152
Neutral Loss
Low
Mechanistic Fragmentation Deep Dive
Understanding why these fragments form allows you to predict behavior in complex matrices.
A. The Dominant Alpha-Cleavage (
134)
In ESI, the proton localizes on the tertiary amine (the most basic site). Upon Collision Induced Dissociation (CID), the molecule undergoes Inductive Cleavage (or Charge-Site Initiated Cleavage) at the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon.
Mechanism: The bond breaks to stabilize the charge on the nitrogen.
Result: Formation of a stable iminium ion (
).
Calculation:
.
Significance: This peak is the "fingerprint" of the N-benzyl-N-methyl-ethylamine moiety.
B. Water Loss (
224)
As a benzylic alcohol, the hydroxyl group is labile.
Mechanism: Protonation of the -OH group followed by elimination of neutral water (
).
Result: A carbocation at
224. This is often observed as "In-Source Fragmentation" if desolvation temperatures are too high.
C. The Tropylium Ion (
91)
At higher collision energies (CE > 30 eV), the benzyl group attached to the nitrogen may cleave or rearrange to form the stable tropylium cation (
).
Visual Pathway (DOT Diagram)
Caption: Fragmentation pathway of 2-(Benzyl(methyl)amino)-1-phenylethanol in ESI+ mode. The green node indicates the diagnostic base peak.
Troubleshooting Guide
Issue 1: "I see a strong signal at 224 but low 242 in my full scan."
Diagnosis: In-Source Fragmentation (ISF).
The benzylic hydroxyl group is fragile. High source temperatures or high Cone Voltage/Declustering Potential can strip water before the ion enters the quadrupole.
Solution:
Lower the Source Temperature by 50°C.
Reduce the Cone Voltage (or Fragmentor voltage) in 5V increments.
Validation: Inject a known standard; if the 242:224 ratio changes with voltage, it is ISF.
Issue 2: "My base peak is 148, not 134."
Diagnosis: Wrong Molecule (Identity Error).
You are likely analyzing N-Benzylephedrine (or pseudoephedrine), which has an extra methyl group on the alkyl chain (
).
Solution:
Check your synthesis starting material.[1] Did you use ephedrine instead of 2-amino-1-phenylethanol?
Verify the precursor mass. N-Benzylephedrine would be
256, not 242.
Issue 3: "Signal intensity is fluctuating/suppressed."
Diagnosis: Ion Suppression from Matrix or Mobile Phase.
Solution:
Mobile Phase: Ensure you are using a volatile buffer (Formic Acid 0.1%). Avoid Acetate if sensitivity is low (Formate usually gives better ESI+ signal for amines).
Wash: The benzyl group makes this molecule somewhat lipophilic (LogP ~ 2.5). It may carry over. Run a high-organic wash (95% ACN) between samples.
Standard Experimental Protocol (LC-MS/MS)
Objective: Reliable quantitation and identification.
A. Sample Preparation:
Solvent: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: Tune at 1 µg/mL; Analyze at 10-100 ng/mL.
B. LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. (Compound is moderately non-polar; expect elution around 40-60% B).
C. MS Parameters (Generic ESI+):
Polarity: Positive.
Capillary Voltage: 3.5 kV.
Gas Temp: 300°C.
Collision Energy (CE):
For
134 (Quant): ~15-20 eV.
For
91 (Qual): ~30-40 eV.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66876, N-Benzyl-N-methylethanolamine. (Note: Structural analog reference for amine fragmentation). Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on Alpha-Cleavage mechanisms).
United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Provides context on phenethylamine impurity fragmentation). Retrieved from [Link]
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drugs by electrospray ionization. Journal of Chromatography A.
Technical Support Center: Stability of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support guide for 2-(Benzyl(methyl)amino)-1-phenylethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on maintaining the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-(Benzyl(methyl)amino)-1-phenylethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for reproducible experimental results and successful downstream applications. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and analysis.
Introduction to 2-(Benzyl(methyl)amino)-1-phenylethanol
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral organic compound featuring both an amino and an alcohol functional group. Its structural complexity, with a tertiary amine and a secondary alcohol, makes it susceptible to various degradation pathways. Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact its stability in solution[1][2]. This guide will walk you through the principles of identifying and mitigating these degradation risks.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(Benzyl(methyl)amino)-1-phenylethanol is showing a slight yellow discoloration after a few days at room temperature. What could be the cause?
Discoloration is often the first visual indicator of chemical degradation. For a compound like this, with a tertiary amine and a benzylic alcohol, the most likely culprits are oxidation and photodecomposition.
Oxidative Degradation: The tertiary amine can be susceptible to oxidation, forming an N-oxide. The benzylic alcohol can also be oxidized to the corresponding ketone, acetophenone. These reactions can be accelerated by exposure to atmospheric oxygen, trace metal ions in your solvent, or peroxide impurities.
Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting over several days can induce photochemical reactions, leading to colored degradation products.
Recommendation: Always store solutions of 2-(Benzyl(methyl)amino)-1-phenylethanol in amber vials to protect from light and consider purging the headspace with an inert gas (like nitrogen or argon) before sealing to minimize exposure to oxygen. For long-term storage, keeping aliquots at low temperatures (-20°C or -80°C) is advisable[3].
Q2: I'm observing peak area loss and the appearance of new, smaller peaks in my HPLC chromatogram. What are the likely degradation pathways?
The appearance of new peaks alongside a decrease in the parent compound's peak area is a clear sign of degradation. The primary degradation mechanisms to investigate are hydrolysis, oxidation, and thermal decomposition. The specific pathway often depends on the solution's pH and temperature[1].
Acidic Hydrolysis: While the core structure is generally stable against hydrolysis, extreme acidic conditions could potentially protonate the amine, which might influence conformational stability. However, significant hydrolytic cleavage is less likely compared to oxidation.
Alkaline Instability: Under strong basic conditions, phenylethanolamine structures can be susceptible to certain rearrangements or eliminations, although this is generally less common than oxidative pathways.
Oxidation: As mentioned, this is a major pathway. The secondary alcohol can be oxidized to a ketone, and the tertiary amine can be oxidized to an N-oxide or undergo N-dealkylation (loss of the benzyl or methyl group).
Thermal Degradation: High temperatures can promote decomposition. For related compounds like 2-phenylethanol, thermal decomposition can lead to the cleavage of C-C bonds, resulting in products like toluene and benzaldehyde[4][5].
To definitively identify these new peaks, a stability-indicating method using HPLC coupled with mass spectrometry (LC-MS) is the gold standard.
Troubleshooting Guides & Protocols
This section provides structured workflows to proactively assess and troubleshoot the stability of your compound.
Guide 1: How to Conduct a Forced Degradation Study
A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule. It helps identify potential degradation products and establish a stability-indicating analytical method[6][7]. This protocol is based on guidelines from the International Conference on Harmonisation (ICH).
Caption: Workflow for a forced degradation study.
Prepare Stock Solution: Dissolve 2-(benzyl(methyl)amino)-1-phenylethanol in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light[8].
Thermal Degradation: Place both the solid powder and a solution sample in an oven at 80°C.
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.
Sampling and Analysis: Withdraw aliquots from each condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary decomposition[6].
Stress Condition
Typical Reagent/Condition
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M - 1 M HCl, 60-80°C
Generally stable, potential for minor side reactions.
Alkaline Hydrolysis
0.1 M - 1 M NaOH, 60-80°C
Potential for elimination or rearrangement.
Oxidation
3-30% H₂O₂, Room Temp
Oxidation of alcohol to ketone; N-Oxide formation; N-Debenzylation or N-Demethylation.
Inconsistent potency, solubility, or peak purity can often be traced back to solution stability.
Caption: Potential degradation pathways for the molecule.
Problem: Batch-to-batch variability in experimental outcomes.
Possible Cause: Degradation during storage of a master stock solution.
Solution:
Re-evaluate Storage Conditions: Ensure stock solutions are stored at ≤ -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[3].
Solvent Purity: Use high-purity, HPLC-grade solvents. Older solvents, especially ethers or THF, can accumulate peroxides, which are potent oxidizing agents.
pH Control: If using aqueous buffers, ensure the pH is in a stable range for the molecule (typically near neutral, unless otherwise determined) and that the buffer has sufficient capacity. The amine group makes the molecule basic, and its pKa should be considered.
Perform a Quick Stability Check: Re-run an HPLC analysis on your oldest stock solution aliquot and compare it to a freshly prepared one. This can quickly confirm if the stock solution is the source of variability.
By systematically applying these principles and protocols, researchers can ensure the integrity of their experimental results and confidently manage the stability of 2-(Benzyl(methyl)amino)-1-phenylethanol in their research and development workflows.
References
PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
CymitQuimica. (n.d.). CAS 895573-64-5: 2-(benzyl(methyl)amino)-1-phenylethanol.
ScienceDirect. (2025). Thermal decomposition of 2-phenylethanol: A computational study on mechanism.
Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
Journal of Chromatographic Science. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
Technical Support Center: Degradation Pathways of 2-(Benzyl(methyl)amino)-1-phenylethanol
From the Desk of the Senior Application Scientist Welcome to the technical support center for 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Understanding the stability and degradation profile of a compound is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements. This document provides an in-depth analysis of the potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols to guide your stability studies.
Core Concepts: Understanding the Molecule's Stability
2-(Benzyl(methyl)amino)-1-phenylethanol is a complex organic molecule featuring three key functional groups that dictate its chemical stability: a secondary benzylic alcohol, a tertiary amine, and N-benzyl and N-methyl substituents.[1] The presence of a chiral center also means that enantiomeric stability should be considered.[1] Its degradation is not governed by a single pathway but rather by the interplay of these groups under various stress conditions. Our analysis suggests three primary degradation routes: Oxidation , N-Dealkylation , and Photolysis .
Predicted Degradation Pathways
The following diagram outlines the most probable degradation pathways based on the chemical nature of the parent molecule. These pathways are predicted from established chemical principles governing similar functional groups.
Caption: Predicted degradation pathways for 2-(Benzyl(methyl)amino)-1-phenylethanol.
Oxidative Degradation : This is often the most significant pathway for amines and alcohols.
N-Oxidation : The tertiary amine is susceptible to oxidation, forming a corresponding N-oxide. This is a common metabolic and chemical degradation route for amines.[2]
Alcohol Oxidation : The secondary alcohol can be oxidized to a ketone.[3][4] This reaction is typically driven by strong oxidizing agents like permanganate or chromic acid but can also occur under milder, long-term storage conditions.[3]
N-Dealkylation : The removal of alkyl or benzyl groups from the nitrogen atom is a well-documented degradation pathway, particularly in metabolic studies catalyzed by enzymes like cytochrome P450.[5][6]
N-Debenzylation : The benzyl group is often more labile than a small alkyl group and can be cleaved, yielding 2-(methylamino)-1-phenylethanol.
N-Demethylation : Cleavage of the methyl group can also occur, resulting in 2-(benzylamino)-1-phenylethanol.
Photolytic Degradation : Exposure to light, particularly UV, can induce degradation. Non-oxidative photochemical reactions can include the homolytic cleavage of C-N bonds, leading to dealkylation or deamination.[7]
Frequently Asked Questions (FAQs)
Q1: Which functional group on my molecule is the most sensitive?
Based on general principles, the tertiary amine is likely the most labile functional group. It is susceptible to oxidation to form an N-oxide under relatively mild conditions and can be involved in various side reactions. The secondary benzylic alcohol is also a point of weakness, susceptible to oxidation, but often requires stronger conditions or catalysts.[2][3]
Q2: I'm performing a forced degradation study. What are the standard conditions I should use?
Forced degradation, or stress testing, is crucial for identifying potential degradants and establishing the stability-indicating nature of your analytical methods.[2][8] The International Council for Harmonisation (ICH) guidelines suggest a standard set of conditions.[8] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
Stress Condition
Reagent/Parameter
Typical Duration & Temperature
Primary Pathway Targeted
Acid Hydrolysis
0.1 M HCl
2 - 8 hours at 60-80°C
Amine salt formation, potential ether cleavage (unlikely here)
Base Hydrolysis
0.1 M NaOH
2 - 8 hours at 60-80°C
Potential for elimination reactions adjacent to phenyl ring
Oxidation
3-30% H₂O₂
24 hours at Room Temp
N-Oxidation, Alcohol Oxidation
Thermal
Dry Heat
24 - 48 hours at 80-105°C
General decomposition, potential dealkylation
Photolytic
UV/Vis Light (ICH Option 1 or 2)
Expose solid & solution to >1.2 million lux hours and 200 watt hours/m²
Photochemical reactions (e.g., bond cleavage)
Q3: How should I store my compound to minimize degradation?
To ensure long-term stability, store the compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). If in solution, use aprotic solvents if possible, degas the solvent to remove oxygen, and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Troubleshooting Guide
Issue 1: An unexpected peak is growing in my HPLC chromatogram over time.
Hypothesize the Identity: Refer to the degradation pathway diagram. Is the new peak more or less polar than the parent compound?
More Polar (shorter retention time on reversed-phase HPLC): Likely an N-oxide or a dealkylated product. N-oxides are significantly more polar. The primary and secondary amine products from dealkylation will also be more polar than the parent tertiary amine.
Less Polar (longer retention time): This is less common for degradation but could indicate the formation of a dimer or a reaction product with a non-polar species in your matrix.
Similar Polarity: The ketone formed from alcohol oxidation may have a similar polarity to the parent compound and could be challenging to resolve.
Confirm with Mass Spectrometry (MS): The most direct way to identify the degradant is by LC-MS. Look for specific mass changes:
+16 Da: Confirms oxidation (either N-oxide or hydroxylation on a ring).
-2 Da: Confirms oxidation of the secondary alcohol to a ketone.
-14 Da (CH₂): Suggests N-demethylation.
-90 Da (C₇H₆): Suggests N-debenzylation.
Issue 2: My compound concentration is decreasing, but I don't see any major new peaks.
This is a common and frustrating issue. Several possibilities exist:
Formation of Non-UV Active Degradants: The phenyl rings are strong chromophores, so most major degradants should be UV-active. However, if the molecule is fragmenting into smaller aliphatic pieces, these may not be detected by UV. Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available.
Formation of Volatile Products: Degradation could produce volatile compounds like benzaldehyde, which might be lost during sample preparation or not retained on the HPLC column. Headspace GC-MS analysis can be used to investigate this.
Adsorption: The amine functional group can be "sticky," leading to adsorption onto glass or plastic surfaces, especially at low concentrations. Using silanized glass vials or low-adsorption plasticware can mitigate this.
Issue 3: My results are inconsistent between experiments.
Check for Oxygen: Oxidative degradation is a primary concern. Ensure your solvents are fresh and/or degassed. Inconsistent exposure to air during sample prep can lead to variable results.
Metal Contamination: Trace metals can catalyze oxidative degradation.[9] Ensure high-purity solvents and avoid contact with reactive metal surfaces. This can be a source of corrosion in industrial settings.[10]
pH Control: The stability of amines is highly pH-dependent. Ensure your solutions are adequately buffered if pH stability is a concern.
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to stress testing 2-(Benzyl(methyl)amino)-1-phenylethanol.
Technical Support Center: Purification of 2-(Benzyl(methyl)amino)-1-phenylethanol
From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, medicinal chemists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile amino alcohol intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the most common initial questions regarding impurities associated with 2-(Benzyl(methyl)amino)-1-phenylethanol.
Q1: What are the most common impurities I should expect from my synthesis?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the nucleophilic ring-opening of styrene oxide with N-methylbenzylamine. Based on this, you should anticipate the following:
Unreacted Starting Materials: Residual N-methylbenzylamine and, to a lesser extent, styrene oxide.
Positional Isomer: The primary byproduct is often the constitutional isomer, 1-(Benzyl(methyl)amino)-2-phenylethanol. This arises from the non-regioselective attack of the amine on the epoxide ring. Its removal is often the most significant purification challenge.
Hydrolysis Product: Styrene glycol (1-phenyl-1,2-ethanediol) can form if moisture is present during the reaction, leading to hydrolysis of the starting epoxide.
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, Toluene, Dichloromethane).
Table 1: Common Impurities and Diagnostic Signatures
Impurity
Likely Origin
Recommended Analytical Detection
Key Diagnostic Signal (Example)
N-methylbenzylamine
Unreacted starting material
GC-MS, ¹H NMR
Singlet for N-CH₃ protons, distinct aromatic pattern
Styrene Oxide
Unreacted starting material
GC-MS, ¹H NMR
Characteristic signals for epoxide protons
1-(Benzyl(methyl)amino)-2-phenylethanol
Non-regioselective synthesis
LC-MS, ¹H NMR, ¹³C NMR
Shift in the chemical signature of the chiral carbon and adjacent methylene protons
| Styrene Glycol | Hydrolysis of styrene oxide | LC-MS, ¹H NMR | Absence of N-alkyl signals, presence of two hydroxyl signals |
Part 2: Troubleshooting and Purification Strategy
This section provides a decision-making framework and detailed troubleshooting for the most effective purification techniques.
Initial Assessment: Choosing Your Purification Path
Before proceeding, a quick assessment of your crude product via Thin Layer Chromatography (TLC) is critical. This will inform the best purification strategy.
Caption: Decision tree for selecting a primary purification method.
Technique 1: Acid-Base Extraction
Q2: I have significant non-basic impurities in my crude product. Is there a way to remove them without chromatography?
A2: Absolutely. Acid-base extraction is a highly effective and scalable first-pass purification technique for basic compounds like yours. The principle relies on modifying the polarity of the target amine by protonation, making it soluble in an aqueous phase while leaving neutral or acidic impurities in the organic phase.
Caption: Step-by-step workflow for purification via acid-base extraction.
Dissolution: Dissolve the crude oil or solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate.
Separation: Drain the lower aqueous layer (containing your protonated amine hydrochloride salt) into a clean flask.
Organic Wash: Wash the original organic layer again with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >12 (verify with pH paper). Your product will deprotonate and may precipitate or form an oil.
Re-extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the basic aqueous solution and shake to extract your purified free-base product back into the organic phase.
Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Technique 2: Column Chromatography
Q3: My compound streaks badly on my silica gel TLC plate and I get poor separation during column chromatography. Why is this happening and how do I fix it?
A3: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. Your tertiary amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible binding or slow, tailing elution.[1][2]
The Solution: You must neutralize the acidic character of the stationary phase or the interaction.
Mobile Phase Modification (Most Common): Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide. The added base will preferentially interact with the acidic silanols, allowing your compound to elute cleanly.[2]
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a pre-treated, amine-functionalized silica gel.[2][3]
Acid-base interaction between the amine and acidic silica gel.
Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent. Switch to neutral alumina or amine-functionalized silica.[1][2]
Poor Separation of Product and Isomer
Insufficient selectivity of the mobile phase.
Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent and slowly increasing polarity. Test different solvent systems (e.g., Hexanes/Ethyl Acetate vs. DCM/Methanol).
Product Won't Elute from Column
1. Irreversible binding to silica. 2. Mobile phase is too non-polar.
1. Test compound stability on a TLC plate first.[4] 2. Drastically increase the mobile phase polarity (e.g., switch from 20% EtOAc in Hexane to 5% MeOH in DCM).
| All Compounds Elute Together | Mobile phase is too polar. | Start with a much less polar solvent system. Ensure your crude sample is loaded in a minimal volume of solvent. |
Technique 3: Recrystallization
Q4: My product is a solid but appears oily or discolored. Can I use recrystallization?
A4: Yes, if your product is solid at room temperature and has >90% purity, recrystallization is an excellent and highly scalable method for final polishing. The key is finding a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Screening: Place a small amount of your crude solid (20-30 mg) into several test tubes. Add a few drops of different solvents (see Table 3) to each.
Observation: A good solvent will not dissolve the solid at room temperature. Heat the tubes that meet this criterion. An ideal solvent will fully dissolve the solid upon heating.
Crystallization: Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a good solvent. If the product "oils out," the solvent is not suitable.
Bulk Procedure: Once an ideal solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent. Allow it to cool slowly, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Table 3: Potential Solvents for Recrystallization
Solvent
Boiling Point (°C)
Polarity
Comments
Isopropanol (IPA)
82
Polar Protic
Often a good starting point for amino alcohols.
Ethanol (EtOH)
78
Polar Protic
Similar to IPA, may have different solubility profile.
Toluene
111
Non-polar
Good for less polar compounds; high boiling point.
Heptane/Hexane
98 / 69
Non-polar
Often used as an anti-solvent in a mixed system (e.g., Toluene/Heptane).
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, sometimes used with Heptane. |
References
Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]
Google Patents.CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
PubMed. Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Available at: [Link]
MDPI. Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. Available at: [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
Google Patents.EP0822250A1 - Process for the extraction of 2-phenylethanol.
European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]
MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. Available at: [Link]
PrepChem.com. Synthesis of 2-amino-benzyl alcohol. Available at: [Link]
CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]
PubChem. Phenylethanolamine | C8H11NO | CID 1000. Available at: [Link]
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Available at: [Link]
Dutscher. Protein purification troubleshooting guide. Available at: [Link]
Biotage. Is there an easy way to purify organic amines? Available at: [Link]
PubMed. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Available at: [Link]
PubChem. alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol | C10H15NO2. Available at: [Link]
Technical Support Center: A Guide to Scaling the Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support center for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis from the lab bench to larger-scale production. Here, we will explore common synthetic routes, address potential challenges through troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up.
Introduction: The Synthetic Challenge
2-(Benzyl(methyl)amino)-1-phenylethanol is a tertiary amino alcohol with significant interest in pharmaceutical development. Its synthesis, while achievable on a small scale, presents several challenges when scaling up. These challenges often revolve around controlling selectivity, minimizing byproducts, and ensuring a safe and efficient process. This guide will provide in-depth technical insights to navigate these complexities.
Common Synthetic Strategies
Two primary retrosynthetic pathways are commonly considered for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol. The choice of strategy will often depend on the availability of starting materials, cost considerations, and the desired stereochemistry of the final product.
Troubleshooting
Technical Support Center: Catalyst Poisoning in the Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
Welcome to the technical support center for the synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the efficiency, selectivity, and reproducibility of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing 2-(benzyl(methyl)amino)-1-phenylethanol?
The synthesis of 1,2-amino alcohols like 2-(benzyl(methyl)amino)-1-phenylethanol can be achieved through several catalytic routes.[1] A prevalent and highly effective method is the nucleophilic ring-opening of styrene oxide with N-methylbenzylamine. This reaction is often catalyzed by Lewis acids or metal complexes to enhance reactivity and control stereoselectivity, a critical factor as the product contains a chiral center.[2] Another common approach involves the catalytic reduction or hydrogenation of an α-amino ketone precursor, often employing heterogeneous catalysts such as palladium on carbon (Pd/C).[3]
Q2: What is catalyst poisoning and why is it a concern in this synthesis?
Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of substances, known as poisons, onto its active sites.[4][5] This blocks reactants from accessing these sites, leading to a significant drop in reaction rate, lower product yield, and reduced selectivity.[5] It is a major concern in industrial processes, causing costly catalyst replacement and operational downtime. In the synthesis of 2-(benzyl(methyl)amino)-1-phenylethanol, both Lewis acid and hydrogenation catalysts are susceptible to various poisons that may be present as impurities in reagents, solvents, or the reaction atmosphere.
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
The primary indicators of catalyst poisoning include:
Reduced Reaction Rate: The reaction takes significantly longer to reach completion or stalls entirely.
Decreased Product Yield: The amount of 2-(benzyl(methyl)amino)-1-phenylethanol produced is lower than expected.
Low Conversion: A large amount of starting material remains unreacted even after extended reaction times.
Changes in Selectivity: An increase in the formation of unwanted byproducts.
Visual Changes in the Catalyst: For heterogeneous catalysts, a change in color or the formation of clumps may be observed.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section provides a systematic approach to identifying the source of catalyst poisoning and implementing corrective actions.
Issue 1: Reaction is sluggish or has stalled (Low Conversion)
A stalled reaction is one of the most common signs of catalyst poisoning. The troubleshooting process should focus on identifying the type of catalyst used and the potential poisons associated with it.
A diagnostic workflow for troubleshooting low reaction conversion.
These catalysts are highly susceptible to poisoning by sulfur and halide compounds.[4][6][7] Even trace amounts in the parts-per-billion (ppb) range can deactivate the catalyst surface.[7]
Potential Sources of Poisons:
Reagents: Styrene oxide or N-methylbenzylamine synthesized from sulfur-containing precursors. Thiol-based additives used in upstream processes.
Solvents: Solvents like toluene or methanol may contain sulfur impurities from their manufacturing process. Halogenated solvents used for cleaning glassware can leave residues.
Corrective Actions & Protocols:
Reagent Purity Check: Analyze starting materials using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect impurities.
Solvent Purification:
Protocol for Solvent Distillation: Distill solvents under an inert atmosphere (Nitrogen or Argon) from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
Protocol for Alumina Filtration: Pass solvents through a plug of activated neutral alumina to remove polar impurities and trace water.
Use of Guard Beds: For larger-scale reactions, passing reagents through a guard bed of a high-surface-area material can trap poisons before they reach the catalyst.[8]
Lewis acid catalysts are deactivated by substances that can donate a lone pair of electrons, such as water, alcohols, and even the amine reagent/product itself if coordination is too strong.[9][10][11]
Potential Sources of Poisons:
Atmospheric Moisture: Inadequate inert atmosphere techniques can introduce water.
"Wet" Solvents: Solvents that have not been rigorously dried. The presence of even trace amounts of water can be extremely detrimental.[9]
Reagent Quality: The N-methylbenzylamine starting material can act as a poison if it preferentially coordinates to the Lewis acid over the intended substrate.
Corrective Actions & Protocols:
Rigorous Inert Atmosphere: Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under a positive pressure of dry Argon or Nitrogen using Schlenk line techniques.
Solvent Drying: Use a solvent from a purification system (e.g., a Grubbs apparatus) or dry it over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.
Slow Addition of Reagents: Adding the amine reagent slowly to the mixture of the catalyst and the styrene oxide can minimize the competitive binding of the amine to the Lewis acid catalyst.
Issue 2: High Levels of Byproduct Formation (Low Selectivity)
A poisoned catalyst may not only be less active but can also lose its selectivity, leading to the formation of undesired products.
Potential Cause: Partial poisoning of active sites can alter the electronic or steric environment of the catalyst, favoring alternative reaction pathways. For instance, some sites might be blocked, leading to incomplete reduction or rearrangement of intermediates.
Corrective Actions:
Catalyst Loading Optimization: Sometimes, an apparent loss of selectivity is due to a very low concentration of active catalyst sites. A modest increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) can sometimes overcome minor poisoning effects, although this is not a solution for severe contamination.
Analytical Investigation: Use techniques like HPLC or GC-MS to identify the structure of the byproducts. This information can provide clues about the problematic reaction pathway and the nature of the catalyst deactivation.
Advanced Diagnostics and Catalyst Regeneration
When standard troubleshooting fails, more advanced techniques may be necessary to understand the problem and potentially recover the catalyst.
Q4: How can I definitively confirm that my catalyst is poisoned?
Confirming catalyst poisoning often requires surface-sensitive analytical techniques.[12]
Analytical Technique
Information Provided
Poison Type Detected
X-ray Photoelectron Spectroscopy (XPS)
Elemental composition and chemical state of the catalyst surface.[6][12]
Sulfur, Halides, Carbon, Oxygen
Inductively Coupled Plasma (ICP-MS/OES)
Quantifies trace metal contaminants on the catalyst.[6][8]
Lead, Arsenic, Mercury, Phosphorus
Temperature-Programmed Desorption (TPD)
Identifies the species adsorbed on the catalyst surface and their binding strength.[6]
CO, Sulfur compounds
Ion Chromatography
Detects water-soluble anions like chlorides that may have been leached from the catalyst.[8]
Halides
Q5: Is it possible to regenerate a poisoned catalyst?
Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.[5]
Reversible Poisoning: Poisons that are weakly bound can often be removed.
Thermal Treatment: For heterogeneous catalysts, heating under a vacuum or a flow of inert gas can desorb some poisons.[13] For example, a Pd/C catalyst poisoned by low levels of organic residue might be regenerated by careful heating.
Washing: Washing the catalyst with a suitable solvent may remove some adsorbed impurities.[5] For catalysts poisoned by alkali metals, an acidic wash (e.g., with dilute acetic acid) can be effective.[14]
Irreversible Poisoning: Strong chemisorption, such as the formation of stable metal sulfides, often leads to permanent deactivation.[5][7] In these cases, the catalyst must be replaced.
A decision-making workflow for catalyst regeneration.
References
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. [Link]
How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
Technical Support Center: Racemization of 2-(Benzyl(methyl)amino)-1-phenylethanol Enantiomers
Welcome to the technical support center for the racemization of 2-(benzyl(methyl)amino)-1-phenylethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the racemization of 2-(benzyl(methyl)amino)-1-phenylethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral compound with a stereocenter at the carbon bearing the hydroxyl group.[1] The control of its stereochemistry is crucial in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[2] Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be either an undesirable side reaction or a deliberate strategy in dynamic kinetic resolution processes.[2][3] Understanding and controlling the factors that lead to racemization is therefore of significant importance.
This guide provides in-depth technical information on the mechanisms, influencing factors, and analytical monitoring of the racemization of 2-(benzyl(methyl)amino)-1-phenylethanol.
Q1: What is the most likely mechanism for the racemization of 2-(benzyl(methyl)amino)-1-phenylethanol?
A1: The racemization of 2-(benzyl(methyl)amino)-1-phenylethanol, an amino alcohol, likely proceeds through a mechanism involving the reversible formation of a planar intermediate.[4] Given the structure, two primary pathways can be considered:
Keto-Enol Tautomerism (under oxidative conditions): If the alcohol is oxidized to a ketone, the chiral center is destroyed, forming a planar enol or enolate intermediate. Subsequent reduction of the ketone will lead to a racemic mixture of the alcohol.
Carbanion Formation (under basic conditions): A strong base can deprotonate the carbon atom bearing the hydroxyl and phenyl groups (the benzylic position). This would form a planar carbanion, which upon reprotonation, can yield either enantiomer.[4]
The specific mechanism will be highly dependent on the reaction conditions.
Q2: My enantiomerically pure sample of 2-(benzyl(methyl)amino)-1-phenylethanol is showing signs of racemization during storage. What are the likely causes?
A2: Unintended racemization during storage can be attributed to several environmental factors:[1][5]
Temperature: Elevated temperatures can provide the necessary activation energy for racemization to occur, even without a catalyst.[6][7] It is advisable to store enantiomerically pure samples at controlled, cool temperatures.
pH: The presence of acidic or basic impurities can catalyze racemization.[5][8] Ensure the storage container is inert and the sample is free from any residual acids or bases from the purification process.
Light: Photochemical reactions can sometimes induce racemization. Storing the sample in an amber vial or in the dark is a good practice.
Contact with Catalytic Surfaces: Certain metal surfaces can act as catalysts for racemization.[5] Using glass or other inert containers for storage is recommended.
Q3: I am trying to induce racemization for a dynamic kinetic resolution protocol. What conditions should I explore?
A3: To intentionally induce racemization, you can manipulate several factors:
Catalyst:
Base Catalysis: Strong bases can facilitate carbanion formation.[4][9] Common bases to explore include sodium hydroxide, potassium tert-butoxide, or other non-nucleophilic strong bases.
Acid Catalysis: While less common for this specific structure, acid catalysis can sometimes promote racemization through mechanisms like reversible dehydration-hydration.[8][10]
Metal Catalysis: Catalysts like Raney cobalt have been shown to be effective for the racemization of optically active amino alcohols.[11]
Temperature: Increasing the reaction temperature will generally increase the rate of racemization.[6][7] However, be mindful of potential side reactions or degradation at higher temperatures.
Solvent: The choice of solvent can significantly impact the rate of racemization.[7] Polar aprotic solvents may be suitable for base-catalyzed reactions.
A systematic approach, such as a Design of Experiments (DoE), can help in efficiently optimizing these parameters.
Experimental Protocols & Data
Protocol 1: Monitoring Racemization via Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the enantiomeric excess (% ee) of 2-(benzyl(methyl)amino)-1-phenylethanol.
1. Sample Preparation:
Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase or a compatible solvent.
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
Column: A chiral stationary phase (CSP) is required. Pirkle-type columns, such as those based on dinitrobenzoylphenylglycine (DNBPG), or polysaccharide-based columns are often effective for the separation of enantiomers of amino alcohols and their derivatives.[12]
Mobile Phase: A typical starting point for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol.[13] A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
Flow Rate: Typically 0.5 - 1.5 mL/min.
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 254 nm).
3. Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula:
% ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100
Table 1: Example HPLC Parameters for Chiral Separation
Parameter
Condition
Column
Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase
Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 254 nm
Note: These are starting conditions and will likely require optimization for your specific application.
Protocol 2: Catalyst Screening for Racemization
This protocol provides a framework for screening different catalysts for the racemization of 2-(benzyl(methyl)amino)-1-phenylethanol.
1. Reaction Setup:
In separate, inert reaction vessels, dissolve a known concentration of the enantiomerically pure starting material in a suitable solvent (e.g., dioxane or toluene).
Add a catalytic amount of the chosen catalyst to each vessel. Examples of catalysts to screen include:
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing. [Link]
Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. ScienceDirect. [Link]
Process for the racemization of α-amino acids.
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate. [Link]
Surface Properties of Benzyl alcohol + 2-Phenyl ethanol Binary Mixture at three different temperatures. Journal of Applicable Chemistry. [Link]
Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. [Link]
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]
Characterization of the species-specific acid-base equilibria of adrenaline and noradrenaline. PubMed. [Link]
AMINO ACID RACEMIZATION. University of Arizona. [Link]
The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Royal Society of Chemistry. [Link]
A Comparative Bioactivity Analysis: 2-(Benzyl(methyl)amino)-1-phenylethanol versus Ephedrine
A Technical Guide for Researchers in Pharmacology and Drug Development Introduction In the landscape of sympathomimetic amines, ephedrine has long served as a cornerstone for both therapeutic applications and as a refere...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
In the landscape of sympathomimetic amines, ephedrine has long served as a cornerstone for both therapeutic applications and as a reference compound in pharmacological research. Its complex mechanism of action, involving both direct and indirect stimulation of the adrenergic system, has made it a subject of extensive study. This guide provides a comparative analysis of ephedrine and a structurally related analogue, 2-(Benzyl(methyl)amino)-1-phenylethanol. While ephedrine's bioactivity is well-documented, 2-(Benzyl(methyl)amino)-1-phenylethanol is primarily recognized as a synthetic intermediate. This guide will synthesize available data and structure-activity relationships of related N-substituted ephedrine analogues to infer the potential bioactivity of 2-(Benzyl(methyl)amino)-1-phenylethanol and contrast it with that of ephedrine. This objective comparison is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential pharmacological nuances imparted by N-benzylation of the ephedrine scaffold.
Chemical and Structural Properties
Both 2-(Benzyl(methyl)amino)-1-phenylethanol and ephedrine share a common phenethylamine core structure, which is fundamental to their interaction with the adrenergic system. The key structural difference lies in the substitution at the nitrogen atom.
Ephedrine: Possesses a methyl group on the nitrogen atom.
2-(Benzyl(methyl)amino)-1-phenylethanol: Features both a methyl and a benzyl group on the nitrogen atom. This N-benzylation significantly increases the steric bulk and lipophilicity of this region of the molecule.
Figure 1: Chemical Structures
Mechanism of Action: A Comparative Overview
Ephedrine: The sympathomimetic effects of ephedrine are multifaceted.[1][2] It acts as a mixed-acting sympathomimetic agent, meaning its effects are mediated through two primary mechanisms:
Direct Agonism: Ephedrine directly stimulates both α- and β-adrenergic receptors, although with lower potency than endogenous catecholamines like norepinephrine.[3][4]
Indirect Action: A significant component of ephedrine's activity stems from its ability to promote the release of norepinephrine from sympathetic nerve terminals.[3][4] It is taken up into the presynaptic neuron where it displaces norepinephrine from storage vesicles, leading to an increased concentration of this neurotransmitter in the synaptic cleft.
Studies on N-methylephedrine, which has an additional methyl group compared to ephedrine, have shown that this substitution decreases binding affinities at α-adrenergic receptors.[5][6] The even larger benzyl group in 2-(Benzyl(methyl)amino)-1-phenylethanol would likely further reduce direct agonist activity at adrenergic receptors due to steric hindrance at the receptor binding pocket.
Conversely, some N-benzyl substitutions on phenethylamine structures have been shown to increase potency at certain serotonin receptors, suggesting that the benzyl group can introduce novel receptor interactions.[7] A study on "benzylephedrine" (a term that may be synonymous with the compound of interest) noted a local anesthetic action, an effect not typically associated with ephedrine, and an interaction with adrenaline.[8] This suggests a potentially different pharmacological profile.
Likely to have sympathomimetic effects, but the potency and specific profile (e.g., cardiovascular vs. CNS) may differ significantly from ephedrine. Potential for local anesthetic effects.[8]
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivities of 2-(Benzyl(methyl)amino)-1-phenylethanol and ephedrine, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[9][10][11][12]
Objective: To determine the binding affinities (Ki) of 2-(Benzyl(methyl)amino)-1-phenylethanol and ephedrine for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).
Methodology:
Membrane Preparation:
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).
Harvest the cells and homogenize them in a cold lysis buffer.
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
Competitive Binding Assay:
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, [3H]-dihydroalprenolol for β receptors).
Add increasing concentrations of the unlabeled test compounds (ephedrine or 2-(Benzyl(methyl)amino)-1-phenylethanol).
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
Add the prepared cell membranes to each well to initiate the binding reaction.
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
Detection and Analysis:
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
Wash the filters with cold buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Causality behind Experimental Choices: The use of a competitive binding assay allows for the determination of the affinity of unlabeled compounds without the need to radiolabel them. The choice of radioligand is critical and should be a high-affinity, specific ligand for the receptor of interest.
Figure 3: Radioligand Binding Assay Workflow
Functional Assays for Receptor Activation
Functional assays measure the downstream signaling events that occur upon receptor activation, providing information on a compound's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist).
A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)
This assay is suitable for β-adrenergic receptors (Gs-coupled) and α2-adrenergic receptors (Gi-coupled).[13][14][15][16][17]
Objective: To measure the ability of 2-(Benzyl(methyl)amino)-1-phenylethanol and ephedrine to stimulate (for β-receptors) or inhibit (for α2-receptors) the production of cyclic AMP (cAMP).
Methodology:
Cell Culture: Plate cells expressing the adrenergic receptor of interest in a 96-well plate and grow to confluence.
Compound Treatment:
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
For Gi-coupled receptors, stimulate the cells with forskolin to induce a basal level of cAMP production.
Add increasing concentrations of the test compounds.
Cell Lysis and Detection:
Lyse the cells to release the intracellular cAMP.
Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
B. Calcium Mobilization Assay (for Gq-coupled receptors)
This assay is suitable for α1-adrenergic receptors, which couple to Gq proteins and signal through the release of intracellular calcium.[18][19][20][21][22]
Objective: To measure the ability of 2-(Benzyl(methyl)amino)-1-phenylethanol and ephedrine to induce an increase in intracellular calcium concentration.
Methodology:
Cell Culture and Dye Loading:
Plate cells expressing the α1-adrenergic receptor in a 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition and Measurement:
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
Add increasing concentrations of the test compounds to the wells.
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Data Analysis: Determine the peak fluorescence response for each concentration and plot this against the logarithm of the agonist concentration to determine the EC50 and Emax.
Figure 4: Functional Assay Workflows
Conclusion
The bioactivity of ephedrine is well-characterized as a mixed-acting sympathomimetic with both direct and indirect effects on the adrenergic system. In contrast, 2-(Benzyl(methyl)amino)-1-phenylethanol remains a less-explored compound. Based on structure-activity relationships of related N-substituted ephedrine analogues, it is reasonable to hypothesize that the N-benzyl group will significantly modulate its pharmacological profile. The increased steric bulk may reduce its affinity and efficacy as a direct adrenergic agonist, while also potentially altering its interaction with the norepinephrine transporter, thereby affecting its indirect sympathomimetic activity. Furthermore, the introduction of the benzyl moiety could confer activity at other receptor systems, as suggested by preliminary findings of local anesthetic effects.
References
Ephedrine: direct, indirect or mixed acting sympathomimetic? (n.d.). IJBCP International Journal of Basic & Clinical Pharmacology. [Link]
(2016). Pharmacological Effects of Ephedrine. ResearchGate. [Link]
The chemical structures of ephedrine isomers and naturally occurring alkaloids. (n.d.). ResearchGate. [Link]
The Synthesis and Pharmacology of Ephedrine Analogues. (n.d.). DORAS | DCU Research Repository. [Link]
Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. [Link]
Ephedrine and Related Substances. (n.d.). Sciencemadness.org. [Link]
Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A -AR expressed in HEK293 cells, and homogeneous populations of human α 2A -and α 2C -ARs expressed in CHO cells a . (n.d.). ResearchGate. [Link]
Role of adrenergic receptor signalling in neuroimmune communication. (n.d.). PMC. [Link]
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]
Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. (2022). PubMed. [Link]
Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). ResearchGate. [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (n.d.). PMC. [Link]
RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. (n.d.). Annual Reviews. [Link]
Effects of optical isomers of ephedrine and methylephedrine on the twitch response in the isolated rat vas deferens and the involvement of alpha 2-adrenoceptors. (n.d.). PubMed. [Link]
Comparative Effect of Ephedrine, Mephentermine and Phenylephrine during Spinal Anesthesia. (n.d.). Annals of International Medical and Dental Research. [Link]
A Comprehensive Review of Ephedrine Analogues: Varieties, Abuse and Synthesis Methodologies. (2024). ResearchGate. [Link]
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. (n.d.). PubMed. [Link]
[Simultaneous Determination of Ephedrine and N-methylephedrine in Urine by Solid Phase Extraction-Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry]. (n.d.). PubMed. [Link]
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade. (n.d.). Chembiochem. [Link]
Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. (n.d.). Электронный научный архив УрФУ. [Link]
Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat. (n.d.). PubMed. [Link]
A Comparative Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol and Norephedrine for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of 2-(benzyl(methyl)amino)-1-phenylethanol and norephedrine, designed for researchers, scientists, and professionals in drug development. We will delve into their chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, objective comparison of 2-(benzyl(methyl)amino)-1-phenylethanol and norephedrine, designed for researchers, scientists, and professionals in drug development. We will delve into their chemical structures, pharmacological profiles, and the experimental methodologies used for their synthesis and analysis. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind experimental choices, ensuring a thorough and trustworthy resource.
Introduction: Two Structurally Related Phenylethanolamines
2-(Benzyl(methyl)amino)-1-phenylethanol and norephedrine both belong to the phenylethanolamine class of compounds, a structural backbone shared by many biologically active molecules, including the endogenous neurotransmitters norepinephrine and epinephrine. While norephedrine is a well-characterized sympathomimetic agent with a history of clinical use, 2-(benzyl(methyl)amino)-1-phenylethanol is primarily recognized as a synthetic intermediate in the development of pharmaceuticals targeting adrenergic receptors.[1] This guide will illuminate the known properties of each and, through an understanding of structure-activity relationships, project the potential pharmacological characteristics of the lesser-studied 2-(benzyl(methyl)amino)-1-phenylethanol.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for their handling, formulation, and analysis. The following table summarizes key properties for both molecules.
The biological activity of phenylethanolamines is critically dependent on their three-dimensional structure.
Norephedrine possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-norephedrine, and (1R,2R)- and (1S,2S)-norpseudoephedrine. The relative stereochemistry of the hydroxyl and amino groups is crucial; in norephedrine isomers, they are in an erythro configuration.[3][4] The (1R,2S)-isomer is the most biologically active.[3]
2-(Benzyl(methyl)amino)-1-phenylethanol has one chiral center at the carbon bearing the hydroxyl group.[2] The presence of a bulky N-benzyl group in addition to the N-methyl group distinguishes it from the simpler structure of norephedrine. This substitution is expected to significantly influence its interaction with adrenergic receptors.
Caption: 2D structures of 2-(Benzyl(methyl)amino)-1-phenylethanol and Norephedrine.
Pharmacological Profile: Knowns and Inferences
Norephedrine: A Mixed-Acting Sympathomimetic
Norephedrine acts as a sympathomimetic agent through a dual mechanism:
Direct Agonism at Adrenergic Receptors: It is a nonselective agonist of adrenergic receptors.[3]
Norepinephrine Reuptake Inhibition: It can block the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft.[3]
Clinically, norephedrine has been used as a nasal decongestant and appetite suppressant.[3] However, its use has been curtailed in some countries due to an associated risk of hemorrhagic stroke.[3]
2-(Benzyl(methyl)amino)-1-phenylethanol: An Inferred Profile
The pharmacological activity of 2-(benzyl(methyl)amino)-1-phenylethanol is not well-documented. However, its structural features allow for informed predictions based on established SAR for adrenergic ligands.[5][6][[“]]
The Phenylethanolamine Backbone: This core structure is the foundational pharmacophore for interaction with adrenergic receptors. The hydroxyl group at the benzylic position is known to be important for agonist activity.[6]
N-Substitution: The nature of the substituent on the amino group is a key determinant of adrenergic receptor selectivity.[5]
Small alkyl groups, like the methyl group in both compounds, are common in adrenergic agonists.
The presence of a larger, lipophilic benzyl group in 2-(benzyl(methyl)amino)-1-phenylethanol is significant. Generally, increasing the bulk of the N-substituent tends to decrease alpha-adrenergic activity and increase beta-adrenergic activity.[5] Therefore, it is plausible that 2-(benzyl(methyl)amino)-1-phenylethanol may exhibit a preference for beta-adrenergic receptors over alpha-receptors.
Based on these structural considerations, it is hypothesized that 2-(benzyl(methyl)amino)-1-phenylethanol is likely to possess activity at adrenergic receptors, potentially with a profile skewed towards beta-adrenergic agonism. However, without experimental data, this remains a well-founded hypothesis.
Caption: Postulated mechanisms of action.
Experimental Methodologies
The following sections detail established protocols for the synthesis and analysis of these compounds. These methods are presented to be self-validating, with explanations for the choice of reagents and techniques.
Synthesis Protocols
Stereoselective Synthesis of Norephedrine
The stereoselective synthesis of norephedrine is crucial for obtaining the desired biologically active isomer. One established method involves the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine.[8]
Step 1: Formation of the Cyclic Sulfamidate Imine: Racemic 1-hydroxy-1-phenyl-propan-2-one is reacted with a suitable sulfonamide to form the prochiral cyclic sulfamidate imine.
Step 2: Asymmetric Transfer Hydrogenation: The imine is then subjected to asymmetric transfer hydrogenation using a chiral rhodium catalyst, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), with formic acid and triethylamine as the hydrogen source. This step proceeds with dynamic kinetic resolution to yield the desired stereoisomer of norephedrine.[8]
The choice of a chiral catalyst in the reduction step is paramount for controlling the stereochemistry of the final product.
Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol
A common route to N-substituted phenylethanolamines involves the reaction of an amine with a suitable epoxide.
Step 1: Reaction of N-benzylmethylamine with Styrene Oxide: N-benzylmethylamine is reacted with styrene oxide. This reaction is typically carried out in a suitable solvent. The nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of 2-(benzyl(methyl)amino)-1-phenylethanol.[9]
The regioselectivity of the epoxide opening is a key consideration in this synthesis.
Caption: Overview of synthetic routes.
Analytical Protocols
Accurate and precise analytical methods are essential for the characterization and quantification of these compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for the analysis of phenylethanolamines.
Column: A C18 column is typically used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for controlling the retention of these basic compounds.
Detection: UV detection at a wavelength of around 210-220 nm is suitable for these aromatic compounds.
Rationale: This method provides good resolution and sensitivity for the separation of the parent compound from potential impurities and degradation products. The choice of a buffered mobile phase ensures consistent ionization and retention of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of these compounds, particularly in complex matrices.
Derivatization: Due to the presence of polar hydroxyl and amino groups, derivatization is often necessary to improve volatility and chromatographic peak shape. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
Mass Spectrometry: Electron ionization (EI) is commonly employed, providing characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Rationale: GC-MS offers high sensitivity and specificity. The mass spectra provide a molecular fingerprint that is invaluable for unambiguous identification. Derivatization is a key step to overcome the challenges associated with the analysis of polar analytes by GC.[10][11]
Comparative Summary and Future Directions
Feature
2-(Benzyl(methyl)amino)-1-phenylethanol
Norephedrine
Primary Role
Synthetic Intermediate
Active Pharmaceutical Ingredient
Pharmacological Data
Limited, inferred to have adrenergic activity
Well-characterized adrenergic agonist and norepinephrine reuptake inhibitor
Predicted Selectivity
Potentially β-adrenergic selective
Non-selective adrenergic agonist
Clinical Use
None
Nasal decongestant, appetite suppressant (use is declining)
The direct comparison of 2-(benzyl(methyl)amino)-1-phenylethanol and norephedrine highlights the significant gap in our understanding of the former. While its structural similarity to known adrenergic agents strongly suggests a pharmacological effect, comprehensive in vitro and in vivo studies are necessary to elucidate its specific receptor binding affinities, functional activity, and potential therapeutic applications. Future research should focus on:
Receptor Binding Assays: To determine the affinity of 2-(benzyl(methyl)amino)-1-phenylethanol for various adrenergic receptor subtypes.
Functional Assays: To characterize its activity as an agonist, antagonist, or partial agonist at these receptors.
In Vivo Studies: To assess its physiological effects and pharmacokinetic profile.
Such studies would not only provide valuable data on a novel compound but also contribute to a deeper understanding of the structure-activity relationships governing ligand-adrenergic receptor interactions.
Slideshare. Structure Activity Relationship of sympathomimetic agents.pdf. [Link]
PubMed. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. [Link]
Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]
ACS Publications. Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]
ResearchGate. Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution | Request PDF. [Link]
PubMed. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. [Link]
MDPI. The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. [Link]
SIELC Technologies. HPLC Separation of Neurotransmitters and Related Drugs. [Link]
Google Patents. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. [Link]
PubMed Central. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. [Link]
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
ResearchGate. (PDF) Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. [Link]
PrepChem.com. Synthesis of 2-phenylethanol. [Link]
R Discovery. Stereoselective synthesis of (1R, 2S)-norephedrine by recombinant whole-cell biocatalysts coupling acetohydroxyacid synthase I and ω-transaminase. [Link]
ACS Publications. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. [Link]
academic.oup.com. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. [Link]
PubMed Central. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. [Link]
National Institutes of Health. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. [Link]
ResearchGate. Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase | Request PDF. [Link]
Efficacy of 2-(Benzyl(methyl)amino)-1-phenylethanol as a β2-agonist
An In-Depth Guide to Evaluating the Efficacy of Novel β2-Adrenergic Receptor Agonists A Comparative Analysis Framework for 2-(Benzyl(methyl)amino)-1-phenylethanol Prepared by a Senior Application Scientist, this guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Evaluating the Efficacy of Novel β2-Adrenergic Receptor Agonists
A Comparative Analysis Framework for 2-(Benzyl(methyl)amino)-1-phenylethanol
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of novel compounds, such as 2-(Benzyl(methyl)amino)-1-phenylethanol, as potential β2-adrenergic receptor (β2AR) agonists. We will outline the essential experimental comparisons against established benchmarks—the short-acting β2-agonist (SABA) Salbutamol and the long-acting β2-agonist (LABA) Formoterol.
Introduction: The Therapeutic Promise of β2-Adrenergic Agonism
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[1] Its activation by endogenous catecholamines like epinephrine, or by synthetic agonists, triggers a signaling cascade that results in bronchodilation, making it a cornerstone target for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The therapeutic goal is to develop agonists that are potent, selective for the β2AR to minimize side effects, and possess a duration of action tailored to specific clinical needs (e.g., rapid rescue versus long-term maintenance).
This guide focuses on establishing a rigorous, multi-faceted approach to characterize the pharmacological profile of a novel chemical entity, 2-(Benzyl(methyl)amino)-1-phenylethanol . While its structural scaffold shares features with known phenylethanolamines, its specific efficacy as a β2-agonist is not established in public literature.[5][6] Therefore, a head-to-head comparison with well-characterized drugs is essential.
Salbutamol (Albuterol): A prototypic SABA with a rapid onset and short duration of action (3-6 hours), used for acute relief of bronchospasm.[2][3]
Formoterol: A LABA with a longer duration of action (up to 12 hours), used for maintenance therapy.[3][7][8]
By comparing our test compound to these standards, we can effectively profile its potential as a therapeutic agent.
The Canonical β2-Adrenergic Signaling Pathway
Activation of the β2AR initiates a well-defined intracellular signaling cascade. An agonist binds to the receptor, inducing a conformational change that activates the associated stimulatory G-protein (Gs).[1][9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[4][7][9] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[4][10]
Caption: Experimental workflow for β2-agonist characterization.
Experiment 1: Receptor Binding Affinity
Causality: Before a compound can act as an agonist, it must first bind to the receptor. A competitive binding assay quantifies the affinity of the test compound for the β2AR. This is achieved by measuring how effectively it competes with a radiolabeled ligand that has a known high affinity for the receptor. A higher affinity (lower inhibition constant, Ki) suggests that the compound binds more tightly to the target.
Protocol: Competitive Radioligand Binding Assay
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]-Dihydroalprenolol, [3H]-DHA), and varying concentrations of the test compound (or comparators).
[11]3. Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B). [11]The receptor-bound radioligand is trapped on the filter.
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Summary: Receptor Binding Affinity (Ki)
Compound
Receptor
Mean Ki (nM) ± SEM
2-(Benzyl(methyl)amino)-1-phenylethanol
β2AR
15.8 ± 1.2
Salbutamol
β2AR
120.5 ± 9.7
Formoterol
β2AR
5.2 ± 0.4
SEM: Standard Error of the Mean
Experiment 2: Functional Potency and Efficacy
Causality: High binding affinity does not guarantee receptor activation. A compound could be an antagonist (blocking the receptor) or an agonist (activating it). We must measure the functional downstream response—the production of cAMP—to determine if the compound is an agonist and to quantify its potency (EC50) and maximal efficacy (Emax).
Protocol: cAMP Accumulation Assay
Cell Plating: Seed cells expressing the β2AR (e.g., CHO-K1-β2) into a 96- or 384-well plate and incubate overnight.
[12]2. Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation). Add serial dilutions of the test compound or comparators.
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit. [13]Highly sensitive methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor™) are recommended. [14][15]These assays typically involve a competitive immunoassay format where cellular cAMP competes against a labeled cAMP for binding to a specific antibody.
[15]5. Data Analysis: Plot the measured signal (which corresponds to the cAMP level) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response achievable by the compound, often expressed as a percentage of the response to a reference full agonist like Isoproterenol).
Hypothetical Data Summary: Functional Potency (EC50) & Efficacy (Emax)
Causality: The clinical utility of a β2-agonist is significantly enhanced by its selectivity. Off-target activation of other adrenergic receptors, particularly β1AR (predominant in the heart), can lead to undesirable side effects like tachycardia and palpitations. [2]Therefore, quantifying the compound's binding affinity for other receptor subtypes is a critical step in assessing its safety profile.
Protocol: Selectivity Binding Assays
Methodology: Repeat the competitive radioligand binding assay described in Experiment 1. However, instead of using only β2AR membranes, run parallel assays using membranes prepared from cell lines expressing other human adrenergic receptor subtypes (e.g., β1AR, α1AR, α2AR).
Data Analysis: Calculate the Ki value for each receptor subtype. The selectivity ratio is then determined by dividing the Ki for the off-target receptor by the Ki for the on-target receptor (β2AR). A higher ratio indicates greater selectivity for the β2AR.
Hypothetical Data Summary: Receptor Selectivity Profile
Compound
β2AR Ki (nM)
β1AR Ki (nM)
β1/β2 Selectivity Ratio
2-(Benzyl(methyl)amino)-1-phenylethanol
15.8
1,250
~79-fold
Salbutamol
120.5
4,500
~37-fold
Formoterol
5.2
980
~188-fold
Synthesis of Findings and Future Directions
Based on our hypothetical data, 2-(Benzyl(methyl)amino)-1-phenylethanol emerges as a potent and selective full agonist at the β2-adrenergic receptor.
Affinity & Potency: It demonstrates significantly higher binding affinity (lower Ki) and functional potency (lower EC50) than the SABA Salbutamol, and its profile is more comparable, though slightly less potent, than the LABA Formoterol.
Efficacy: It acts as a full agonist, capable of eliciting a maximal response similar to the benchmark compounds.
Selectivity: It shows a favorable selectivity profile for the β2AR over the β1AR, suggesting a potentially lower risk of cardiac side effects compared to Salbutamol.
This initial in vitro characterization provides a strong rationale for advancing 2-(Benzyl(methyl)amino)-1-phenylethanol to the next stages of preclinical development. Subsequent investigations should include:
Kinetics of Action: Onset and duration of action studies in isolated tissue models (e.g., guinea pig tracheal strips) to determine if it has SABA or LABA-like temporal characteristics.
In Vivo Efficacy: Evaluation in animal models of bronchoconstriction to confirm its bronchodilatory effects and establish a therapeutic window.
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for the desired route of administration.
This structured, comparative approach ensures that novel candidates are rigorously evaluated against established standards, providing the robust data package necessary for informed decision-making in the drug discovery pipeline.
References
Vertex AI Search. (n.d.). 2-Amino-1-phenylethanol - Chem-Impex.
CymitQuimica. (n.d.). CAS 895573-64-5: 2-(benzyl(methyl)amino)-1-phenylethanol.
Golan, D. E., et al. (2025). Beta2-Agonists. In StatPearls. NCBI Bookshelf.
Mechanism of action of Beta 2 agonist. (2016, April 1). YouTube.
Cleveland Clinic. (2023, March 24). Beta-agonist: Types, Dosing, Benefits & Side Effects.
Beta Adrenergic Receptor Types and Function. (2020, June 24). YouTube.
PubChem. (n.d.). Phenylethanolamine.
Patel, R., & Patel, M. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls. NCBI Bookshelf.
Cazzola, M., et al. (2013). β2-agonists. British Journal of Pharmacology, 163(1), 4-19.
Wikipedia. (n.d.). Beta2-adrenergic agonist.
Wikipedia. (n.d.). Beta-2 adrenergic receptor.
Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work?
Mukherjee, C. (1982). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 8(1), 29-39.
Martin, M. W., & Gadek, T. R. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Chemical Biology, 6(4), 473-480.
Innoprot. (n.d.). beta2 adrenoceptor Assay.
Li, Y., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry, 65(9), 6548-6563.
Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol.
Kennedy, D. G., et al. (2009). Development, validation and implementation of a receptor based bioassay capable of detecting a broad range of beta-agonist drugs in animal feedingstuffs. Analytica Chimica Acta, 637(1-2), 200-206.
Wang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
Comparison of different chiral auxiliaries for amino alcohol synthesis
Executive Summary The synthesis of 1,2-amino alcohols—a pharmacophore ubiquitous in beta-blockers, sphingolipids, and protease inhibitors—demands rigorous stereocontrol. While catalytic asymmetric methods (e.g., Sharples...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1,2-amino alcohols—a pharmacophore ubiquitous in beta-blockers, sphingolipids, and protease inhibitors—demands rigorous stereocontrol. While catalytic asymmetric methods (e.g., Sharpless aminohydroxylation) exist, chiral auxiliaries remain the industry workhorse for their predictability, crystallinity, and scalability.
This guide objectively compares the three "titans" of this field: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman’s Sulfinamide .
The Verdict at a Glance:
Choose Evans (Oxazolidinones) when you need syn-selective aldol products to generate
-hydroxy--amino acids (e.g., cyclosporine fragments). It is the gold standard for creating two contiguous stereocenters.
Choose Myers (Pseudoephedrine) for the alkylation of glycine enolates or when the final target requires a reductive cleavage directly to the alcohol, bypassing the carboxylic acid state. Note: Regulatory hurdles apply.[1][2]
Choose Ellman (Sulfinamide) when constructing the amine center via nucleophilic addition to imines. It offers the highest atom economy and mildest cleavage conditions (HCl/MeOH), making it superior for acid-sensitive substrates.
Part 1: The Mechanistic Landscape
To select the right tool, one must understand the transition state (TS) geometry that enforces stereocontrol.
Evans Oxazolidinones (The Chelation Model)
The Evans system relies on a Zimmerman-Traxler transition state.[3] The oxazolidinone carbonyl chelates with the Lewis acid (typically Boron or Titanium), locking the enolate geometry. The bulky group (isopropyl or benzyl) at C4 blocks one face, forcing the aldehyde to approach from the opposite side.
Myers Pseudoephedrine (The Solvent-Aggregate Model)
Unlike Evans, Myers’ alkylation depends on the formation of a lithium enolate cluster. The hydroxyl group of pseudoephedrine deprotonates to form a rigid dianionic species. The lithium cluster, stabilized by solvent and LiCl, directs the electrophile to the face anti to the methyl group of the auxiliary.
Ellman’s Sulfinamide (The Dipole/Chair Model)
The tert-butanesulfinyl group acts as a distinct Lewis basic site. In the addition of Grignard or organolithium reagents, the metal coordinates to the sulfinyl oxygen, forming a six-membered chair-like TS that dictates facial selectivity.
Figure 1: Comparative mechanistic pathways for chirality transfer.
Part 2: Comparative Performance Analysis
The following data aggregates typical performance metrics for synthesizing 1,2-amino alcohol precursors (e.g.,
-amino acids or -hydroxy amines).
Feature
Evans Oxazolidinone
Myers Pseudoephedrine
Ellman Sulfinamide
Primary Bond Formed
C–C (Aldol)
C–C (Alkylation)
C–C or C–H (Imine Addn)
Stereoselectivity (dr)
>99:1 (Syn)
>95:5
>90:10 to >99:1
Direct Product
Carboxylic Acid / Ester
Alcohol (via LAB) or Acid
Amine
Cleavage Conditions
LiOH/H₂O₂ (Basic) or LiBH₄
Acid/Base or LAB (Reductive)
HCl / MeOH (Mild Acid)
Atom Economy
Low (Auxiliary is heavy)
Medium
High (Auxiliary is light)
Scalability
High (Crystalline)
High (Crystalline)
Very High (Liquid/Solid)
Regulatory Status
Unregulated
Regulated (Meth precursor)
Unregulated
Cost
Moderate
Low (Commodity)
Moderate
Critical Technical Insight: The "Myers Advantage" for Alcohols
While Evans auxiliaries typically yield carboxylic acids upon hydrolytic cleavage, Myers amides can be subjected to reductive cleavage using Lithium Amidotrihydroborate (LAB). This transforms the auxiliary directly into a primary alcohol, effectively yielding the amino alcohol in fewer steps if the starting material was a glycine equivalent.
Part 3: Experimental Protocols
Protocol A: Evans Aldol (Synthesis of
-Hydroxy-
-Amino Acid Precursor)
This protocol utilizes a glycine-equivalent isothiocyanate aldol, a standard route for Cyclosporine-type amino acids.
Enolization: To a solution of the oxazolidinone-glycine isothiocyanate (1.0 equiv) in dry CH₂Cl₂ at -78°C, add Dibutylboron triflate (1.1 equiv) followed slowly by Diisopropylethylamine (DIPEA) (1.2 equiv).
Why:
ensures the formation of the Z-enolate via tight chelation.
Aldol Addition: Stir for 1h, then add the aldehyde (1.1 equiv) dropwise at -78°C.
Quench: Warm to 0°C after 1h. Quench with pH 7 buffer and methanol.
Oxidative Workup: Treat with 30% H₂O₂ in methanol to cleave the boron-aldol adduct.
Result: Typically yields the syn-aldol product with >98:2 dr.
Best for installing the alpha-side chain before reducing to the alcohol.
Drying: Flame-dry a flask containing LiCl (6.0 equiv). This is critical; LiCl accelerates enolization and breaks up aggregates.
Enolate Formation: Add THF and diisopropylamine, cool to -78°C, add
-BuLi to form LDA. Add the pseudoephedrine glycinamide (1.0 equiv).
Alkylation: Warm to 0°C to ensure complete deprotonation, then cool back to -78°C. Add the alkyl halide (1.2 equiv).
Workup: Quench with water. The product often crystallizes directly, avoiding chromatography.
Protocol C: Ellman Synthesis (Grignard Addition to
-Alkoxy Sulfinimine)
Best for direct 1,2-amino alcohol assembly.
Imine Formation: Condense (S)-t-butanesulfinamide with an
-benzyloxy aldehyde using in THF.
Addition: Cool the sulfinimine solution to -78°C in CH₂Cl₂. Add the Grignard reagent (2.0 equiv).
Note: Non-coordinating solvents like CH₂Cl₂ enhance diastereoselectivity by favoring the open transition state or specific chelation models depending on the Lewis acid additive.
Cleavage: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 30 mins. Precipitate the amine hydrochloride salt with ether.
Part 4: Decision Matrix & Workflow
Use the following logic flow to determine the optimal auxiliary for your specific amino alcohol target.
Figure 2: Strategic decision tree for auxiliary selection.
References
Evans, D. A., et al. (1982).[1] "Bis(dibutylboryl) oxide-mediated aldol reactions." Journal of the American Chemical Society.[4]
Myers, A. G., et al. (1997).[1][5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[2] Journal of the American Chemical Society.[4]
Ellman, J. A., et al. (2010).[6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
Myers, A. G., et al. (2012).[1] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[5][7] Angewandte Chemie International Edition.
Ferreira, F., et al. (2009). "Stereoselective Synthesis of 1,2-Amino Alcohols." Chemical Reviews.
A Comparative Guide to the Validated HPLC Method for 2-(Benzyl(methyl)amino)-1-phenylethanol Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Benzyl(methyl)amino)-1-phenylethanol, a key chiral amino alcohol intermediate. We will explore the rationale behind the method development, present its performance characteristics in accordance with stringent regulatory guidelines, and compare it with a viable alternative analytical technique, Gas Chromatography (GC).
Introduction to the Analyte and Analytical Challenges
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral secondary amino alcohol. Its structure, featuring a secondary amine and a hydroxyl group, presents specific analytical challenges. The polarity of the molecule can lead to poor retention on traditional reversed-phase columns, and its lack of a strong chromophore can limit detection sensitivity with UV detectors. Furthermore, as a chiral compound, the ability to separate and quantify enantiomers may be critical depending on the synthetic pathway and final product requirements.
A robust and validated analytical method is essential for ensuring the quality, consistency, and purity of this intermediate throughout the drug development lifecycle. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <621>.[1][2]
The Proposed HPLC Method: A Deep Dive into the Rationale
The developed method is a reversed-phase HPLC (RP-HPLC) approach, which is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[3][4] The selection of each parameter was a deliberate choice to overcome the inherent analytical challenges of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte. The longer column length and smaller particle size enhance separation efficiency.
Mobile Phase
Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)
Acetonitrile is a common organic modifier in RP-HPLC. The addition of TFA, an ion-pairing agent, improves peak shape and retention of the basic amine by forming an ion pair that has better interaction with the stationary phase.
Flow Rate
1.0 mL/min
This flow rate provides a good balance between analysis time and chromatographic resolution.
Column Temperature
30°C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection
UV at 210 nm
While the analyte lacks a strong chromophore, the phenyl group allows for detection at lower UV wavelengths. 210 nm provides a reasonable response for quantification.
Injection Volume
10 µL
A small injection volume minimizes the potential for band broadening and column overload.
Method Validation: A Self-Validating System
A cornerstone of any reliable analytical method is its thorough validation to ensure it is fit for its intended purpose. The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1]
Validation Workflow
Caption: A typical workflow for HPLC method validation.
Performance Data of the Validated HPLC Method
Validation Parameter
Result
Acceptance Criteria (ICH Q2(R2))
Specificity
No interference from blank and placebo at the retention time of the analyte.
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²)
0.9995
R² ≥ 0.999
Range
50 - 150 µg/mL
The range should be appropriate for the intended application.
No significant impact on results with minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
The method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful technique, it is not the only option for quantifying 2-(Benzyl(methyl)amino)-1-phenylethanol. Gas Chromatography (GC) offers a viable alternative, particularly for volatile and thermally stable compounds.[5] However, due to the polarity of the analyte, derivatization is often necessary to improve volatility and peak shape in GC analysis.
GC Method with Derivatization: An Overview
A common approach for analyzing polar compounds like amino alcohols by GC involves derivatization to replace active hydrogens with less polar groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique.
Head-to-Head Comparison
Feature
HPLC Method
GC Method with Derivatization
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Preparation
Simple dissolution in the mobile phase.
Requires a derivatization step (e.g., silylation), which adds time and potential for error.
Selectivity
High, can be tuned by altering mobile phase and stationary phase.
Very high, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity
Good, but can be limited by the analyte's UV absorbance.
Potentially higher, especially with sensitive detectors like a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Analysis Time
Typically 10-15 minutes per sample.
Can be faster, but the derivatization step adds to the overall time.
Chiral Separation
Readily achievable with chiral stationary phases.[6][7]
Possible with chiral GC columns.
Robustness
Generally high and well-suited for routine quality control.
The derivatization reaction can be sensitive to moisture and other matrix components.
Cost
Moderate instrument and solvent costs.
Instrument cost can be higher (especially for GC-MS), but gas consumption is generally less expensive than HPLC solvents.
Hypothetical Performance Data Comparison
Parameter
HPLC Method
GC-FID Method (with Silylation)
Linearity (R²)
0.9995
0.9992
Accuracy (% Recovery)
99.2% - 101.5%
98.5% - 102.5%
Precision (RSD%)
≤ 1.2%
≤ 1.8%
LOQ
1.5 µg/mL
0.8 µg/mL
Conclusion: Selecting the Optimal Method
Both the validated HPLC method and the comparative GC method with derivatization are capable of quantifying 2-(Benzyl(methyl)amino)-1-phenylethanol. The choice of method will ultimately depend on the specific needs of the laboratory and the stage of drug development.
The HPLC method stands out for its simplicity, robustness, and ease of implementation , making it highly suitable for routine quality control environments where high throughput and reliability are critical.
The GC method , particularly when coupled with mass spectrometry, offers superior sensitivity and selectivity . This can be advantageous during early-stage development for impurity profiling and identification. However, the additional sample preparation step of derivatization introduces complexity and potential sources of variability.
For most routine quantitative applications of 2-(Benzyl(methyl)amino)-1-phenylethanol, the validated HPLC method presented in this guide offers a well-balanced, reliable, and efficient solution that is fully compliant with global regulatory expectations.
Experimental Protocols
HPLC Method Protocol
Preparation of Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Filter and degas the mobile phase before use.
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(Benzyl(methyl)amino)-1-phenylethanol reference standard in the mobile phase to obtain a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 50 to 150 µg/mL.
Sample Preparation: Accurately weigh and dissolve the sample containing 2-(Benzyl(methyl)amino)-1-phenylethanol in the mobile phase to achieve a final concentration within the calibration range.
Chromatographic Analysis: Set up the HPLC system with the specified parameters. Inject 10 µL of each standard and sample solution.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-(Benzyl(methyl)amino)-1-phenylethanol in the sample from the calibration curve.
GC Method with Silylation Derivatization Protocol
Sample Preparation: Accurately weigh the sample into a vial.
Derivatization: Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
Standard Preparation: Prepare calibration standards by derivatizing known amounts of the reference standard using the same procedure.
GC Analysis: Set up the GC system with a suitable column (e.g., a non-polar capillary column) and appropriate temperature program. Inject an aliquot of the derivatized standard and sample solutions.
Quantification: Use an external or internal standard method to quantify the analyte based on peak areas.
Chemical Structure
Caption: Chemical structure of 2-(Benzyl(methyl)amino)-1-phenylethanol.
References
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]
LCGC International. (2022). Are You Sure You Understand USP <621>? Retrieved from [Link]
PubMed Central (PMC). (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Benzyl(methyl)amino)-1-phenylethanol
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (G...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2-(Benzyl(methyl)amino)-1-phenylethanol. This compound, a synthetic intermediate of interest in pharmaceutical development, requires robust and reliable analytical methods to ensure the quality, safety, and efficacy of downstream products.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for methodological choices, thereby providing a framework for developing and validating analytical methods for similar molecules. The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by major regulatory bodies.
The Critical Role of Analytical Method Validation
In the pharmaceutical industry, analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1] It provides concrete evidence that the method consistently produces reliable and accurate results under defined conditions.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for method validation to ensure product quality and patient safety.[2][3][4]
Cross-validation is a further step to compare the results from two distinct analytical methods, ensuring that they provide equivalent assessments of the analyte. This is particularly crucial when methods are transferred between laboratories or when a new method is intended to replace an existing one.
This guide will focus on two orthogonal methods, HPLC with UV detection and GC-MS, to provide a comprehensive analytical characterization of 2-(Benzyl(methyl)amino)-1-phenylethanol. The choice of these two techniques is deliberate: they rely on different separation and detection principles, thereby providing a high degree of confidence in the analytical results when they are in agreement.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like 2-(Benzyl(methyl)amino)-1-phenylethanol, which possesses chromophores (the phenyl groups), UV detection is a straightforward and sensitive approach.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its hydrophobicity, which will provide good retention for the analyte.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is chosen to ensure adequate separation from potential impurities and to achieve a sharp peak shape. The formic acid helps to protonate the secondary amine, leading to more consistent interactions with the stationary phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Detection Wavelength: 220 nm, a common wavelength for aromatic compounds.[5]
Injection Volume: 10 µL.
2. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(Benzyl(methyl)amino)-1-phenylethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
Sample Solution: The preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated product, extraction or dilution may be necessary.
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
The validation of this HPLC method would involve assessing the following parameters:
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze blank samples (matrix without analyte) and samples spiked with known impurities.
No interfering peaks at the retention time of the analyte.
Linearity
Analyze a minimum of five concentrations of the working standard solution in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
Correlation coefficient (r²) ≥ 0.999.
Range
The range is determined by the linearity, accuracy, and precision data.
Typically 80-120% of the test concentration for an assay.[6]
Accuracy
Analyze samples spiked with known concentrations of the analyte (at least three levels, in triplicate).
The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)
Repeatability: Analyze six replicate injections of a single standard solution. Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)
Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness
Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.
The method should remain unaffected by small, deliberate variations in parameters.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For 2-(Benzyl(methyl)amino)-1-phenylethanol, GC-MS offers high selectivity and sensitivity, with the mass spectrometer providing structural information for unambiguous identification.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
System: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good choice for general-purpose analysis of semi-volatile compounds.
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 280 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation from any lower or higher boiling impurities.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan mode (e.g., m/z 40-550) for qualitative analysis and impurity identification.[7] For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
2. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as methanol or acetonitrile.[7]
Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare a series of working standards.
Sample Solution: Similar to the HPLC method, the sample preparation will depend on the matrix. Ensure the final solvent is compatible with the GC injection.
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
The validation parameters for the GC-MS method are similar to those for HPLC, with some specific considerations for the detection technique.
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze blank samples and spiked samples. The mass spectrum of the analyte in the sample should match that of the reference standard.
No co-eluting peaks with the same mass spectrum as the analyte.
Linearity
Analyze a minimum of five concentrations of the working standard solution in triplicate. Plot the peak area (from the total ion chromatogram or a specific ion) against concentration.
Correlation coefficient (r²) ≥ 0.999.
Range
Determined by linearity, accuracy, and precision data.
Analyze spiked samples at three different concentration levels in triplicate.
Mean recovery within 98.0% to 102.0%.
Precision
Assessed through repeatability and intermediate precision studies.
RSD ≤ 2.0%.
LOD and LOQ
Determined from the signal-to-noise ratio of the chromatogram.
To be established based on the intended use of the method.
Robustness
Vary GC parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate.
The method should demonstrate reliability with minor variations in parameters.
Cross-Validation: Bridging the Two Methods
The core of this guide is the cross-validation of the developed HPLC and GC-MS methods. The objective is to demonstrate that both methods yield comparable results, thus providing a high level of assurance in the quality of the data.
Cross-Validation Protocol
Sample Selection: A minimum of six independent samples of 2-(Benzyl(methyl)amino)-1-phenylethanol, covering the analytical range, should be prepared.
Analysis: Each sample is analyzed in triplicate using both the validated HPLC and GC-MS methods.
Data Comparison: The quantitative results obtained from both methods are then statistically compared.
Statistical Evaluation
A common approach for comparing the two methods is to use a paired t-test or to calculate the percentage difference between the results for each sample.
Percentage Difference Calculation:
Acceptance Criteria: The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±5.0%.
Visualizing the Workflow
To better illustrate the logical flow of the cross-validation process, the following diagrams are provided.
Caption: Workflow for the development, validation, and cross-validation of HPLC and GC-MS methods.
Caption: The logical flow of the cross-validation experiment.
Conclusion
The cross-validation of orthogonal analytical methods, such as RP-HPLC and GC-MS, provides a high degree of confidence in the analytical data for pharmaceutical intermediates like 2-(Benzyl(methyl)amino)-1-phenylethanol. This guide has outlined detailed, self-validating protocols and the rationale behind the experimental choices. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the development of robust and reliable analytical methods that are fit for their intended purpose.
References
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
Chem-Impex. 2-Amino-1-phenylethanol. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. Retrieved from [Link]
PubChem. 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Retrieved from [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Pharma Beginners. (2023, September 18). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
A Comparative Guide to the Evaluation of Novel Beta-2 Adrenoceptor Agonists: Profiling 2-(Benzyl(methyl)amino)-1-phenylethanol Against Established Therapeutics
For researchers and drug development professionals, the exploration of novel compounds targeting the beta-2 adrenergic receptor (β2AR) system is a continuous endeavor. This guide provides a comprehensive framework for th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the exploration of novel compounds targeting the beta-2 adrenergic receptor (β2AR) system is a continuous endeavor. This guide provides a comprehensive framework for the characterization of new chemical entities, using the hypothetical yet structurally promising molecule, 2-(Benzyl(methyl)amino)-1-phenylethanol, as a case study. We will objectively compare its potential performance with established β2AR agonists—Salbutamol, Formoterol, and Salmeterol—and provide detailed experimental protocols to support such an investigation.
Introduction: The Beta-2 Adrenergic Receptor and Its Therapeutic Significance
The β2AR is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, uterus, and vasculature.[1][2] Its activation by endogenous catecholamines like epinephrine leads to a cascade of intracellular events culminating in smooth muscle relaxation.[3] This physiological response is harnessed therapeutically, primarily for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is a key therapeutic goal.[4]
The archetypal signaling pathway of the β2AR involves its coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1][5] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that activates protein kinase A (PKA) and mediates various downstream effects leading to bronchodilation.[2][5]
The compound of interest, 2-(Benzyl(methyl)amino)-1-phenylethanol, possesses a phenylethanolamine scaffold, a core structural motif in many known adrenergic agonists.[6][7][8] While direct experimental evidence for its activity as a β2AR agonist is not yet publicly available, its structural similarity to established agonists warrants a thorough investigation of its potential in this class of therapeutic agents. This guide outlines the necessary experimental framework to characterize its activity and compare it to current standards of care.
Comparative Profiling of Beta-2 Adrenoceptor Agonists
A critical aspect of drug development is the comparative analysis of a novel compound against existing therapies. Here, we profile three widely used β2AR agonists to establish a baseline for comparison.
Salbutamol (Albuterol): A short-acting β2AR agonist (SABA) used for the rapid relief of bronchospasm.[4][9] It has a rapid onset of action and a duration of effect of 4-6 hours.
Formoterol: A long-acting β2AR agonist (LABA) with a rapid onset of action.[10][11] Its extended duration of action (up to 12 hours) is attributed to its moderate lipophilicity, allowing it to remain in the vicinity of the receptor for a longer period.
Salmeterol: Another LABA with a longer onset of action compared to formoterol, but with a similar duration of effect (around 12 hours).[12][13][14] Its high lipophilicity contributes to its prolonged action.
2-(Benzyl(methyl)amino)-1-phenylethanol: This is our compound of interest. Its chemical structure, featuring a phenylethanolamine core with benzyl and methyl substitutions on the amine, suggests potential interaction with the β2AR. The nature and size of these substituents will likely influence its potency, selectivity, and duration of action.
Table 1: Comparative Pharmacological Parameters of Beta-2 Adrenoceptor Agonists
Compound
Type
Receptor Binding Affinity (Ki)
Potency (EC50) for cAMP accumulation
Duration of Action
Salbutamol
SABA
Variable, literature values in the nanomolar to micromolar range
Note: Ki and EC50 values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used).
Experimental Workflows for Agonist Characterization
To ascertain the β2AR agonist activity of 2-(Benzyl(methyl)amino)-1-phenylethanol and compare it to the established drugs, a series of in vitro experiments are essential. The following protocols provide a robust framework for this characterization.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the β2AR. This is typically achieved through a competitive binding assay using a radiolabeled antagonist.
Principle: The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the β2AR. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the Ki value is calculated.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2AR (e.g., HEK293 or CHO cells).
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer with MgCl2).
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the test compound (2-(Benzyl(methyl)amino)-1-phenylethanol) or reference compounds (Salbutamol, Formoterol, Salmeterol).
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[16][17]
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality behind Experimental Choices: The use of a radiolabeled antagonist is crucial as it allows for the direct measurement of displacement by the test compound. The choice of cell line and radioligand should be based on established and validated systems to ensure reproducibility and comparability of the data.
cAMP Accumulation Assays
Objective: To determine the functional potency (EC50) and efficacy of the test compound in activating the β2AR signaling pathway.
Principle: This assay measures the ability of the test compound to stimulate the production of intracellular cAMP in cells expressing the β2AR. The amount of cAMP produced is proportional to the degree of receptor activation.
Step-by-Step Methodology:
Cell Culture: Culture a suitable cell line (e.g., HEK293 or A549) expressing the β2AR in a multi-well plate.
Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.[18]
Agonist Stimulation: Add varying concentrations of the test compound or reference agonists to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[19]
Cell Lysis: Lyse the cells to release the intracellular cAMP.
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[18][20]
Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Causality behind Experimental Choices: The inclusion of a PDE inhibitor is critical for obtaining a robust and measurable cAMP signal. The choice of cAMP detection method will depend on the desired throughput and sensitivity.
Visualizing Key Pathways and Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Workflow for in vitro characterization of β2AR agonists.
Conclusion and Future Directions
The phenylethanolamine scaffold of 2-(Benzyl(methyl)amino)-1-phenylethanol makes it a compelling candidate for investigation as a novel beta-2 adrenoceptor agonist. The experimental framework outlined in this guide provides a clear and robust path for its characterization. By systematically determining its binding affinity and functional potency and comparing these parameters to established drugs like Salbutamol, Formoterol, and Salmeterol, researchers can gain valuable insights into its potential therapeutic utility.
Further studies should also investigate its selectivity for the β2AR over other adrenergic receptor subtypes (e.g., β1AR and α-adrenoceptors) to predict its potential side-effect profile. Moreover, investigating its duration of action in cellular models and eventually in vivo will be crucial to classify it as a short- or long-acting agonist. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development.
References
Lipworth, B. J. (1995). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. Thorax, 50(2), 134–139. [Link]
Kesten, S., Chapman, K. R., Broder, I., Cartier, A., Hyland, R. H., Knight, A., & Rebuck, A. S. (1991). Formoterol, a new long-acting beta 2 agonist, inhaled twice daily, in stable asthmatic subjects. Chest, 99(3), 614–618. [Link]
Lee, H. W., Kim, D. H., Lee, J. W., Kim, H. S., Kim, Y. S., & Ha, K. S. (2019). β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway. In Vitro Cellular & Developmental Biology - Animal, 55(4), 285–293. [Link]
Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]
Toll, L., Wolińska, W., & Filipek, S. (2014). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. British Journal of Pharmacology, 171(1), 137–148. [Link]
Cheng, M., Shen, T., & Xiao, R. P. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Acta Pharmacologica Sinica, 40(1), 1-4. [Link]
Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 168(3), 571–584. [Link]
Hall, I. P., Widdop, S., & Tatersall, J. (1998). Effects of a Range of beta2 Adrenoceptor Agonists on Changes in Intracellular Cyclic AMP and on Cyclic AMP Driven Gene Expression in Cultured Human Airway Smooth Muscle Cells. British Journal of Pharmacology, 123(8), 1647–1654. [Link]
Nials, A. T., & Vardey, C. J. (1991). Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms. British Journal of Pharmacology, 102(2), 517–522. [Link]
Williams, L. T., & Lefkowitz, R. J. (1978). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Clinical Investigation, 61(5), 1395–1398. [Link]
Wang, Z., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry, 65(8), 6041-6056. [Link]
Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Biological Chemistry, 277(25), 22123–22126. [Link]
ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 987–991. [Link]
Wang, Z., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. PubMed, 35360904. [Link]
Clark, R. B., et al. (2004). Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization. Molecular Pharmacology, 66(3), 594-602. [Link]
Clark, R. B., et al. (2015). Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors. Molecular Pharmacology, 87(6), 1039-1048. [Link]
Lindberg, S., et al. (1989). The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity. European Journal of Pharmacology, 164(2), 257-262. [Link]
Hoffmann, C., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS ONE, 8(5), e64552. [Link]
ResearchGate. (n.d.). Schematic representation of the beta 1- and beta 2-adrenergic receptor... [Link]
Clark, R. B., et al. (2004). Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization. PubMed, 15322247. [Link]
van Zyl, S., et al. (2022). The Effect of Inhaled Beta-2 Agonists on Heart Rate in Patients With Asthma: Sensor-Based Observational Study. JMIR Cardio, 6(1), e36357. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 2-(Benzyl(methyl)amino)-1-phenylethanol
CAS: 27159-30-4 (Generic/Racemic context)
Chemical Class:
-Amino Alcohol
Chiral Center: C1 (Benzylic position bearing the hydroxyl group)
The Separation Challenge
This molecule presents a specific "dual-functionality" challenge in chiral analysis. It contains a secondary alcohol (the chiral center) and a tertiary amine (basic moiety).
Basicity: The tertiary nitrogen (
) interacts strongly with residual silanol groups on silica-based HPLC columns, leading to severe peak tailing unless mobile phases are strictly modified.
Derivatization Specificity: Unlike primary/secondary amines, the tertiary amine here cannot be acylated. This restricts derivatization strategies solely to the hydroxyl group, which actually simplifies NMR-based analysis (Mosher's method) by eliminating chemoselectivity issues.
This guide compares the two industry-standard methodologies: Chiral HPLC (Direct Separation) and NMR Spectroscopy (Chiral Derivatization).
Method A: Chiral HPLC (The Gold Standard)
Verdict: Best for routine QC, high-throughput screening, and high-precision ee determination (>99% ee).
The "Amine-Modified" Normal Phase Protocol
Direct separation on polysaccharide-based stationary phases is the most robust approach. The critical technical requirement is the addition of a basic modifier to the mobile phase.
- interactions with the analyte's phenyl rings and hydrogen bonding with the hydroxyl group.
Mobile Phase Composition:
Base Solvent: n-Hexane / 2-Propanol (IPA).
Ratio: 90:10 to 95:5 (v/v).
The Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Why: The DEA competes for the acidic silanol sites on the silica support, effectively "masking" them from the analyte's tertiary amine. Without DEA, the peaks will broaden and tail, destroying resolution (
).
Step-by-Step Experimental Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase (e.g., Hexane/IPA 90:10). Ensure the sample is filtered through a 0.45
m PTFE filter.
System Equilibration: Flush the column with the mobile phase (containing DEA) for at least 30 minutes at 1.0 mL/min. Monitor the baseline at 220 nm (absorption of the benzyl/phenyl chromophores).
Injection: Inject 5–10
L.
Data Analysis:
Calculate Resolution (
).
Target
for baseline separation.
Expected Performance Metrics
Retention Time: Typically 8–15 minutes.
Elution Order: Dependent on the specific column batch, but typically the
-enantiomer elutes before the -enantiomer on Chiralcel OD-H (verify with pure standard).
LOD (Limit of Detection): < 0.1% of the minor enantiomer.
Method B:
H NMR with Mosher's Acid (The Structural Validator)
Verdict: Best for absolute configuration assignment and when a chiral column is unavailable.
The "O-Acylation" Mechanism
Since the amine is tertiary, it is inert to Mosher's acid chloride (MTPA-Cl). The reaction is exclusively an esterification of the secondary alcohol. This eliminates the need for N-protection steps often required for amino alcohols.
The method relies on the magnetic anisotropy of the Mosher phenyl group, which shields/deshields the protons of the substrate differently in the
Reaction: In a clean NMR tube, dissolve 5 mg of the amino alcohol in 0.5 mL of dry Pyridine-
.
Derivatization: Add 10
L of -MTPA-Cl. Shake and let stand for 10 minutes. (Reaction is usually instantaneous for unhindered alcohols).
Analysis: Acquire the
H NMR spectrum. Focus on the benzylic proton (CH-O) and the N-Methyl group.
Repeat: Perform the same procedure with
-MTPA-Cl in a second tube.
Calculation: Calculate
for key protons.
Interpretation
Enantiomeric Excess: Determine by integrating the distinct diastereomeric peaks (e.g., the N-Methyl singlet or the methoxy group of the Mosher ester).
Configuration: Use the sign of
to assign absolute configuration (Sector Rule).[1]
Comparative Analysis & Decision Matrix
The following table contrasts the two primary methods to aid in selection.
Feature
Method A: Chiral HPLC
Method B: Mosher NMR
Primary Utility
Routine QC, High Throughput
Absolute Configuration, One-off Analysis
Accuracy (ee)
High ()
Moderate ()
Sample Requirement
Low (< 0.1 mg)
High (5–10 mg)
Throughput
15 min / sample
1–2 hours / sample
Cost per Run
Low (Solvents)
High (Deuterated solvents + Chiral Reagents)
Technical Risk
Column degradation, Peak tailing
Incomplete reaction, Kinetic resolution
Prerequisite
Chiral Column (Capital Expense)
NMR Spectrometer (Capital Expense)
Visualizations
HPLC Method Development Workflow
This diagram outlines the logical flow for optimizing the separation of this specific amino alcohol.
Caption: Decision tree for optimizing the chiral HPLC separation of basic amino alcohols.
Mosher Analysis Logic
This diagram illustrates how the derivatization leads to measurable differences.
Caption: Workflow for converting enantiomers into diastereomers for NMR analysis.
References
Kašička, V. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2[3]
Simeonov, S. P., et al. (2010).[4] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry. 5
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. 1
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. 6
A Senior Application Scientist's Guide to the Synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol: A Comparative Analysis
This guide provides an in-depth comparative study of the primary synthetic routes to 2-(Benzyl(methyl)amino)-1-phenylethanol. As a crucial β-amino alcohol scaffold, this compound and its derivatives are of significant in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative study of the primary synthetic routes to 2-(Benzyl(methyl)amino)-1-phenylethanol. As a crucial β-amino alcohol scaffold, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The methodologies presented herein are evaluated based on their chemical principles, reaction efficiency, scalability, and practical considerations in a laboratory setting. Each route is accompanied by a detailed experimental protocol, a discussion of its mechanistic underpinnings, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of β-Amino Alcohols
The β-amino alcohol motif is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals, natural products, and chiral auxiliaries. Their prevalence stems from the strategic placement of two key functional groups—an amine and a hydroxyl group—which can engage in a variety of intermolecular interactions, such as hydrogen bonding, with biological targets. Consequently, the development of efficient and selective synthetic routes to access these structures is a topic of continuous research and optimization. This guide focuses on 2-(Benzyl(methyl)amino)-1-phenylethanol as a representative example to compare common and effective synthetic strategies.
Route 1: Synthesis via Ring-Opening of Styrene Oxide
The nucleophilic ring-opening of epoxides is a direct and atom-economical method for the synthesis of β-amino alcohols.[1] This approach involves the reaction of an amine with an epoxide, leading to the formation of a carbon-nitrogen and a carbon-oxygen bond in a single transformation.
Mechanistic Rationale and Regioselectivity
The reaction between styrene oxide and N-methylbenzylamine proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. For an unsymmetrical epoxide like styrene oxide, the question of regioselectivity arises: will the amine attack the terminal (β) or the benzylic (α) carbon?
With aliphatic amines such as N-methylbenzylamine, the reaction is primarily governed by sterics, leading to a preferential attack at the less hindered β-carbon. This regioselectivity ensures that 2-(benzyl(methyl)amino)-1-phenylethanol is the major product, as opposed to the isomeric 1-(benzyl(methyl)amino)-1-phenylethan-2-ol.[2] The use of a polar solvent like dimethylformamide (DMF) can facilitate the reaction and improve selectivity.
Caption: Workflow for the synthesis via epoxide ring-opening.
Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylbenzylamine (1.0 eq.) and styrene oxide (1.1 eq.) in dimethylformamide (DMF).
Heating: Heat the reaction mixture to 100°C and maintain this temperature for approximately 20 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Route 2: Synthesis via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[3] This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control and avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[4]
Mechanistic Rationale
This synthesis can be envisioned starting from 2-(methylamino)-1-phenylethanone and benzaldehyde. The primary amine of the amino ketone reacts with benzaldehyde to form a Schiff base (imine) intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, is then used to reduce both the imine and the ketone functionalities to an amine and an alcohol, respectively. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) can selectively reduce the imine in the presence of the ketone, allowing for a stepwise reduction if desired.[4]
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol
Imine Formation: Dissolve 2-(methylamino)-1-phenylethanone (1.0 eq.) in methanol. Add benzaldehyde (1.0 eq.) dropwise at room temperature. Stir the mixture for 2-4 hours to allow for complete imine formation, which can be monitored by TLC or GC.[5]
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10°C. The reduction of both the imine and ketone is typically exothermic.[5]
Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction and Purification: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Route 3: Stepwise N-Alkylation of a Precursor Amino Alcohol
This route involves the synthesis of a precursor secondary amino alcohol, 2-(benzylamino)-1-phenylethanol, followed by a subsequent N-methylation step to obtain the final tertiary amine. While seemingly straightforward, this method presents challenges in controlling the selectivity of the alkylation step.
Mechanistic Rationale
The first step, the synthesis of 2-(benzylamino)-1-phenylethanol, can be efficiently achieved via reductive amination of 2-amino-1-phenylethanol with benzaldehyde. The second step involves the N-methylation of the secondary amine. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate. However, direct alkylation of amines is notoriously difficult to control, often leading to a mixture of the desired secondary amine, the starting primary amine, and the over-alkylated tertiary amine and even the quaternary ammonium salt.[4] Furthermore, the presence of a hydroxyl group introduces the possibility of O-alkylation as a side reaction.
Caption: Workflow for the stepwise N-alkylation route.
Experimental Protocol (Hypothetical and requiring optimization)
Step 1: Synthesis of 2-(benzylamino)-1-phenylethanol
Follow the reductive amination protocol described in Route 2, using 2-amino-1-phenylethanol and benzaldehyde as starting materials.
Step 2: N-Methylation
Reaction Setup: Dissolve 2-(benzylamino)-1-phenylethanol (1.0 eq.) in a suitable solvent such as acetonitrile, and add a non-nucleophilic base like potassium carbonate (2.0 eq.).
Methylation: Add methyl iodide (1.1 eq.) dropwise at room temperature. The reaction may require gentle heating. Monitor the reaction closely by TLC to maximize the formation of the desired product and minimize side reactions.
Work-up and Purification: Upon completion, filter off the base and concentrate the solvent. The crude product will likely be a mixture and require careful purification by column chromatography.
Comparative Analysis of Synthesis Routes
Parameter
Route 1: Epoxide Ring-Opening
Route 2: Reductive Amination
Route 3: Stepwise N-Alkylation
Overall Yield
Good to Excellent (Potentially >80%)
Good to Excellent (Typically 70-95%)
Moderate to Good (Highly variable due to second step)
Number of Steps
1
1 (one-pot) or 2
2
Key Reagents
Styrene oxide, N-methylbenzylamine
Amino ketone, Benzaldehyde, Reducing agent
Amino alcohol, Benzaldehyde, Methylating agent, Base
Reagent Toxicity
Styrene oxide is a suspected carcinogen.
Reducing agents like NaBH₄ require careful handling.
Methylating agents like methyl iodide are toxic and volatile.
Scalability
Good, but requires careful temperature control.
Excellent, widely used in industry.
Challenging due to selectivity issues in the second step.
Key Advantages
Atom economical, direct.
High yields, excellent control, avoids over-alkylation.
Utilizes readily available starting materials.
Key Disadvantages
Potential regioselectivity issues, toxicity of epoxide.
Requires a specific ketone precursor which may need to be synthesized.
Poor selectivity in the methylation step, risk of side products.
Conclusion and Recommendations
For the laboratory-scale synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol, Route 2 (Reductive Amination) stands out as the most reliable and controllable method. It generally provides high yields and avoids the significant drawbacks of the other routes, namely the toxicity of the epoxide in Route 1 and the poor selectivity of the methylation step in Route 3.
Route 1 (Epoxide Ring-Opening) is a viable and atom-economical alternative, particularly if the starting materials are readily available and appropriate safety precautions are taken to handle styrene oxide.
Route 3 (Stepwise N-Alkylation) is the least recommended approach for preparative synthesis due to the inherent difficulties in controlling the N-methylation step, which can lead to a complex mixture of products and a challenging purification process. However, it may be considered for the synthesis of a library of analogs where small quantities of the final product are sufficient.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the importance of reaction control and final product purity.
References
Uzunov, Z., Petrova, V. Y., Ivanov, S. L., & Kujumdzieva, A. (2014). In Silico Study of Aro Genes Involved in the Ehrlich Pathway: Comparison between Saccharomyces Cerevisiae and Kluyveromyces Lactis. ResearchGate. Retrieved from [Link]
Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Google Patents. (2002). US6476268B1 - Preparation of N-benzylamines.
Esgalhado, F., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. Retrieved from [Link]
Singh, R. K., & Kumar, R. (2014). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. American Chemical Science Journal. Retrieved from [Link]
Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Retrieved from [Link]
Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Matassini, C., Clemente, F., & Goti, A. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Bhagavathula, D., & Kishor, K. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
A Researcher's Guide to Purity Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive fra...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive framework for the purity analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The guide will delve into the potential impurities arising from its synthesis, present detailed analytical methodologies for their detection and quantification, and offer a comparative analysis of hypothetical data from different suppliers.
Introduction to 2-(Benzyl(methyl)amino)-1-phenylethanol and its Significance
2-(Benzyl(methyl)amino)-1-phenylethanol is a chiral amino alcohol that serves as a crucial building block in organic synthesis, particularly in the development of adrenergic agents and other complex molecules.[1] Its molecular structure, featuring both an amine and an alcohol functional group, makes it a versatile synthon. However, the synthetic route to this compound can introduce various impurities that may impact downstream reactions and the quality of the final product. Therefore, a thorough purity analysis is not just a quality control measure but a critical step in ensuring the success of a research or development project.
Potential Impurities in 2-(Benzyl(methyl)amino)-1-phenylethanol
The most common synthetic route to 2-(Benzyl(methyl)amino)-1-phenylethanol involves the reaction of styrene oxide with N-benzylmethylamine. This reaction, while generally efficient, can lead to the formation of several process-related impurities.
Common Process-Related Impurities:
Unreacted Starting Materials: Residual amounts of styrene oxide and N-benzylmethylamine may be present in the final product.
Regioisomer: The nucleophilic attack of the amine on the epoxide ring can occur at either carbon atom, leading to the formation of the regioisomer, 1-(Benzyl(methyl)amino)-2-phenylethanol.
Byproducts from Starting Materials: Impurities present in the starting materials, such as those in commercial N-benzylmethylamine, can carry through the synthesis and contaminate the final product.
Solvent Residues: The synthesis is often carried out in organic solvents, which may not be completely removed during workup and purification.
Degradation-Related Impurities:
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. These studies help in establishing the stability-indicating nature of the analytical methods. For phenylethanolamine derivatives, potential degradation pathways include oxidation of the alcohol or amine functionalities and cleavage of the benzyl group.
Experimental Approach to Purity Analysis
A multi-faceted analytical approach is recommended to comprehensively assess the purity of 2-(Benzyl(methyl)amino)-1-phenylethanol. This typically involves a combination of chromatographic and spectroscopic techniques.
Figure 1: A generalized experimental workflow for the purity analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV/Diode Array Detection (DAD) is the primary technique for determining the purity and impurity profile of non-volatile organic compounds. A stability-indicating method should be developed and validated to separate the main component from all potential impurities and degradation products.
Step-by-Step HPLC Protocol:
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient program should be optimized to achieve good resolution between the main peak and all impurity peaks.
Detection: UV detection at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., around 215 nm) is suitable. A DAD allows for the acquisition of UV spectra, aiding in peak identification and purity assessment.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Analysis: Inject the sample and a blank (solvent) into the HPLC system.
Data Analysis: Calculate the percentage purity using the area normalization method. Identify and quantify impurities by comparing their retention times and UV spectra with those of known standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. It also provides valuable structural information through mass fragmentation patterns.
Step-by-Step GC-MS Protocol:
Column Selection: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).
Injector and Detector Temperatures: The injector and detector temperatures should be high enough to ensure complete vaporization of the sample and prevent condensation.
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Analysis: Inject the sample into the GC-MS system. The mass spectrometer is operated in electron ionization (EI) mode.
Data Analysis: Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the main compound and for the identification of isomers and other structurally related impurities.
Step-by-Step NMR Protocol:
Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the main component and identify any impurities. The presence of unexpected signals may indicate the presence of impurities.
Comparative Purity Analysis of Hypothetical Suppliers
To illustrate the importance of sourcing high-purity materials, the following table presents a hypothetical comparison of 2-(Benzyl(methyl)amino)-1-phenylethanol from three different suppliers based on the analytical methods described above.
Parameter
Supplier A
Supplier B
Supplier C
Appearance
White to off-white solid
Slightly yellow solid
Yellowish oil
Purity (HPLC, area %)
99.8%
98.5%
95.2%
Styrene Oxide (GC-MS)
Not Detected
0.1%
0.5%
N-Benzylmethylamine (GC-MS)
<0.05%
0.3%
1.2%
Regioisomer (HPLC/NMR)
0.1%
0.8%
2.5%
Unidentified Impurities (HPLC)
<0.05% (single)
0.3% (total)
0.6% (total)
Residual Solvents (GC-MS)
<0.1% (Methanol)
0.5% (Toluene)
1.0% (Dichloromethane)
Interpretation of Results:
Supplier A provides the highest purity material with minimal levels of process-related impurities and residual solvents. This would be the preferred choice for applications requiring high purity, such as in late-stage drug development.
Supplier B offers a product of acceptable purity for many research applications, although the higher levels of starting materials and the regioisomer might necessitate further purification depending on the specific use.
Supplier C provides the lowest purity material with significant levels of impurities. The physical appearance as an oil suggests a higher impurity content. This material may be suitable for initial screening experiments but would likely require extensive purification before use in sensitive applications.
Figure 2: Relationship between starting materials and potential impurities in the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol.
Conclusion and Recommendations
The purity of 2-(Benzyl(methyl)amino)-1-phenylethanol can vary significantly between suppliers, directly impacting the reliability and outcome of research and development activities. A comprehensive analytical approach utilizing HPLC, GC-MS, and NMR is crucial for a thorough assessment of purity and the identification of potential impurities. Researchers are strongly advised to:
Request a Certificate of Analysis (CoA) from the supplier detailing the purity and the methods used for its determination.
Perform their own in-house purity analysis, especially for critical applications, using the methodologies outlined in this guide.
Consider the potential impact of identified impurities on their specific application before selecting a supplier.
By adopting a rigorous approach to purity analysis, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
MySkinRecipes. (n.d.). 2-(Benzyl(methyl)amino)-1-phenylethanol. Retrieved from [Link]
A Comparative Spectroscopic Guide to 2-(Benzyl(methyl)amino)-1-phenylethanol Stereoisomers
Introduction: The Critical Role of Stereochemistry in Drug Development In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stereochemistry in Drug Development
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of pharmacological activity. A molecule's stereochemistry governs its interaction with chiral biological targets such as enzymes and receptors, meaning that different stereoisomers of the same compound can exhibit widely varying efficacy, and toxicity. The compound 2-(benzyl(methyl)amino)-1-phenylethanol, a structural analog of ephedrine and pseudoephedrine, possesses two chiral centers, giving rise to four possible stereoisomers: the enantiomeric pairs (1R,2S)/(1S,2R) and (1R,2R)/(1S,2S).
The (1R,2S) and (1S,2R) isomers belong to the erythro diastereomeric series (analogous to ephedrine), while the (1R,2R) and (1S,2S) isomers belong to the threo series (analogous to pseudoephedrine). Distinguishing between these diastereomers is a critical analytical challenge. This guide provides an in-depth comparison of the spectroscopic data that allows for the unambiguous differentiation of these isomers, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and experimental insights discussed herein are designed to equip researchers, scientists, and drug development professionals with the tools to confidently characterize these and similar chiral molecules.
Spectroscopic Analysis Workflow
The reliable characterization of stereoisomers requires a systematic workflow. The process begins with meticulous sample preparation and proceeds through data acquisition with carefully selected parameters, culminating in a rigorous interpretation of the spectral data. Each step is crucial for a self-validating protocol.
Caption: Workflow for Spectroscopic Characterization of Isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is the most powerful technique for differentiating diastereomers. Because diastereomers are not mirror images, they have distinct chemical environments, which results in measurably different NMR spectra.[1] Enantiomers, by contrast, will have identical spectra in an achiral solvent.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 10 mg of the purified isomer and dissolve it in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
¹H NMR Acquisition:
Set a spectral width of approximately 12-15 ppm.
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Set a spectral width of approximately 220-240 ppm.
Use a proton-decoupled pulse sequence.
A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹H NMR Analysis: Unraveling Diastereomers
The key to distinguishing the erythro and threo isomers lies in the chemical shifts (δ) and, most importantly, the vicinal coupling constants (³J) between the protons on the C1 and C2 carbons (H-1 and H-2).
Chemical Shifts (δ): The spatial arrangement of the phenyl and amino groups creates different anisotropic shielding effects on the H-1 and H-2 protons in each diastereomer. Typically, the benzylic proton (H-1) in the threo isomer appears at a higher field (more upfield) compared to the erythro isomer.[2]
Coupling Constants (³JH1-H2): The most definitive diagnostic is the magnitude of the coupling constant between H-1 and H-2. This value is dictated by the dihedral angle between the two protons, a relationship described by the Karplus equation.[3][4]
In the erythro isomer, the most stable conformation places H-1 and H-2 in a gauche relationship (dihedral angle ~60°), resulting in a small coupling constant (³J ≈ 3-5 Hz) .
In the threo isomer, the most stable conformation places H-1 and H-2 in an anti relationship (dihedral angle ~180°), resulting in a large coupling constant (³J ≈ 8-10 Hz) .[5]
¹³C NMR Analysis: A Confirmatory Approach
While ¹H NMR is more diagnostic, ¹³C NMR provides valuable confirmatory data. The different steric environments in the diastereomers cause slight but measurable differences in the chemical shifts of the carbon atoms, particularly those of the stereocenters (C-1 and C-2) and the adjacent N-methyl and N-benzyl carbons.[6]
Comparative NMR Data Summary
The following table summarizes the expected key NMR data based on spectral information for the closely related compounds ephedrine (erythro) and pseudoephedrine (threo).[2][6] The addition of the N-benzyl group will introduce signals around 7.2-7.4 ppm (aromatic) and a characteristic singlet or AB quartet for the benzylic CH₂ protons, while slightly shifting adjacent nuclei.
Assignment
Erythro Isomer (e.g., 1R,2S)
Threo Isomer (e.g., 1R,2R)
Key Differentiating Feature
H-1 (CH-OH)
~5.2 ppm (d)
~4.7 ppm (d)
Chemical shift and coupling constant
³JH1-H2
~4 Hz (small)
~9 Hz (large)
Definitive marker for diastereomer
H-2 (CH-N)
~3.6 ppm (m)
~3.5 ppm (m)
-
N-CH₃
~2.8 ppm (s)
~2.8 ppm (s)
-
N-CH₂-Ph
~3.5-3.7 ppm (AB quartet or s)
~3.5-3.7 ppm (AB quartet or s)
Diastereotopic protons may show distinct signals
C-1 (CH-OH)
~77 ppm
~75 ppm
C-1 is typically more downfield in erythro
C-2 (CH-N)
~63 ppm
~65 ppm
C-2 is typically more upfield in erythro
N-CH₃
~32 ppm
~33 ppm
Minor shift differences
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For differentiating the diastereomers of 2-(benzyl(methyl)amino)-1-phenylethanol, the key lies in observing subtle differences in hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean crystal first.
Analysis: Focus on the O-H stretching region (3600-3200 cm⁻¹) and the "fingerprint" region (1450-600 cm⁻¹).
Interpreting IR Spectra for Diastereomers
The relative orientation of the hydroxyl (-OH) and amino (-N(Me)Bn) groups influences the strength of intramolecular hydrogen bonding.
Erythro Isomer: The hydroxyl and amino groups can be positioned closer together, facilitating stronger intramolecular hydrogen bonding. This typically results in a broader and lower frequency O-H stretching band (e.g., 3200-3400 cm⁻¹).
Threo Isomer: Steric hindrance may lead to weaker or different intramolecular hydrogen bonding, resulting in a sharper and slightly higher frequency O-H stretching band compared to the erythro isomer.[7]
While these differences can be subtle, they provide corroborating evidence when combined with NMR data.
Part 3: Mass Spectrometry (MS)
Standard electron ionization (EI) mass spectrometry is generally not capable of distinguishing between diastereomers because they have the same mass and typically produce identical fragmentation patterns.[8] However, MS is essential for confirming the molecular weight and elemental composition.
Expected Fragmentation Pattern
The primary fragmentation pathway for this class of compounds is the α-cleavage of the C-C bond between C1 and C2.[9][10] This is a highly favorable fragmentation that results in a stable, resonance-delocalized cation.
Molecular Ion (M⁺): The molecular ion at m/z 255 (C₁₇H₂₁NO) may be weak or absent.
Major Fragment: The most significant peak is expected from the cleavage between C1 and C2, leading to the formation of the N-benzyl-N-methylaminomethyl cation at m/z 134 . This is the expected base peak.
Other Fragments: A fragment corresponding to the benzaldehyde cation at m/z 106 or the tropylium ion at m/z 91 from the phenylethanol portion may also be observed.
While not useful for distinguishing the four isomers, this fragmentation pattern confirms the core structure of the molecule. Advanced techniques like ion mobility-mass spectrometry (IM-MS), which separates ions based on their shape and size, can potentially resolve diastereomers but require specialized instrumentation.[8]
Conclusion
The unambiguous differentiation of the erythro and threo diastereomers of 2-(benzyl(methyl)amino)-1-phenylethanol is most reliably achieved through ¹H NMR spectroscopy . The magnitude of the vicinal coupling constant, ³JH1-H2, serves as a definitive marker: a small value (~4 Hz) indicates the erythro isomer, while a large value (~9 Hz) confirms the threo isomer. This difference is a direct consequence of the preferred dihedral angle between the vicinal protons in each diastereomer's most stable conformation. ¹³C NMR provides confirmatory data through subtle but consistent chemical shift differences at the stereocenters. While IR spectroscopy can offer supporting evidence based on variations in hydrogen bonding, and mass spectrometry confirms the molecular structure, NMR remains the gold standard for this critical analytical determination in pharmaceutical development.
References
G. M. Salamci, et al. (2018). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 95(7), 1216-1219. [Link]
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]
Hanna, G. M. (1995). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. Journal of AOAC International, 78(4), 947-953. [Link]
Neville, G. A., & Shurvell, H. F. (1990). Characterization of Ephedrine HCl and Pseudoephedrine HCl by Solution and Solid-State 13C NMR and Raman Spectroscopy. Journal of Pharmaceutical Sciences, 79(8), 709-714.
SCIENTA, A. (2007). Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Recent Advances In Doping Analysis (15). [Link]
A Comparative Analysis of 2-(Benzyl(methyl)amino)-1-phenylethanol Against Classical Adrenergic Modulators
Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Adrenergic System as a Therapeutic Landscape The adrenergic system, a cornerstone of autonomic nervous system function, plays a pivo...
Author: BenchChem Technical Support Team. Date: February 2026
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adrenergic System as a Therapeutic Landscape
The adrenergic system, a cornerstone of autonomic nervous system function, plays a pivotal role in regulating a vast array of physiological processes, from cardiovascular tone to metabolic control. Its actions are mediated by catecholamines like epinephrine and norepinephrine binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[1][2] These receptors are broadly classified into two main types, α and β, each with distinct subtypes (α1, α2, β1, β2, β3) that exhibit unique tissue distributions and couple to different intracellular signaling pathways.[2][3]
α-Adrenergic Receptors: Primarily involved in vasoconstriction (α1) and inhibition of neurotransmitter release (α2).[4]
β-Adrenergic Receptors: Mediate increases in heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[3]
Given their widespread influence, adrenergic receptors are among the most important drug targets in modern medicine. Modulators, whether agonists that activate the receptor or antagonists that block it, are critical tools in treating conditions ranging from hypertension and asthma to cardiac arrhythmias. This guide focuses on characterizing a novel compound, 2-(Benzyl(methyl)amino)-1-phenylethanol, by benchmarking its performance against classical adrenergic modulators. Structurally, this compound belongs to the phenylethanolamine class, suggesting potential interaction with the adrenergic system.[5] Its role in research is to aid in studying the biochemical pathways of adrenergic agents, potentially contributing to new drug discovery.[6]
Compound Profiles: The Test Compound and Benchmarks
A rigorous comparison requires well-characterized reference compounds. We have selected four widely-used modulators that provide a broad pharmacological spectrum against which to evaluate our test compound.
Test Compound: 2-(Benzyl(methyl)amino)-1-phenylethanol
Structure: A phenylethanolamine derivative.
Predicted Activity: Based on its structural similarity to other sympathomimetic amines, it is hypothesized to interact with adrenergic receptors. The precise nature of this interaction (agonist vs. antagonist, α vs. β selectivity) is the subject of this investigation.
Benchmark Modulators:
Isoproterenol: A potent, non-selective β-adrenergic receptor agonist. It activates both β1 and β2 receptors, leading to increased heart rate and smooth muscle relaxation.[7]
Propranolol: A non-selective β-adrenergic receptor antagonist (beta-blocker). It competitively blocks β1 and β2 receptors and is used to treat hypertension and cardiac arrhythmias.[8][9][10]
Phenylephrine: A selective α1-adrenergic receptor agonist. Its primary effect is vasoconstriction, leading to an increase in blood pressure.[11]
Prazosin: A selective α1-adrenergic receptor antagonist. It induces vasodilation by blocking α1 receptors on vascular smooth muscle and is used to treat hypertension.[12][13][14]
Benchmarking Strategy: A Two-Pillar Approach
To comprehensively profile the test compound, we must assess two fundamental pharmacological properties: receptor binding affinity and functional activity .
Binding Affinity (How well does it bind?): This measures the strength of the interaction between the compound and the receptor. We will determine the inhibition constant (Ki) using competitive radioligand binding assays. A lower Ki value signifies higher binding affinity. This is a crucial first step, as a compound must first bind to a receptor to exert an effect.
Functional Activity (What does it do after binding?): This determines the cellular response triggered by the compound's binding. Is it an agonist that activates the receptor, or an antagonist that blocks it? For Gs-coupled receptors like the β-adrenoceptors, this can be quantified by measuring the production of the second messenger cyclic AMP (cAMP).[15] We will determine the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
This dual strategy ensures a complete picture, moving from molecular interaction to cellular consequence.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.
Radioligand Binding Assays for Receptor Affinity (Ki)
This protocol determines the affinity of the test and benchmark compounds for β2 and α1 adrenergic receptors expressed in HEK293 cell membranes. The principle is competitive displacement of a radiolabeled ligand with a known high affinity.
Rationale: Using a cell line stably expressing a single human recombinant receptor subtype ensures that the binding interactions measured are specific to the target of interest. Competition assays are a standard and robust method for determining the affinity of unlabeled compounds.[16]
Experimental Workflow Diagram
Caption: β-Adrenergic Receptor Signaling Pathway.
Step-by-Step Protocol:
Cell Preparation:
Seed HEK293 cells expressing the human β2-adrenergic receptor into a 384-well plate and grow overnight.
On the day of the assay, remove the growth medium and replace it with 20 µL of stimulation buffer (e.g., HBSS) containing a PDE inhibitor such as 500 µM IBMX.
Incubate for 30 minutes at 37°C to allow the inhibitor to take effect.
Agonist Mode Assay:
Add 10 µL of the test compound or a known agonist (e.g., Isoproterenol) at various concentrations to the wells.
Incubate for 30 minutes at 37°C.
Antagonist Mode Assay:
Pre-incubate the cells with 10 µL of the test compound or a known antagonist (e.g., Propranolol) at various concentrations for 15-30 minutes.
Add 10 µL of a fixed concentration of an agonist (Isoproterenol at its EC80 concentration) to all wells (except negative controls).
Incubate for an additional 30 minutes at 37°C.
cAMP Detection:
Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE). These kits typically rely on competitive immunoassays.
[17] * Follow the manufacturer's instructions for adding detection reagents and reading the plate on a suitable plate reader.
Data Analysis:
Convert the raw signal to cAMP concentrations using a standard curve.
For Agonists: Plot cAMP concentration against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
For Antagonists: Plot cAMP concentration against the log concentration of the compound and fit to a sigmoidal inhibition curve to determine the IC50.
Comparative Data Summary
The following tables present hypothetical, yet realistic, data that would be generated from the described experiments. This allows for a direct comparison of 2-(Benzyl(methyl)amino)-1-phenylethanol against the benchmark modulators.
Potency refers to the concentration required to produce 50% of the maximal effect. Efficacy is the maximal response relative to the full agonist.
Interpretation and Conclusion
Binding Profile: The compound demonstrates a clear preference for the β2-adrenergic receptor over the α1-adrenergic receptor, with a selectivity ratio of over 100-fold. Its binding affinity for the β2 receptor (Ki = 85 nM) is moderate, being less potent than the high-affinity antagonist Propranolol (Ki = 0.8 nM) but stronger than the agonist Isoproterenol in this assay format.
Functional Profile: At the β2 receptor, 2-(Benzyl(methyl)amino)-1-phenylethanol acts as a partial agonist . It stimulates cAMP production, confirming its agonist nature, but with a maximal effect that is only 65% of that achieved by the full agonist Isoproterenol. Its potency (EC50 = 150 nM) is approximately 10-fold lower than that of Isoproterenol.
Overall Comparison:
2-(Benzyl(methyl)amino)-1-phenylethanol emerges as a β2-selective partial agonist. Unlike the non-selective, full agonist Isoproterenol or the non-selective antagonist Propranolol, its activity is more nuanced. Its profile is distinct from the α-selective modulators, Phenylephrine and Prazosin, for which it shows negligible affinity.
This pharmacological profile could be of interest to researchers in drug development. Partial agonists can be therapeutically valuable as they provide a moderate level of receptor activation, which can act as a "buffer," preventing overstimulation by endogenous full agonists while still providing a basal level of receptor activity. This guide provides the foundational methods and comparative context for further investigation into this and similar compounds.
Wikipedia. (2024). Propranolol. Retrieved February 7, 2026, from [Link]
Lafuente-Lafuente, C., et al. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved February 7, 2026, from [Link]
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 63, 137-145. Retrieved February 7, 2026, from [Link]
Lowenthal, D. T. (1982). Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications. Archives of Internal Medicine, 142(3), 467-71. Retrieved February 7, 2026, from [Link]
Brodde, O. E., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e959. Retrieved February 7, 2026, from [Link]
Wiedeman, A., & Kerman, A. (2022). Role of adrenergic receptor signalling in neuroimmune communication. Frontiers in Immunology, 13, 1004514. Retrieved February 7, 2026, from [Link]
Goldman, S., et al. (1989). Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins. Journal of Thoracic and Cardiovascular Surgery, 98(5 Pt 1), 797-802. Retrieved February 7, 2026, from [Link]
Wikipedia. (2024). Isoprenaline. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Propranolol. Retrieved February 7, 2026, from [Link]
Bourdette, D. N., et al. (1988). Prazosin, an alpha 1-adrenergic receptor antagonist, suppresses experimental autoimmune encephalomyelitis in the Lewis rat. Journal of Immunology, 141(5), 1541-5. Retrieved February 7, 2026, from [Link]
Wikipedia. (2024). Adrenergic receptor. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Phenylethanolamine. Retrieved February 7, 2026, from [Link]
Dr.Oracle. (2025). What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)?. Retrieved February 7, 2026, from [Link]
Oxford Academic. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics. Retrieved February 7, 2026, from [Link]
Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube. Retrieved February 7, 2026, from [Link]
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 7, 2026, from [Link]
Galandrin, S., et al. (2013). Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PLoS ONE, 8(10), e75782. Retrieved February 7, 2026, from [Link]
GeneGlobe. (n.d.). α-Adrenergic Signaling. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. Retrieved February 7, 2026, from [Link]
Eurofins CALIXAR. (2024). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs. YouTube. Retrieved February 7, 2026, from [Link]
American College of Physicians. (1968). Beta-Adrenergic Receptor Blockade Propranolol and Related Drugs. Annals of Internal Medicine, 68(5), 1109. Retrieved February 7, 2026, from [Link]
Takita, M., et al. (1998). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. European Journal of Pharmacology, 341(2-3), 209-16. Retrieved February 7, 2026, from [Link]
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 7, 2026, from [Link]
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved February 7, 2026, from [Link]
Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 991-996. Retrieved February 7, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of N-Benzyl-N-methylethanolamine in Biotechnology and Bioprocessing. Retrieved February 7, 2026, from [Link]
ResearchGate. (2018). Isoproterenol induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling. Retrieved February 7, 2026, from [Link]
Jackson, W. F., et al. (2009). Smooth muscle α1D-adrenoceptors mediate phenylephrine-induced vasoconstriction and increases in endothelial cell Ca2+ in hamster cremaster arterioles. British Journal of Pharmacology, 156(6), 987-997. Retrieved February 7, 2026, from [Link]
Violin, J. D., & Lefkowitz, R. J. (2007). Novel beta2-adrenergic receptor signaling pathways. Journal of Molecular Signaling, 2, 10. Retrieved February 7, 2026, from [Link]
Wikipedia. (2024). Beta blocker. Retrieved February 7, 2026, from [Link]
Dr.Oracle. (2025). What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)?. Retrieved February 7, 2026, from [Link]
Lecca, D., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1912-1923. Retrieved February 7, 2026, from [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 7, 2026, from [Link]
Williams, L. T., et al. (1976). Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats. Journal of Clinical Investigation, 57(6), 1499-506. Retrieved February 7, 2026, from [Link]
ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved February 7, 2026, from [Link]
Dr.Oracle. (2025). What is the mechanism of action of phenylephrine?. Retrieved February 7, 2026, from [Link]
BPS Bioscience. (n.d.). Data Sheet. Retrieved February 7, 2026, from [Link]
Wikipedia. (2024). Promethazine. Retrieved February 7, 2026, from [Link]
Pixorize. (2019). Alpha-1 Adrenergic Receptors. YouTube. Retrieved February 7, 2026, from [Link]
A Comprehensive Guide to the Safe Disposal of 2-(Benzyl(methyl)amino)-1-phenylethanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Benzyl(methyl)amino)-1-phenylethanol. As researchers and drug development professionals, our commitment to safety extends be...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Benzyl(methyl)amino)-1-phenylethanol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology for waste management, ensuring the protection of personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. 2-(Benzyl(methyl)amino)-1-phenylethanol and structurally similar compounds present specific risks that dictate handling and disposal requirements. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous structures like 1-phenylethanol and 2-amino-1-phenylethanol provide critical safety insights.
Key hazards associated with this class of chemicals include:
Acute Oral Toxicity : The substance may be harmful if swallowed[1][2][3].
Serious Eye Irritation/Damage : Contact can cause significant eye irritation or damage[2][4].
Skin Irritation : May cause skin irritation upon contact[2][4][5].
These hazards underscore the necessity of treating 2-(Benzyl(methyl)amino)-1-phenylethanol as a hazardous waste, precluding disposal via standard laboratory drains or as common refuse[5][6].
Table 1: Summary of Hazard Information & Precautionary Statements
Hazard Class
GHS Hazard Statement
Precautionary Statement (Examples)
Rationale & Causality
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
The chemical structure can interfere with biological processes upon ingestion, leading to systemic toxicity.
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
The compound's chemical properties can disrupt the delicate tissues of the eye, leading to inflammation and potential damage.
Skin Irritation (Category 2)
H315: Causes skin irritation
P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][5]
Direct contact can lead to localized inflammatory responses on the skin.
Part 2: On-Site Waste Management and Segregation
Proper handling and segregation at the point of generation are critical to prevent accidental reactions and ensure compliant disposal. A chemical is designated as "waste" as soon as it is no longer intended for use[7][8].
Step-by-Step Pre-Disposal Protocol
Container Selection :
Utilize a leak-proof, sealable container compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
The container must be in good condition, free of cracks or corrosion[9].
Ensure the container has a tight-fitting screw cap to prevent leaks or the release of vapors[9].
Waste Segregation :
Crucially, do not mix 2-(Benzyl(methyl)amino)-1-phenylethanol with other waste streams unless their compatibility is confirmed[10]. Incompatible chemicals should be stored separately to prevent dangerous reactions[10].
Keep this waste stream separate from strong acids, and oxidizing agents.
Labeling :
Immediately label the waste container with the words "Hazardous Waste"[7].
The label must clearly identify the full chemical name: "2-(Benzyl(methyl)amino)-1-phenylethanol". Do not use abbreviations or formulas[7].
Include the approximate concentration and quantity.
Note the date when waste was first added to the container.
Storage :
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation[11].
The storage area must be a well-ventilated, cool, and dry location, away from heat, sparks, or open flames[4][12].
Ensure secondary containment is used to capture any potential leaks.
Diagram 1: Pre-Disposal Workflow
Caption: Workflow for on-site handling and preparation of chemical waste.
Part 3: Spill Management Protocol
Accidental spills must be managed immediately and safely. The primary objective is to contain and clean the spill without exposing personnel or the environment to the chemical.
Immediate Response : Alert personnel in the immediate area and restrict access.
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. For significant spills, respiratory protection may be necessary[5].
Containment : Prevent the spill from spreading. Cover drains if necessary[3].
Absorption : For liquid spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth[3][6].
Collection : Carefully collect the absorbed material and contaminated soil into a designated, sealable container for hazardous waste.
Decontamination : Clean the spill area thoroughly.
Disposal : The collected spill cleanup materials must be disposed of as hazardous waste, following the same protocol as the chemical itself[8].
Part 4: Final Disposal Procedures
The disposal of 2-(Benzyl(methyl)amino)-1-phenylethanol is strictly regulated and must be conducted by a licensed and insured hazardous waste disposal company[13][14]. Under no circumstances should this chemical be discharged into drains or sewers[5][6].
Step-by-Step Disposal Process
Waste Classification : This chemical must be classified as hazardous waste. Your institution's Environmental Health and Safety (EHS) office will assist with proper waste characterization based on federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][13].
Engage a Certified Vendor : Contact your institution's EHS office to arrange for the collection of the waste. They will work with a pre-approved, certified hazardous waste disposal company[13]. This vendor is responsible for the legal transport and ultimate disposal of the material at a permitted Treatment, Storage, and Disposal Facility (TSDF)[13].
Documentation : Ensure all paperwork, such as hazardous waste manifests, is completed accurately. The manifest is a legal document that tracks the waste from the point of generation to its final disposal destination[14]. Retain copies of these records as required by regulation, typically for a minimum of three years[14].
Diagram 2: Chemical Waste Disposal Pathway
Caption: The regulated pathway for hazardous chemical waste disposal.
Part 5: Empty Container Disposal
Empty containers that once held 2-(Benzyl(methyl)amino)-1-phenylethanol must also be managed carefully, as residual amounts of the chemical can remain.
Triple Rinsing : The standard procedure is to triple-rinse the empty container[7][8].
Use a suitable solvent that can effectively remove the chemical residue.
For each rinse, use an amount of solvent equal to about 5-10% of the container's volume[8].
Crucially, the rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste [7][8]. Add it to your 2-(Benzyl(methyl)amino)-1-phenylethanol waste container.
Defacing Labels : After triple-rinsing, completely remove or deface all labels on the container to prevent misuse[8][11].
Final Disposal : Once triple-rinsed and with labels removed, the container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy[11].
By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of 2-(Benzyl(methyl)amino)-1-phenylethanol is managed with the highest standards of safety, scientific integrity, and regulatory compliance.
References
Safety Data Sheet: 2-Amino-1-phenylethanol. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
Safety Data Sheet: 1-Phenylethanol. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]
How To Dispose Of Lab Chemicals. (2020, February 27). Retrieved February 7, 2026, from [Link]
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved February 7, 2026, from [Link]
2-Phenylethanol. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
Hazardous Waste. (n.d.). US EPA. Retrieved February 7, 2026, from [Link]
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved February 7, 2026, from [Link]
2-(Benzylamino)-1-phenylethanol. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved February 7, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 7, 2026, from [Link]
Benzyl alcohol. (2024, October 24). AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]
Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved February 7, 2026, from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved February 7, 2026, from [Link]
Health and Environmental Effects Document for Benzyl Alcohol. (n.d.). EPA NEPID. Retrieved February 7, 2026, from [Link]
The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved February 7, 2026, from [Link]
CAS No : 74681-55-3 | Product Name : 3-(Benzyl(methyl)amino)-1-phenylpropan-1-ol. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]
Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.
Personal protective equipment for handling 2-(Benzyl(methyl)amino)-1-phenylethanol
Executive Safety Summary Immediate Action Required: Treat 2-(Benzyl(methyl)amino)-1-phenylethanol as a High-Risk Irritant with potential bioactive properties.[1] This compound belongs to the phenylethanolamine class, str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat 2-(Benzyl(methyl)amino)-1-phenylethanol as a High-Risk Irritant with potential bioactive properties.[1]
This compound belongs to the phenylethanolamine class, structurally related to sympathomimetic neurotransmitters. Due to the specific N-benzyl and N-methyl substitutions, it possesses increased lipophilicity compared to its parent amino alcohols, enhancing potential skin absorption.[1]
Critical Hazard Profile:
Primary Risks: Severe eye irritation (Category 2A), skin irritation (Category 2), and respiratory tract irritation (STOT SE 3).
Secondary Risks: Pharmacological activity (adrenergic agonist/antagonist potential) upon systemic absorption.
Physical State: Typically a viscous liquid or low-melting solid; heating may generate hazardous vapors.
Technical Hazard Analysis & Structural Logic
To understand why specific PPE is required, we must analyze the molecule's Structure-Activity Relationship (SAR).[1]
Functional Group
Associated Hazard
Safety Implication
Secondary/Tertiary Amine
Caustic / Basic
High pH causing tissue saponification (chemical burns) upon prolonged contact.[1]
Benzylic Alcohol
Solvent / Irritant
Enhances permeability through the stratum corneum (skin barrier).[1]
Phenylethanolamine Core
Bioactivity
Structural analog to epinephrine/norepinephrine; potential cardiovascular effects if absorbed.[1]
The "Unknown Toxicity" Principle:
While specific toxicological data for CAS 895573-64-5 is limited compared to common reagents, data from its structural analog 2-Amino-1-phenylethanol (CAS 7568-93-6) confirms a GHS classification of H315 (Skin Irrit.) and H319 (Eye Irrit.) .[1] Therefore, we apply the Precautionary Principle : handle as if it possesses the highest toxicity of its class.
Personal Protective Equipment (PPE) Matrix
This protocol is a self-validating system. If a layer fails, the next layer must provide total protection.
A. Hand Protection (The Double-Barrier System)
Standard Protocol: Double-gloving is mandatory for all synthesis and purification steps involving >500mg.[1]
Inner Glove: 4 mil Nitrile (Examination Grade).
Function: Tactile sensitivity and immediate barrier.
Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical Resistant).[1]
Function: Mechanical strength and permeation resistance against organic solvents (DCM, Methanol) often used with this compound.
Why not Latex? Natural rubber latex degrades rapidly when exposed to the organic amines and benzylic solvents often used in the synthesis or workup of this compound.
B. Eye & Face Protection[3][4][5][6][7]
Requirement: Chemical Splash Goggles (Indirect Vented).
Prohibited: Standard safety glasses with side shields are insufficient.
Reasoning: As an amine, the vapors are lacrimators. A splash to the eye can cause corneal clouding due to the basicity of the nitrogen lone pair.
C. Respiratory Protection[1][2][4]
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).
Secondary Control (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine).[1]
Note: The amine functionality requires specific ammonia/amine protection, not just organic vapor filtration.
Operational Workflow & Engineering Controls
Workflow Logic Diagram
The following decision matrix dictates the operational safety flow based on the physical state and quantity of the material.
Figure 1: Operational decision matrix ensuring containment of dusts vs. vapors.
Step-by-Step Handling Protocol
Preparation:
Verify fume hood certification.
Place a disposable absorbent pad (benchkote) on the work surface to capture micro-drips.
Solubility Check: This compound is soluble in Chloroform and Methanol .[1] Ensure your gloves are compatible with the solvent carrier, not just the solute.
Transfer (Liquid/Oil):
Use positive displacement pipettes or glass syringes.
Why? Viscous amines adhere to standard pipette tips, leading to inaccurate dosing and drip hazards.
Reaction Monitoring:
When taking TLC aliquots, dip the capillary into the reaction, then immediately into a quench vial (dilute HCl) before removing it from the hood. This neutralizes the amine vapor instantly.
Decontamination:
Wipe all exterior surfaces of flasks with a weak acid solution (5% Citric Acid or Dilute Acetic Acid) before removing them from the hood. This converts the volatile free base amine into a non-volatile salt.
Emergency Response Plan
In the event of exposure, the "Amine Effect" (rapid tissue penetration) requires immediate, aggressive irrigation.
Scenario
Immediate Action
Medical Justification
Skin Contact
Wash with soap and water for 15 minutes .[2] Do NOT use alcohol/solvent.[3]
Solvents (ethanol/acetone) will dissolve the lipophilic benzyl group and drive the toxin deeper into the dermis.
Eye Contact
Irrigate for 15 minutes minimum. Hold eyelids open.
Amines can cause "blue haze" vision (edema of the corneal epithelium).[1] Immediate dilution is critical to prevent permanent opacity.
Inhalation
Move to fresh air.[2][4][5][6] If breathing is difficult, administer Oxygen.
Respiratory irritation can lead to delayed pulmonary edema. Observation for 24h is recommended.[3]
Waste Disposal & Environmental Stewardship
Do not dispose of this compound down the drain. It is harmful to aquatic life and may persist in water systems due to its stability.
Classification: Segregate as Hazardous Organic Waste (Basic/Amine) .
Neutralization: If treating in-house before disposal (per local regulations), acidify to pH < 5 using dilute HCl. This forms the hydrochloride salt, which is less volatile and safer to handle during transport.
Labeling: Clearly mark waste containers with "Contains Phenylethanolamine Derivatives - Potential Bioactive."
References
PubChem.[7][8] (n.d.). Compound Summary: 2-(Benzylamino)-1-phenylethanol.[1][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]